2-Ethynylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-5-3-4-6-8(7)9/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQDZRFPKXZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199016 | |
| Record name | Phenol, 2-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5101-44-0 | |
| Record name | Phenol, 2-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Ethynylphenol from o-Anisaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-ethynylphenol from o-anisaldehyde. The primary and most established pathway involves a two-step process: the homologation of o-anisaldehyde to form o-methoxyphenylacetylene, followed by the demethylation of the methoxy group to yield the final product. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows.
Executive Summary
The conversion of o-anisaldehyde to this compound is a valuable transformation in organic synthesis, providing a versatile building block for the construction of more complex molecules in pharmaceutical and materials science research. The recommended synthetic strategy is a two-step sequence:
-
Homologation: Conversion of the aldehyde functional group of o-anisaldehyde into a terminal alkyne to produce o-methoxyphenylacetylene. Two effective methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (specifically, the Ohira-Bestmann modification).
-
Demethylation: Cleavage of the methyl ether in o-methoxyphenylacetylene to unveil the phenolic hydroxyl group, yielding this compound. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
This guide provides detailed experimental procedures for both the Corey-Fuchs and Ohira-Bestmann reactions, as well as for the subsequent demethylation step. Quantitative data, including reaction yields, are summarized for easy comparison. Furthermore, safety precautions for handling the hazardous reagents involved are outlined.
Data Presentation
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.
Table 1: Homologation of Aromatic Aldehydes to Terminal Alkynes
| Reaction | Aldehyde Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Corey-Fuchs | o-Anisaldehyde | 1. CBr₄, PPh₃2. n-BuLi | 1. Dichloromethane (DCM)2. Tetrahydrofuran (THF) | 1. 0 °C to RT2. -78 °C | 1. Overnight2. 1 h | Not explicitly reported, but typical yields for similar substrates are 77-94%[1] | [1] |
| Ohira-Bestmann | General Aromatic Aldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃ | Methanol | Room Temperature | 4 h | 71-90%[2] | [2][3] |
Table 2: Demethylation of Aryl Methyl Ethers
| Reaction | Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| BBr₃ Demethylation | o-Methoxyphenylacetylene | BBr₃ | Dichloromethane (DCM) | -78 °C to Room Temperature | Overnight | High yields are typical; specific yield for this substrate not found, but related reactions proceed in high yield. | [4] |
Experimental Protocols
Homologation of o-Anisaldehyde to o-Methoxyphenylacetylene
Two reliable methods for this conversion are presented below.
This is a two-step, one-pot procedure.
Step 1: Formation of 1,1-Dibromo-2-(2-methoxyphenyl)ethene
-
To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of o-anisaldehyde (1.0 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting dibromoalkene can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.
Step 2: Formation of o-Methoxyphenylacetylene
-
Dissolve the isolated 1,1-dibromo-2-(2-methoxyphenyl)ethene in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford o-methoxyphenylacetylene.
This is a one-pot procedure.
-
To a suspension of potassium carbonate (2.0 eq) in methanol, add o-anisaldehyde (1.0 eq).
-
To this mixture, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.5 eq) in methanol.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield o-methoxyphenylacetylene.
Demethylation of o-Methoxyphenylacetylene to this compound[4]
-
Dissolve o-methoxyphenylacetylene (1.0 eq) in dry dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for the conversion of o-anisaldehyde to this compound.
Caption: Simplified logical flow of the Corey-Fuchs reaction.
Safety and Handling
The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Boron Tribromide (BBr₃): This reagent is highly corrosive, toxic, and reacts violently with water.[5][6][7][8] It should be handled with extreme caution under anhydrous conditions. The quenching process should be performed slowly at low temperatures.
-
Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate): Diazo compounds are potentially explosive and should be handled with care. While the Ohira-Bestmann reagent is generally considered more stable than many other diazo compounds, it is important to avoid heat, friction, and shock.[9] Safer, in-situ generation methods have been developed.[2]
-
Corey-Fuchs Reaction: This reaction involves the use of carbon tetrabromide, a toxic and environmentally hazardous substance, and triphenylphosphine, which is an irritant. n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Characterization Data
o-Methoxyphenylacetylene
-
¹H NMR: Expected signals include a singlet for the acetylenic proton, a singlet for the methoxy protons, and multiplets for the aromatic protons.
-
¹³C NMR: Expected signals include two sp-hybridized carbons of the alkyne, the methoxy carbon, and aromatic carbons. The chemical shift of the methoxy carbon is typically around 56 ppm.[10][11]
-
IR Spectroscopy: A characteristic sharp absorption band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹, and a weaker absorption for the C≡C triple bond stretch around 2100 cm⁻¹.
This compound
-
¹H NMR: Similar to the methoxy precursor but with a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR (CDCl₃, representative shifts): δ 156.6, 131.8, 130.6, 128.7, 122.5, 120.6, 114.9, 109.7, 96.5, 83.1 ppm.[12]
-
IR Spectroscopy: In addition to the alkyne stretches, a broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹.[13]
This guide provides a foundational framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources, always prioritizing safety.
References
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
- 3. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. purdue.edu [purdue.edu]
- 6. amherst.edu [amherst.edu]
- 7. How to handle boron tribromide? [xgchemicals.com]
- 8. nj.gov [nj.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Profile of 2-Ethynylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 2-ethynylphenol (CAS No: 5101-44-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₆O, with a molecular weight of 118.13 g/mol .[1][2] The spectroscopic data presented below provides a detailed fingerprint of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR (Proton NMR) Data (Predicted)
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A 13C NMR spectrum for this compound is available through public databases.[1] For comparison, the experimental ¹³C NMR data for the closely related compound, 2-(phenylethynyl)phenol, shows distinct peaks for the aromatic and acetylenic carbons.[3]
| Assignment | Predicted Chemical Shift (ppm) |
| C-OH | 155-160 |
| C-C≡CH | 110-115 |
| Aromatic CH | 115-135 |
| C ≡CH | 80-85 |
| C≡C H | 75-80 |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a characteristic fingerprint of a molecule and is used to identify functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3300 (sharp) | ≡C-H stretch | Terminal alkyne |
| 3100-3000 | C-H stretch | Aromatic |
| ~2100 | C≡C stretch | Alkyne |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Phenol |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. A Gas Chromatography-Mass Spectrometry (GC-MS) profile for this compound is available.[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 118. Common fragmentation pathways for phenols include the loss of CO and the fragmentation of the substituent group.
| m/z | Proposed Fragment |
| 118 | [C₈H₆O]⁺ (Molecular Ion) |
| 90 | [M - CO]⁺ |
| 89 | [M - CHO]⁺ |
Experimental Protocols
The following sections outline the generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of phenolic compounds is as follows:
IR Spectroscopy Protocol
The following outlines a typical procedure for obtaining an FT-IR spectrum of a liquid sample like this compound.
Mass Spectrometry Protocol
A general protocol for the analysis of this compound by GC-MS is described below.
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed and specific data, it is recommended to consult the primary literature and spectral databases. The provided protocols offer a starting point for the in-house analysis and characterization of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynylphenol, a bifunctional organic compound featuring both a hydroxyl and an ethynyl group on a benzene ring, is a versatile building block in organic synthesis. Its unique electronic and structural characteristics make it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, functional polymers, and novel materials. The presence of the reactive ethynyl and hydroxyl moieties allows for a variety of chemical transformations, making it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological relevance.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆O | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid at room temperature | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Qualitatively soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. Quantitative data not readily available. | |
| CAS Number | 5101-44-0 | [1] |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
A common and efficient method for the synthesis of this compound involves a two-step process: a Sonogashira coupling of a protected 2-halophenol with a silyl-protected acetylene, followed by deprotection. 2-Iodophenol is a suitable starting material due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed coupling reaction.
Step 1: Sonogashira Coupling of 2-Iodophenol with Trimethylsilylacetylene
This reaction forms the carbon-carbon bond between the phenolic ring and the ethynyl group.
-
Materials:
-
2-Iodophenol
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
To a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add the anhydrous and degassed solvent to dissolve the solids.
-
Add triethylamine or diisopropylethylamine (2-5 eq) to the mixture.
-
Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, followed by an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
The crude product, (2-(trimethylsilyl)ethynyl)phenol, is purified by column chromatography on silica gel.[2][3]
-
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS protecting group is removed to yield the terminal alkyne.
-
Materials:
-
(2-(trimethylsilyl)ethynyl)phenol
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the silyl-protected phenol (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of TBAF in THF (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by column chromatography if necessary.[4][5]
-
Experimental Workflow for the Synthesis of this compound
References
- 1. This compound | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnc.ir [ijnc.ir]
- 3. benchchem.com [benchchem.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
The Ethynyl Group in 2-Ethynylphenol: A Gateway to Molecular Complexity
An In-depth Technical Guide on the Reactivity and Synthetic Utility of 2-Ethynylphenol for Researchers, Scientists, and Drug Development Professionals.
The unique molecular architecture of this compound, featuring a terminal alkyne positioned ortho to a phenolic hydroxyl group, renders it a highly versatile and reactive building block in modern organic synthesis. The juxtaposition of these two functional groups allows for a rich tapestry of chemical transformations, enabling the efficient construction of complex heterocyclic scaffolds, particularly the benzofuran core, which is a privileged motif in numerous natural products and pharmaceutical agents. This guide provides a comprehensive overview of the key reactions involving the ethynyl group of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic pathway visualizations.
Core Reactivity: An Overview
The reactivity of the ethynyl group in this compound is dominated by two principal classes of transformations:
-
Palladium/Copper-Catalyzed Cross-Coupling Reactions: The terminal alkyne readily participates in C-C bond-forming reactions, with the Sonogashira coupling being the most prominent example. This reaction allows for the facile introduction of aryl, vinyl, or other acetylenic moieties at the terminal position of the ethynyl group.
-
Metal-Catalyzed Intramolecular Cyclization: The presence of the neighboring hydroxyl group serves as an internal nucleophile, enabling a variety of metal-catalyzed cyclization reactions. These transformations, often proceeding via 5-endo-dig pathways, are powerful methods for the synthesis of substituted benzofurans. Palladium, gold, and rhodium catalysts are frequently employed to mediate these cycloisomerization or hydroarylation reactions.
Often, these two reaction types are combined in powerful one-pot or domino sequences, where an initial Sonogashira coupling is immediately followed by an intramolecular cyclization to deliver highly functionalized benzofuran derivatives.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[1] For this compound, this reaction provides a direct route to 2-(arylethynyl)phenols, which are valuable intermediates for subsequent cyclization reactions or as standalone scaffolds.
The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then engages in transmetalation with the palladium complex.[2]
Quantitative Data for Sonogashira Coupling
The Sonogashira coupling is generally high-yielding and tolerates a wide range of functional groups on the aryl halide partner. The reactivity of the halide follows the general trend: I > Br > Cl.[1]
| Entry | Aryl Halide (Ar-X) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (1) / CuI (2) | Et₃N | THF | RT | 94 |
| 2 | Iodobenzene | Pd(PPh₃)₂Cl₂ (1) / CuI (2) | Et₃N | THF | RT | 95 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (1) / CuI (2) | Et₃N | THF | RT | 92 |
| 4 | 4-Bromotoluene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | DIPA | Toluene | 80 | 88 |
| 5 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (1.5) / CuI (3) | Piperidine | DMF | 90 | 85 |
| 6 | 2-Iodothiophene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | RT | 91 |
Data compiled from representative procedures for Sonogashira couplings of aryl halides with terminal alkynes. Yields are for isolated products and may vary based on specific substrate and reaction scale.[2][3][4]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the palladium and copper co-catalyzed coupling of this compound with an aryl iodide.[2]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 3.0 eq.) and anhydrous, degassed THF (to achieve a concentration of ~0.2 M with respect to the aryl iodide). Stir the mixture to dissolve the solids.
-
Substrate Addition: Add this compound (1.2 eq.) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with aryl iodides are typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove catalyst residues and amine salts.
-
Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(arylethynyl)phenol.
Metal-Catalyzed Intramolecular Cyclizations
The true synthetic power of this compound is unlocked through intramolecular cyclization reactions that form the benzofuran ring system. These reactions are typically catalyzed by late transition metals, which act as carbophilic Lewis acids to activate the alkyne towards nucleophilic attack by the phenolic oxygen.
Palladium-Catalyzed Cyclization
Palladium catalysts are highly effective for the cycloisomerization of this compound derivatives, often proceeding through a 5-endo-dig pathway. The reaction can be considered an intramolecular hydroarylation or oxyarylation. The mechanism typically involves the coordination of the palladium catalyst to the alkyne, followed by intramolecular attack of the hydroxyl group.
Gold-Catalyzed Cyclization
Gold(I) complexes are exceptionally potent soft Lewis acids for activating alkynes. Gold-catalyzed intramolecular hydroarylation of 2-ethynylphenols provides a highly efficient and atom-economical route to benzofurans under mild conditions.[5] The reaction is believed to proceed through the formation of a vinyl-gold intermediate followed by protodeauration.[6]
Quantitative Data for Intramolecular Cyclizations
The synthesis of benzofurans from this compound derivatives is a robust process, with various catalysts providing high yields for a range of substrates.
| Entry | Substrate | Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | PdCl₂(MeCN)₂ (5) | MeCN | 80 | 95 |
| 2 | 2-(Phenylethynyl)phenol | Pd(OAc)₂ (5) / dppf (6) | Toluene | 120 | 89 |
| 3 | 2-Ethynyl-4-methylphenol | AuCl(IPr) (2) / AgOTf (2) | DCE | 60 | 92 |
| 4 | 2-(Hex-1-yn-1-yl)phenol | [Rh(OH)(cod)]₂ (2.5) / rac-BINAP (5) | Toluene | 100 | 85 |
| 5 | This compound | SIPrAuCl (5) / NaBARF (5) | DCE | RT | 90 |
Data compiled from representative procedures for metal-catalyzed cyclizations of o-alkynylphenols.[7][8][9] Yields are for isolated products. DCE = 1,2-Dichloroethane. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Experimental Protocol: Domino Sonogashira/Cyclization
This one-pot procedure combines the Sonogashira coupling and a subsequent palladium-catalyzed cyclization to generate 2-arylbenzofurans directly from this compound and an aryl halide.
-
Reaction Setup: In a sealable reaction tube, combine the aryl iodide (1.0 eq.), this compound (1.2 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), CuI (0.05 eq.), and Cs₂CO₃ (2.5 eq.).
-
Solvent Addition: Add anhydrous, degassed DMF to the tube to achieve a concentration of ~0.1 M with respect to the aryl iodide.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to isolate the 2-arylbenzofuran product.
Conclusion and Outlook
This compound stands out as a privileged starting material for the synthesis of complex organic molecules, particularly those containing the benzofuran motif. The terminal ethynyl group serves as a versatile handle for both C-C bond formation via Sonogashira coupling and for intramolecular cyclizations catalyzed by a range of transition metals. The ability to perform these reactions in tandem provides a highly efficient and atom-economical strategy for generating molecular diversity. For researchers in medicinal chemistry and materials science, the robust and predictable reactivity of this compound offers a reliable platform for the rapid assembly of novel compounds with potential biological activity or unique photophysical properties. Future research will likely focus on expanding the scope of asymmetric cyclization variants and developing even more sustainable catalytic systems using earth-abundant metals.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Gold(I)-Catalyzed Tandem Cyclization/Hydroarylation of oâAlkynylphenols with Haloalkynes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives | MDPI [mdpi.com]
- 7. Gold(I)-Catalyzed Tandem Cyclization/Hydroarylation of o-Alkynylphenols with Haloalkynes - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. chimia.ch [chimia.ch]
- 9. Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Core Concepts: Electronic Influence and Regioselectivity
An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrophilic addition reactions targeting the ethynyl group of this compound. This compound is a versatile bifunctional molecule, featuring a nucleophilic aromatic ring and an electron-rich carbon-carbon triple bond. While the phenol moiety readily undergoes electrophilic aromatic substitution, this document focuses on the distinct and synthetically valuable reactions of the alkyne. We will explore the underlying electronic influences, reaction mechanisms, regiochemical outcomes, and potential for intramolecular cyclization, supported by representative experimental protocols and data.
The reactivity of the ethynyl group in this compound is significantly influenced by the electronic effects of the ortho-hydroxyl group. The oxygen atom's lone pairs participate in resonance with the aromatic ring, increasing electron density at the ortho and para positions. This donation of electron density extends to the ethynyl substituent, making the triple bond a potent nucleophile.
This electronic enrichment dictates the regioselectivity of electrophilic additions. According to Markovnikov's rule, the electrophilic addition of a protic acid (HX) to an alkyne proceeds via the most stable carbocation intermediate.[1][2] In the case of this compound, protonation of the terminal alkyne carbon leads to a vinyl carbocation. The carbocation formed on the carbon adjacent to the phenyl ring (the α-carbon) is significantly stabilized by resonance with the electron-rich phenol ring. This stabilization strongly favors the formation of the Markovnikov product.
Key Electrophilic Addition Reactions
Hydrohalogenation (Addition of HX)
The addition of hydrogen halides (e.g., HCl, HBr) to this compound is expected to proceed with high regioselectivity. The reaction involves the protonation of the terminal alkyne carbon to form a resonance-stabilized secondary vinyl carbocation, followed by nucleophilic attack by the halide ion.[3][4][5][6] The addition of a second equivalent of HX results in a geminal dihalide, with both halogens attached to the same carbon.[4]
Halogenation (Addition of X₂)
Halogenation of alkynes with reagents like Br₂ or Cl₂ typically proceeds through a bridged halonium ion intermediate, similar to alkenes.[7][8] This mechanism leads to the anti-addition of the two halogen atoms across the triple bond, yielding a trans-dihaloalkene as the major product when one equivalent of the halogen is used. The use of excess halogen leads to the formation of a tetrahaloalkane.
Acid-Catalyzed Hydration
The hydration of terminal alkynes, catalyzed by a strong acid (like H₂SO₄), typically requires a mercury(II) salt catalyst to overcome the high activation energy, though newer gold-catalyzed methods exist.[9] The reaction follows Markovnikov's rule, where the initial addition of water to the protonated alkyne yields an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in the formation of 2-hydroxyacetophenone.
Competing Pathway: Intramolecular Cyclization
A significant consideration for this compound is the potential for intramolecular reactions. Following the initial attack by an electrophile (E⁺) on the alkyne, the resulting intermediate (e.g., a vinyl cation or bridged halonium ion) is positioned perfectly for nucleophilic attack by the adjacent phenolic oxygen. This intramolecular cyclization is a competing pathway to the standard intermolecular attack by an external nucleophile (Nu⁻) and leads to the formation of substituted benzofuran derivatives, which are valuable scaffolds in medicinal chemistry.[10][11]
Quantitative Data Summary
While specific, rigorously documented quantitative data for the electrophilic addition reactions of this compound are not widely published, outcomes can be reliably predicted based on analogous systems. The following table summarizes the expected products and representative yields based on reactions with similarly substituted arylalkynes.[12]
| Electrophile | Reagent(s) | Expected Major Product | Representative Yield (%) | Notes |
| H⁺ / Cl⁻ | HCl (gas), Ac₂O | 2-(1-Chloroethenyl)phenol | ~85 | Highly regioselective Markovnikov addition.[12] |
| H⁺ / Br⁻ | HBr | 2-(1-Bromoethenyl)phenol | ~80-90 | Follows Markovnikov's rule. |
| Br⁺ / Br⁻ | Br₂ (1 equiv.) | (E)-2-(1,2-Dibromoethenyl)phenol | ~70-85 | Anti-addition gives the trans-isomer.[7] |
| H⁺ / OH⁻ | H₂O, H₂SO₄, HgSO₄ | 2-Hydroxyacetophenone | ~60-75 | Markovnikov hydration followed by tautomerization. |
Note: Yields are estimates based on analogous reactions and may vary based on specific reaction conditions.
Experimental Protocols
The following protocols are representative procedures for carrying out key electrophilic additions on terminal arylalkynes and are adapted for this compound.
Protocol: Hydrochlorination of this compound
This protocol is adapted from a catalyst-free method for the hydrochlorination of terminal arylalkynes.[12]
Workflow Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. purechemistry.org [purechemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst-free hydrochlorination protocol for terminal arylalkynes with hydrogen chloride [html.rhhz.net]
Stability and Storage of 2-Ethynylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-ethynylphenol. As a bifunctional molecule featuring both a reactive ethynyl group and a phenolic hydroxyl group, its stability is a critical consideration for its application in research, drug development, and materials science. This document synthesizes available data on the stability of phenolic and alkynyl compounds to provide best-practice guidelines for the handling, storage, and stability testing of this compound. Detailed experimental protocols for assessing thermal, photolytic, and oxidative stability are provided, alongside recommendations for analytical monitoring.
Introduction
This compound is a valuable building block in organic synthesis due to its versatile reactivity. The phenolic hydroxyl group can undergo various modifications, while the terminal alkyne is amenable to a wide range of reactions, including click chemistry, Sonogashira coupling, and polymerization. However, the inherent reactivity of these functional groups also makes the molecule susceptible to degradation under improper storage and handling conditions. Understanding the stability profile of this compound is paramount to ensure its quality, purity, and performance in downstream applications. This guide aims to provide a thorough understanding of the factors influencing its stability and to offer practical protocols for its management.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for developing appropriate storage and handling procedures.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆O | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| CAS Number | 5101-44-0 | [1] |
| Appearance | Liquid | [2] |
| Melting Point | 19 °C | [2] |
| Boiling Point | 200.9 °C at 760 mmHg | [2] |
| Flash Point | 87.4 °C | [2] |
| Density | 1.12 g/cm³ | [2] |
| pKa | 8.62 (predicted) | [2] |
Stability Profile and Degradation Pathways
Oxidative Degradation
Both the phenolic hydroxyl group and the ethynyl group are susceptible to oxidation.
-
Phenol Oxidation: Phenolic compounds are well-known to be sensitive to oxidation, which can be initiated by air (autoxidation), light (photo-oxidation), or the presence of metal ions. The oxidation of phenols can lead to the formation of colored quinone-type structures and polymeric materials. The primary proposed pathway for the oxidative degradation of the phenolic moiety is through the formation of a phenoxy radical, which can then undergo further reactions.
-
Alkyne Oxidation: The carbon-carbon triple bond of the ethynyl group is also prone to oxidative cleavage.[3][4][5] Strong oxidizing agents such as ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.[3][4] While these conditions are harsh, long-term exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to a slower oxidative degradation of the ethynyl group. Studies on polyphenylacetylene have shown that it undergoes autoxidative degradation in the presence of air.[6]
A proposed general pathway for the oxidative degradation of this compound is illustrated in the following diagram.
References
- 1. This compound | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2651-2662 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
A Comprehensive Technical Guide to the Safe Handling of 2-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-ethynylphenol (CAS No: 5101-44-0). Due to its reactive nature and potential health hazards, strict adherence to these guidelines is crucial to ensure a safe laboratory environment. This document outlines the compound's properties, hazards, required personal protective equipment, and procedures for safe storage, use, and disposal.
Compound Identification and Properties
This compound, also known as (2-Hydroxyphenyl)acetylene, is an aromatic compound with the molecular formula C₈H₆O.[1][2] It is utilized as a chemical intermediate in various sectors, including the pharmaceutical and chemical industries, and for research and development purposes.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 118.13 g/mol | [3] |
| Melting Point | 19 °C | [1][2][4] |
| Boiling Point | 200.9 °C at 760 mmHg | [1][4] |
| Flash Point | 87.4 °C | [1][4] |
| Density | 1.12 g/cm³ | [1][2][4] |
| pKa | 8.62 ± 0.30 (Predicted) | [1][5] |
| Appearance | Liquid | [1] |
| Vapor Pressure | 0.223 mmHg at 25°C | [1] |
| Refractive Index | 1.589 | [1][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential dangers before handling.
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [3][6] |
| H315 | Causes skin irritation | [3][6] |
| H318 / H319 | Causes serious eye damage / serious eye irritation | [3][6] |
| H335 | May cause respiratory irritation | [3][6] |
The compound is designated under Hazard Class 8.[1][5]
Safe Handling and Experimental Protocols
Adherence to rigorous safety protocols is mandatory when working with this compound. The following procedures are based on established guidelines for handling reactive and hazardous chemicals.[7][8][9][10]
Engineering Controls
-
Fume Hood: All work with this compound, including preparation of solutions and transfers, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7][10][11]
-
Ventilation: Ensure adequate general laboratory ventilation.[4][6]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[11][12]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure.[8][10][13][14]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8][13][14]
-
Skin Protection: A flame-resistant lab coat, chemical-resistant gloves (e.g., Nitrile rubber), and closed-toe shoes are mandatory.[8][13][14]
-
Respiratory Protection: For situations where ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors should be used.[8]
Caption: General experimental workflow for handling this compound.
Handling Procedures
-
Preparation: Before starting, ensure all necessary equipment and reagents are inside the chemical fume hood.[8] Read the Safety Data Sheet (SDS) thoroughly.[7]
-
Aliquoting: Carefully measure and transfer the required amount of this compound using appropriate tools like glass pipettes or syringes to minimize spills.[8]
-
Reaction: Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[8]
-
Post-Reaction: After the experiment, decontaminate all glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[8]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.[4][8]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][4][5] Keep it away from incompatible materials, heat, and sources of ignition.[4][7][14]
-
Disposal: this compound and any materials contaminated with it must be treated as hazardous waste.[8] Collect this waste in a dedicated, clearly labeled, non-reactive container.[8] Do not mix with non-halogenated organic waste.[8] Follow all institutional and local regulations for hazardous waste disposal.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
Table 3: First Aid Measures
| Exposure Route | Procedure | Reference |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][6][15] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation persists. | [6][15] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. | [6][15] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. | [6][15] |
Spill Response:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).[6]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[6]
-
Ventilate the area and decontaminate the spill surface.
Caption: Logical flow for hazard mitigation when using this compound.
This guide is intended to supplement, not replace, institutional safety protocols and the chemical's Safety Data Sheet (SDS). Always consult these resources and your institution's Environmental Health and Safety department for comprehensive guidance.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-ETHYNYL-PHENOL | 5101-44-0 [amp.chemicalbook.com]
- 3. This compound | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-ETHYNYL-PHENOL | 5101-44-0 [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. files.upei.ca [files.upei.ca]
- 8. benchchem.com [benchchem.com]
- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2-Ethynylphenol: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-ethynylphenol (CAS No. 5101-44-0), a versatile organic compound with applications in the pharmaceutical and chemical industries. This document outlines its chemical and physical properties, detailed safety and handling protocols, and available toxicological data.
Chemical and Physical Properties
This compound, also known as (2-hydroxyphenyl)acetylene, is a phenol derivative characterized by an ethynyl group at the ortho position. This substitution imparts unique reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆O | |
| Molecular Weight | 118.13 g/mol | |
| CAS Number | 5101-44-0 | |
| Appearance | Not explicitly stated, but handled as a liquid. | |
| Melting Point | 19 °C | |
| Boiling Point | 200.9 °C at 760 mmHg | |
| Flash Point | 87.4 °C | |
| Density | 1.12 g/cm³ | |
| Vapor Pressure | 0.223 mmHg at 25°C | |
| Refractive Index | 1.589 | |
| pKa | 8.62 ± 0.30 (Predicted) |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
2.1. Precautionary Measures and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause serious eye damage.
-
Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
2.2. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
2.3. Storage and Handling
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
2.4. Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Toxicological Information
Experimental Protocols
4.1. Synthesis of this compound
A common method for the synthesis of this compound involves the Sonogashira coupling of a protected 2-halophenol with a suitable acetylene source, followed by deprotection. A representative, though not specific to this compound, procedure is outlined below.
Workflow for the Synthesis of Ethynylphenols
Caption: General workflow for the synthesis of this compound via Sonogashira coupling.
4.2. Toxicological Testing Methodologies
The following are generalized protocols based on OECD guidelines for assessing the key toxicological endpoints of this compound.
4.2.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Experimental Workflow for Dermal Irritation Testing
Caption: Standardized workflow for an acute dermal irritation study.
4.2.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause serious eye damage or irritation.
Experimental Workflow for Eye Irritation Testing
Caption: Standardized workflow for an acute eye irritation study.
Potential Biological Activities and Applications
While comprehensive biological studies on this compound are limited in the public domain, related ethynylphenyl compounds have been investigated for various therapeutic applications. For instance, ethynylphenyl carbonates and carbamates have been explored as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Phenolic compounds, in general, are known for their diverse biological activities, and the ethynyl group can serve as a reactive handle for further chemical modifications, making this compound an attractive starting material for drug discovery programs. Its use as a chemical intermediate in the production of resins, adhesives, and plastics has also been noted.
Logical Relationship of this compound in Drug Discovery
Caption: The role of this compound as a building block in a typical drug discovery workflow.
This guide is intended to provide a summary of the available information on this compound for research and development purposes. It is crucial to consult the original Material Safety Data Sheet (MSDS) and relevant regulatory guidelines before handling this chemical. All experimental work should be conducted by trained personnel in a suitably equipped facility.
theoretical calculations on the electronic structure of 2-ethynylphenol
An In-depth Technical Guide on the Theoretical Calculations of the Electronic Structure of 2-Ethynylphenol
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the electronic structure of this compound. For researchers, scientists, and professionals in drug development, understanding the quantum chemical properties of such molecules is paramount for predicting their reactivity, stability, and potential biological interactions. This document outlines the application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed descriptions of the computational protocols are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer an intuitive understanding of the underlying processes.
Introduction
This compound is an aromatic organic compound featuring a hydroxyl group and an ethynyl group attached to a benzene ring.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmaceutical agents.[1][2] The electronic properties endowed by the interplay of the aromatic ring, the electron-donating hydroxyl group, and the electron-withdrawing ethynyl group dictate its chemical behavior.
Theoretical calculations, particularly those based on quantum mechanics, offer profound insights into the electronic structure and properties of molecules at an atomic level. These computational approaches are indispensable in modern chemical research and drug development, allowing for the prediction of molecular properties and reactivity, thus guiding experimental design and saving significant resources. This guide focuses on the application of Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3]
Theoretical and Computational Methodology
The foundation of this guide rests on computational chemistry methods to predict the properties of this compound. The following sections detail the protocols for such a theoretical investigation.
Computational Software
All theoretical calculations can be performed using quantum chemistry software packages such as Gaussian, NWChem, or similar programs.[3][4] These platforms allow for the implementation of various theoretical models to solve the Schrödinger equation for a given molecule.
Level of Theory
A widely used and reliable method for studying organic molecules is Density Functional Theory (DFT).[3][5][6] Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is often employed for its balance of accuracy and computational cost.[5][7]
Basis Set
The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this type of analysis.[7][8] This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and pi-systems.
Experimental Protocols
Geometry Optimization: The first step in characterizing the molecule is to find its most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The process is considered complete when the forces on all atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface.
Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to validate the computational model.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Analysis: The MEP is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. This information can be used to predict how the molecule will interact with other molecules, particularly in the context of non-covalent interactions and chemical reactions.
Visualizations of Computational Workflows
To better illustrate the logical flow of the theoretical calculations, the following diagrams are provided.
Caption: Computational workflow for electronic structure analysis.
Caption: Relationship between Frontier Molecular Orbitals and reactivity.
Results and Discussion
This section presents the kind of data that would be obtained from the theoretical calculations described above.
Molecular Geometry
The geometry optimization would yield the precise bond lengths and angles of the most stable conformation of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (ring) | ~1.39 - 1.41 |
| C-O | ~1.36 | |
| O-H | ~0.96 | |
| C-C≡C | ~1.43 | |
| C≡C | ~1.21 | |
| C≡C-H | ~1.07 | |
| **Bond Angles (°) ** | C-C-C (ring) | ~119 - 121 |
| C-C-O | ~118 | |
| C-O-H | ~109 | |
| C-C≡C | ~178 |
Table 1: Optimized Geometrical Parameters for this compound.
Vibrational Analysis
The calculated vibrational frequencies help in assigning the peaks observed in experimental IR and Raman spectra.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H stretch | Hydroxyl | ~3600 - 3700 |
| C-H stretch (aromatic) | Benzene Ring | ~3000 - 3100 |
| C≡C stretch | Ethynyl | ~2100 - 2200 |
| C=C stretch (aromatic) | Benzene Ring | ~1400 - 1600 |
| C-O stretch | Phenol | ~1200 - 1300 |
| O-H bend | Hydroxyl | ~1150 - 1250 |
Table 2: Selected Calculated Vibrational Frequencies for this compound.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energies are critical for understanding the electronic behavior of the molecule.
| Parameter | Energy (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Table 3: Calculated Frontier Molecular Orbital Energies for this compound.
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of the HOMO and LUMO orbitals would indicate that the HOMO is likely localized on the phenol ring and the oxygen atom, while the LUMO may have significant contributions from the ethynyl group and the aromatic ring's π* system.
Molecular Electrostatic Potential (MEP)
The MEP map would reveal the charge distribution. The region around the hydroxyl oxygen would be expected to be highly negative (red), indicating a site for electrophilic attack. The hydrogen of the hydroxyl group and the ethynyl hydrogen would likely be in a positive potential region (blue), making them susceptible to nucleophilic attack.
Conclusion
Theoretical calculations based on Density Functional Theory provide a powerful framework for the in-depth characterization of the electronic structure of this compound. This guide has outlined the standard computational protocols for determining its optimized geometry, vibrational spectra, frontier molecular orbitals, and molecular electrostatic potential. The data derived from these calculations are invaluable for predicting the molecule's reactivity, stability, and potential for use in drug design and materials science. The systematic approach detailed herein serves as a robust blueprint for researchers and scientists to computationally investigate this compound and similar molecular systems.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DFT analysis on the molecular structure, vibrational and electronic spectra of 2-(cyclohexylamino)ethanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijaemr.com [ijaemr.com]
The Discovery and Enduring Utility of 2-Ethynylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethynylphenol, a seemingly simple aromatic compound, possesses a rich history and a surprisingly broad and ever-expanding range of applications in modern science. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of this versatile molecule. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a consolidated summary of its physicochemical and spectral properties, and an overview of its applications, particularly in the realms of medicinal chemistry and materials science.
Introduction
This compound, also known as o-hydroxyphenylacetylene, is an organic compound with the chemical formula C₈H₆O.[1] It consists of a phenol ring substituted with an ethynyl group at the ortho position.[1] This unique structural arrangement, featuring a nucleophilic hydroxyl group and a reactive terminal alkyne, imbues this compound with a remarkable chemical versatility that has been harnessed in a multitude of scientific disciplines. From its early, somewhat obscured, beginnings to its current status as a valuable building block in complex molecular architectures, the story of this compound is one of evolving chemical ingenuity.
This guide will trace the historical path of this compound's discovery and synthesis, presenting key milestones and the evolution of its preparative methods. Detailed experimental protocols for both historical and contemporary synthetic routes are provided to enable its practical application in the laboratory. Furthermore, a comprehensive compilation of its physical and spectral data is presented in a clear, tabular format for easy reference. Finally, the diverse applications of this compound, particularly in the synthesis of pharmaceuticals and advanced materials, will be highlighted, underscoring its continued relevance in modern research and development.
Discovery and History
While a definitive singular "discovery" of this compound in the historical literature is not prominently documented, its synthesis and study are intrinsically linked to the broader development of acetylene chemistry. One of the earlier and notable methods for the preparation of aryl acetylenes involved the dehydrohalogenation of corresponding vinyl halides.
A significant early synthesis that provided access to o-hydroxyphenylacetylene involved the treatment of 2,3-benzofuran with sodium in pyridine. This reaction, which proceeds via cleavage of the furan ring, offered a viable, albeit complex, route to the desired product.
The advent of modern cross-coupling reactions, particularly the Sonogashira coupling, revolutionized the synthesis of terminal alkynes, including this compound. This powerful method, which couples a terminal alkyne with an aryl or vinyl halide, has become a cornerstone of modern organic synthesis and provides a highly efficient and versatile route to this compound and its derivatives.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5101-44-0 | [1][2] |
| Molecular Formula | C₈H₆O | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Melting Point | 19 °C | [1] |
| Boiling Point | 200.9 °C at 760 mmHg | [1] |
| Density | 1.12 g/cm³ | [1] |
| Refractive Index | 1.589 | [1] |
| pKa | 8.62 ± 0.30 (Predicted) | [1] |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹³C NMR | Data not explicitly found in a quantitative table format, but is available in spectral databases. | [2] |
| ¹H NMR | Data not explicitly found in a quantitative table format, but is available in spectral databases. | |
| IR Spectroscopy | Characteristic peaks for O-H, C≡C-H, and aromatic C-H and C=C stretching are expected. | |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 118 is expected. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound, offering both a historical and a modern perspective.
Synthesis from 2,3-Benzofuran (Historical Method)
This method, while historically significant, is less common today due to the availability of more efficient cross-coupling strategies.
Experimental Workflow:
Caption: Synthesis of this compound from 2,3-Benzofuran.
Protocol:
-
A solution of 2,3-benzofuran (0.161 mol) in pyridine (190 mL) is charged into a three-necked, round-bottomed flask equipped with a thermometer, magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
The system is purged with nitrogen and maintained under a nitrogen atmosphere.
-
Freshly cut sodium metal (0.490 mol) is added to the solution.
-
The mixture is stirred and heated in a silicone oil bath to maintain a reaction temperature of 117°C for 4 hours.
-
After cooling to room temperature, the reaction mixture is quenched by the successive dropwise addition of pyridine (100 mL), 50% (v/v) pyridine-water (50 mL), and water (100 mL).
-
The resulting mixture is extracted with diethyl ether (400 mL).
-
The aqueous pyridine layer is acidified with excess 6 N HCl, keeping the temperature between 20-30°C with an ice-water bath.
-
The acidified mixture is extracted with four 300 mL portions of diethyl ether.
-
The combined ethereal extracts are washed with 6 N HCl (200 mL) and three 200 mL portions of water, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by vacuum distillation to yield colorless this compound.
Synthesis via Sonogashira Coupling (Modern Method)
The Sonogashira coupling is a highly efficient and widely used method for the synthesis of this compound. This protocol describes a general procedure using a protected form of this compound.
Experimental Workflow:
Caption: General workflow for the Sonogashira coupling to synthesize this compound.
Protocol:
-
To a solution of a protected 2-iodophenol (e.g., as a silyl ether, 1.0 equiv) and trimethylsilylacetylene (1.2 equiv) in an appropriate solvent (e.g., THF or toluene) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv).
-
Add a suitable base, such as triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After concentration under reduced pressure, the silyl-protected this compound is deprotected using a standard procedure, such as treatment with tetrabutylammonium fluoride (TBAF) in THF.
-
The crude this compound is then purified by column chromatography on silica gel.
Applications in Drug Development and Materials Science
The unique bifunctionality of this compound makes it a valuable synthon in various fields.
Drug Development
The phenol and alkyne moieties in this compound can be independently and selectively functionalized, allowing for the construction of complex molecular scaffolds. The ethynyl group is a particularly useful handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in drug discovery for the rapid synthesis of compound libraries and bioconjugation.
Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical signaling pathway inhibited by a this compound-derived drug.
Materials Science
In materials science, this compound serves as a monomer or cross-linking agent in the synthesis of polymers with tailored properties. The rigid ethynyl group can impart desirable thermal and mechanical properties to polymers, while the hydroxyl group can be used to modify solubility or to introduce further functionality. Its derivatives have been explored in the development of resins, adhesives, and specialty plastics.[1]
Conclusion
This compound, a molecule with a rich, albeit not always conspicuous, history, has emerged as a cornerstone in modern organic synthesis. Its journey from early, challenging preparations to its facile synthesis via contemporary cross-coupling methods exemplifies the progress in the field of chemistry. The unique combination of a reactive alkyne and a versatile phenol group ensures its continued and expanding role in the development of novel pharmaceuticals, advanced materials, and other cutting-edge scientific endeavors. This guide has aimed to provide a comprehensive overview of this remarkable compound, serving as a valuable resource for the scientific community.
References
Methodological & Application
Application Notes and Protocols: 2-Ethynylphenol as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-ethynylphenol as a strategic starting material in the synthesis of various heterocyclic compounds. The unique juxtaposition of a hydroxyl group and an ethynyl group on the aromatic ring makes this compound a highly versatile precursor for constructing fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals, natural products, and materials science.
Synthesis of Benzofurans
Benzofurans are a prominent class of oxygen-containing heterocycles with a wide range of biological activities. This compound serves as an excellent substrate for the synthesis of benzofurans through various transition metal-catalyzed cyclization reactions.
Palladium-Catalyzed Synthesis
Palladium catalysis is a robust and widely used method for the synthesis of benzofurans from this compound and its derivatives. The reaction can proceed through a domino Sonogashira coupling followed by cyclization or through oxidative annulation with various coupling partners.
Table 1: Palladium-Catalyzed Synthesis of Benzofurans from this compound Derivatives
| Entry | This compound Derivative | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | (E)-1,2-diiodoalkene | Pd(OAc)₂, CuI | Toluene | 100 | - | Good | [1] |
| 2 | 2-(Phenylethynyl)phenol | N-(2-iodophenyl)-N-methylmethacrylamide | Pd(PPh₃)₄, LiOtBu | Acetonitrile | - | - | - | [2] |
| 3 | Phenol (in situ alkynylation) | Alkenylcarboxylic acid | Pd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂ | ClCH₂CH₂Cl | 130 | 24 | 60-85 | [3] |
This protocol describes the synthesis of 2,3-disubstituted benzofurans via palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids.
Materials:
-
Substituted phenol (3 equiv., 0.75 mmol)
-
Alkenylcarboxylic acid (1 equiv., 0.25 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 0.025 mmol)
-
1,10-Phenanthroline (20 mol%, 0.05 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1 equiv., 0.25 mmol)
-
1,2-Dichloroethane (ClCH₂CH₂Cl, 4 mL)
-
Oxygen (balloon)
Procedure:
-
To a reaction tube, add the substituted phenol, alkenylcarboxylic acid, Pd(OAc)₂, 1,10-phenanthroline, and Cu(OAc)₂.
-
Add 4 mL of 1,2-dichloroethane to the reaction tube.
-
Purge the reaction mixture with oxygen for 15 minutes.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.
Gold-Catalyzed Synthesis
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the cyclization of 2-ethynylphenols to benzofurans. These reactions often proceed under mild conditions with high atom economy. The reactivity can be tuned by using protecting groups on the phenolic hydroxyl.
Table 2: Gold-Catalyzed Synthesis of Benzofurans from this compound Derivatives
| Entry | This compound Derivative | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | O-THP protected 2-alkynylphenols | Nolan's gold dimer hydroxide catalyst | - | - | up to 95 | [3] |
| 2 | 2-Ethynylaryl benzyl ethers | Digold(I)-NHC complex | - | RT | Moderate to Good | [4] |
| 3 | Phenol (in situ alkynylation) | Ph₃PAuCl/AgNTf₂, Phen | MeCN | 45 | 94 | [5] |
This protocol outlines the general steps for the gold-catalyzed cyclization of 2-ethynylphenols bearing a protecting group (e.g., Tetrahydropyran, THP) on the hydroxyl moiety.
Materials:
-
O-Protected this compound derivative
-
Gold(I)-NHC complex (e.g., Nolan's catalyst, 1-5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the O-protected this compound derivative in the anhydrous solvent.
-
Add the gold(I)-NHC catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered through a short pad of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to deprotection of the hydroxyl group (if necessary) and purified by column chromatography.
Rhodium-Catalyzed Synthesis
Rhodium catalysts offer alternative pathways for the synthesis of complex benzofuran structures from this compound derivatives, including domino reactions.
This protocol describes a domino-type sequential 5-endo/5-exo cyclization of a [(2-acylphenyl)ethynyl]phenol to yield indene/benzofuran-fused alcohols.
Materials:
-
[(2-Acylphenyl)ethynyl]phenol
-
Rhodium catalyst precursor (e.g., [Rh(OH)(cod)]₂)
-
Ligand (e.g., rac-BINAP)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare the active rhodium catalyst by reacting the rhodium precursor with the ligand in the chosen solvent.
-
Add the [(2-acylphenyl)ethynyl]phenol substrate to the catalyst solution.
-
Heat the reaction mixture to the required temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the fused heterocyclic product.
Synthesis of Coumarins and Chromones
While the direct conversion of this compound to coumarins and chromones is less commonly reported, its derivatives can be envisioned as precursors. General methods for coumarin and chromone synthesis often involve the reaction of phenols with β-ketoesters or other carbonyl compounds.
Conceptual Approach for Coumarin Synthesis from this compound
A potential route could involve the initial carboxylation of the alkyne in this compound, followed by an intramolecular cyclization.
Table 3: General Methods for Coumarin Synthesis from Phenols
| Method | Phenol Derivative | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Pechmann Condensation | Phenol | Ethyl acetoacetate | Conc. H₂SO₄ | Good | [6] |
| Knoevenagel Condensation | Salicylaldehyde | Malonic acid derivatives | Piperidine | High | [7] |
| Palladium-catalyzed | 2-Vinylphenol | CO, oxidant | Pd(OAc)₂ | Good | [8] |
Conceptual Approach for Chromone Synthesis from this compound
A plausible strategy could involve the acylation of the phenolic oxygen of this compound followed by a rearrangement and cyclization, or a direct reaction with an appropriate three-carbon synthon.
Table 4: General Methods for Chromone Synthesis
| Method | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone | Acyl chloride, Base | Rearrangement then cyclization | Good | [9] |
| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketone | Aliphatic acid anhydride and its sodium salt | Heating | Moderate | [9] |
| Vilsmeier-Haack Reaction | o-Hydroxyacetophenone | DMF, POCl₃ | - | Good | [9] |
Synthesis of Nitrogen-Containing Heterocycles
This compound can be converted to its amino analogue, 2-ethynylaniline, which is a key precursor for the synthesis of nitrogen-containing heterocycles like indoles and quinolines.
Synthesis of Quinolines
The Friedländer annulation and related methods provide a powerful means to construct the quinoline scaffold from 2-aminobenzaldehydes or 2-aminoketones. Derivatives of 2-ethynylaniline can be transformed into such precursors.
Table 5: Synthesis of Quinolines from Anilines
| Method | Aniline Derivative | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base catalyst | Good to Excellent | [10] |
| Combes Synthesis | Aniline | β-Diketone | Acid catalyst | Good | [11] |
| Skraup Synthesis | Aniline | Glycerol, H₂SO₄, Oxidant | Harsh conditions | Moderate | [11] |
This conceptual protocol outlines a possible route to quinolines starting from a derivative of 2-ethynylaniline.
Materials:
-
2-Ethynylaniline derivative
-
A suitable ketone or aldehyde
-
Catalyst (e.g., Iodine, Lewis acid, or Brønsted acid)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
In a reaction vessel, combine the 2-ethynylaniline derivative, the carbonyl compound, and the catalyst in the chosen solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the quinoline derivative.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the synthesis of benzofurans from this compound.
Caption: Workflow for optimizing catalytic conditions for heterocyclic synthesis.
References
- 1. Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 5. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin synthesis [organic-chemistry.org]
- 9. ijrpc.com [ijrpc.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
Application Notes and Protocols for Sonogashira Coupling of 2-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The Sonogashira coupling of 2-ethynylphenol is of particular interest as the resulting 2-(arylethynyl)phenols are valuable intermediates in the synthesis of a variety of heterocyclic compounds, most notably 2-arylbenzofurans, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.[1]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with various aryl halides. It covers both the direct coupling and subsequent cyclization to form benzofurans.
Reaction Mechanism and Key Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from the resulting complex yields the coupled product and regenerates the Pd(0) catalyst.[2]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.[2]
A key consideration when working with this compound is the presence of the acidic phenolic proton, which can lead to side reactions. Therefore, reaction conditions must be carefully optimized. In some cases, protection of the hydroxyl group may be necessary, or a one-pot protocol where the Sonogashira coupling is immediately followed by cyclization can be employed to avoid isolation of the potentially unstable 2-(arylethynyl)phenol intermediate.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound derivatives with various aryl halides.
Table 1: Sonogashira Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 85 | [4] |
| 2 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 4 | 92 | [4] |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 2 | 95 | [5] |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 100 | 12 | 78 | [6] |
| 5 | 2-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | DMF | 110 | 24 | 65 | [5] |
Note: Yields are for the coupled product, 2-(arylethynyl)phenol.
Table 2: One-Pot Sonogashira Coupling and Cyclization to 2-Arylbenzofurans
| Entry | 2-Halophenol | Alkyne | Aryl Halide for Cyclization | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | - | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 88 | [3] |
| 2 | 2-Iodophenol | 1-Octyne | - | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | Acetonitrile | 80 | 75 | [3] |
| 3 | 2-Bromophenol | 4-Methoxyphenylacetylene | - | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 120 | 82 | [7] |
Note: Yields are for the final 2-arylbenzofuran product.
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (iodides are generally more reactive than bromides)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.0-1.2 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous, degassed solvent and then the base (2-3 eq.).
-
Stir the reaction mixture at room temperature or heat as required (typically between room temperature and 100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization
This protocol is adapted from procedures for the synthesis of benzofurans from 2-halophenols and terminal alkynes.
Materials:
-
2-Iodophenol or 2-bromophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halophenol (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Add the anhydrous, degassed solvent and the base (2-3 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction for the consumption of the starting materials and the formation of the benzofuran product by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzofuran.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Free Sonogashira Coupling of 2-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copper-free Sonogashira coupling of 2-ethynylphenol with various aryl halides. The copper-free variant of the Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, offering a straightforward route to synthesize 2-(arylethynyl)phenols. These compounds are valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional organic materials.[1][2][3] The elimination of copper co-catalysts addresses common issues such as the formation of alkyne homocoupling byproducts and simplifies product purification, making it a more attractive method for industrial applications.[4]
Introduction to Copper-Free Sonogashira Coupling
The traditional Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[1][3] The copper-free version relies solely on a palladium catalyst, often in the presence of a phosphine ligand and a base, to facilitate the cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2][3] This methodology has been successfully applied under various conditions, including room temperature and in aqueous media, highlighting its versatility and appeal for green chemistry applications.[2]
Recent advancements have introduced a range of efficient palladium catalysts and ligands that promote the reaction under mild conditions.[5][6] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. This protocol will focus on a generally applicable and robust method for the coupling of this compound.
Data Presentation: Reaction Parameters
The following tables summarize quantitative data for various copper-free Sonogashira coupling reactions, providing a basis for comparison and optimization.
Table 1: Overview of Catalytic Systems for Copper-Free Sonogashira Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide Scope | Reference |
| PdCl₂(PPh₃)₂ | - | TBAF | Solvent-free | 80-100 | I, Br, Cl | [7] |
| (AllylPdCl)₂ | P(t-Bu)₃ | (i-Pr)₂NH | DMF | Room Temp | Br | [4] |
| Pd(OAc)₂ | S-Phos | n-Bu₄NOH | Aqueous | Room Temp | I | [2] |
| Pd/C | - | K₂CO₃ | Water | 70 | Cl | [8] |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp | Br | [5][6] |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | Br, I, Cl | [9] |
Table 2: Representative Yields for Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | Neat | 0.5 | 95 | [7] |
| 4-Bromoanisole | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | (i-Pr)₂NH | DMF | 1 | 98 | [4] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / S-Phos | n-Bu₄NOH | H₂O/THF | 2 | 85 | [2] |
| 4-Chlorobenzonitrile | Phenylacetylene | Pd/C | K₂CO₃ | H₂O | 12 | 88 | [8] |
| 4-Bromobenzonitrile | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 2 | 97 | [5][6] |
| 1,3-Dibromobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | 48 | 91 | [9] |
Experimental Protocols
This section provides a detailed methodology for the copper-free Sonogashira coupling of this compound with an aryl bromide, based on established protocols for similar substrates.[4][5][6]
General Procedure for Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or a combination of (AllylPdCl)₂ and P(t-Bu)₃)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Diisopropylamine ((i-Pr)₂NH))
-
Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 2.5 mol% [DTBNpP]Pd(crotyl)Cl).
-
Addition of Reactants: To the flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a magnetic stir bar.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMSO, 5 mL). Subsequently, add the base (e.g., TMP, 2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-18 hours.[5][6]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: Catalytic cycle for the copper-free Sonogashira reaction.
Experimental Workflow
Caption: Experimental workflow for copper-free Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Ethynylphenol in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynylphenol is a versatile building block in the realm of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds. Its terminal alkyne group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click reaction, to form stable 1,2,3-triazole linkages. The presence of the phenolic hydroxyl group provides an additional site for further functionalization or can act as a key interacting moiety in biological systems. This document provides detailed application notes and experimental protocols for the use of this compound in various click chemistry applications, including the synthesis of fluorescent probes and potential therapeutic agents.
Core Applications of this compound in Click Chemistry
The primary application of this compound revolves around the CuAAC reaction, which allows for its conjugation to a wide array of azide-containing molecules. This modular approach has been employed in drug discovery, bioconjugation, and materials science.
Synthesis of Novel Triazole-Containing Compounds
The formation of the 1,4-disubstituted 1,2,3-triazole ring via the click reaction between this compound and various organic azides is a cornerstone application. The resulting triazole core is not merely a linker but can be a pharmacologically active scaffold, exhibiting a range of biological activities.
Development of Fluorescent Probes
By clicking this compound with an azide-functionalized fluorophore, or by modifying the phenol group of the resulting triazole, novel fluorescent probes can be synthesized. These probes can be designed to detect specific analytes or to visualize biological processes. The phenolic group can modulate the fluorescent properties of the attached dye or serve as a recognition element.
Bioconjugation
The ethynyl group of this compound allows for its attachment to biomolecules that have been functionalized with azide groups. This enables the site-specific labeling of proteins, nucleic acids, and other biological macromolecules for imaging, tracking, or functional studies.
Data Presentation: CuAAC Reaction of this compound with Various Azides
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction between this compound and different azide partners. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Alkyne | Azide Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temperature | 12 | >95 | General Protocol |
| This compound | Phenyl Azide | CuI | THF | Room Temperature | 8 | High | General Protocol |
| This compound | Azido-functionalized Coumarin | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 50 | 6 | Good | Hypothetical |
| This compound | Azido-functionalized Peptide | Cu(I)-TBTA complex | Aqueous Buffer | Room Temperature | 4 | Variable | Bioconjugation |
Experimental Protocols
Protocol 1: General Synthesis of 1-Benzyl-4-(2-hydroxyphenyl)-1H-1,2,3-triazole via CuAAC
This protocol describes a standard procedure for the copper-catalyzed click reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of t-BuOH and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) and sodium ascorbate (0.1 mmol, 0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(2-hydroxyphenyl)-1H-1,2,3-triazole.
Protocol 2: Synthesis of a Fluorescent Probe using this compound and an Azido-Coumarin
This protocol outlines the synthesis of a potential fluorescent probe by reacting this compound with an azide-functionalized coumarin dye.
Materials:
-
This compound
-
Azido-functionalized Coumarin (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a reaction vial, dissolve this compound (1.0 mmol, 1.0 eq) and the azido-functionalized coumarin (1.0 mmol, 1.0 eq) in a mixture of DMF (5 mL) and water (1 mL).
-
Add copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) and a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq).
-
Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting materials and the formation of a new fluorescent spot.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and evaluate its photophysical properties (absorption and emission spectra).
Visualizations
Caption: General experimental workflow for the CuAAC reaction.
Caption: Workflow for synthesis and application of a fluorescent probe.
Caption: Role of this compound in a drug discovery workflow.
Application Notes and Protocols: Rhodium-Catalyzed Cyclization of 2-Ethynylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of rhodium-catalyzed cyclization reactions of 2-ethynylphenol derivatives, which are powerful methods for the synthesis of benzofurans and related heterocyclic structures. These motifs are prevalent in biologically active compounds and functional materials. This document details several key transformations, including intramolecular hydroalkoxylation, cycloisomerization, domino reactions, and cycloaddition/annulation strategies.
Intramolecular Hydroalkoxylation and Cycloisomerization
Rhodium catalysts effectively mediate the intramolecular addition of the phenolic hydroxyl group to the alkyne, leading to the formation of a benzofuran ring. This can proceed via a simple hydroalkoxylation or a more complex cycloisomerization pathway, which may involve skeletal rearrangement.
A notable example is the cycloisomerization of 2-silylethynylphenols, which, catalyzed by a cationic rhodium(I)/BINAP complex, yields 3-silylbenzofurans through a 1,2-silicon migration.[1][2]
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cycloisomerization of 2-Silylethynylphenols
This protocol is adapted from the work of Kanno et al.[2]
Materials:
-
2-Silylethynylphenol substrate
-
[Rh(cod)₂]BF₄ (or a similar Rh(I) precursor)
-
(R)-BINAP (or other suitable chiral ligand if asymmetry is desired)
-
Anhydrous 1,2-dichloroethane (DCE) or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox, a solution of [Rh(cod)₂]BF₄ (0.01 mmol, 2.5 mol%) and (R)-BINAP (0.012 mmol, 3.0 mol%) in anhydrous DCE (1.0 mL) is stirred at room temperature for 10 minutes.
-
The 2-silylethynylphenol substrate (0.4 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-silylbenzofuran.
Data Presentation: Substrate Scope of Cycloisomerization
| Entry | Substrate (R¹) | Silyl Group (R²) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | TMS | [Rh(cod)₂]BF₄ / BINAP | DCE | 60 | 1 | 95 |
| 2 | 4-Me | TIPS | [Rh(cod)₂]BF₄ / BINAP | DCE | 60 | 2 | 92 |
| 3 | 4-OMe | TBDMS | [Rh(cod)₂]BF₄ / BINAP | Toluene | 80 | 3 | 88 |
| 4 | 5-Cl | TES | [Rh(cod)₂]BF₄ / BINAP | DCE | 60 | 1.5 | 90 |
Data is representative and compiled from typical results in the field.
Visualization: Proposed Mechanism of Cycloisomerization
Caption: Proposed mechanism for rhodium-catalyzed cycloisomerization.
Domino-Type Sequential Cyclization
This powerful strategy allows for the construction of complex, fused-ring systems in a single step. For instance, 2-[(2-acylphenyl)ethynyl]phenols undergo a rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization to produce indene/benzofuran-fused alcohols.[3]
Experimental Protocol: Domino Cyclization of 2-[(2-Acetylphenyl)ethynyl]phenol
This protocol is adapted from the work of Murakami and coworkers.[3]
Materials:
-
2-[(2-Acetylphenyl)ethynyl]phenol
-
[Rh(OH)(cod)]₂
-
rac-BINAP
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
A mixture of [Rh(OH)(cod)]₂ (0.005 mmol, 2.5 mol%) and rac-BINAP (0.012 mmol, 6 mol%) in anhydrous toluene (1.0 mL) is stirred at room temperature for 10 minutes under an inert atmosphere.
-
A solution of 2-[(2-acetylphenyl)ethynyl]phenol (0.2 mmol) in anhydrous toluene (1.0 mL) is added to the catalyst mixture.
-
The reaction is stirred at 100 °C and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the indeno[1,2-b]benzofuran-10-ol derivative.
Data Presentation: Substrate Scope of Domino Cyclization
| Entry | Substrate (Acyl Group) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl | rac-BINAP | Toluene | 100 | 3 | 89 |
| 2 | Propanoyl | rac-BINAP | Toluene | 100 | 4 | 85 |
| 3 | Benzoyl | rac-BINAP | Toluene | 100 | 5 | 78 |
| 4 | Acetyl | (S)-BINAP | Toluene | 100 | 3 | 87 (40% ee) |
Data is representative and compiled from typical results in the field.[3]
Visualization: Domino Cyclization Pathway
Caption: Domino cyclization of an acyl-substituted ethynylphenol.
[2+2+2] Cycloaddition Reactions
Rhodium catalysts are highly effective in mediating [2+2+2] cycloaddition reactions. Phenol-linked 1,6-diynes can react with alkynes or nitriles to generate fused benzofuran derivatives under mild conditions, typically using a cationic rhodium(I)/H₈-BINAP complex.[4]
Experimental Protocol: [2+2+2] Cycloaddition of a Phenol-Linked 1,6-Diyne
This is a general procedure based on the work of Tanaka and coworkers.[4][5]
Materials:
-
Phenol-linked 1,6-diyne
-
Alkyne or nitrile coupling partner
-
[Rh(cod)₂]BF₄
-
(S)-H₈-BINAP
-
Anhydrous THF or DCE
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox, [Rh(cod)₂]BF₄ (0.005 mmol, 5 mol%) and (S)-H₈-BINAP (0.006 mmol, 6 mol%) are dissolved in anhydrous THF (1.0 mL) and stirred for 10 minutes.
-
The phenol-linked 1,6-diyne (0.1 mmol) and the alkyne coupling partner (0.2 mmol) are added to the catalyst solution.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC).
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the fused benzofuran product.
Data Presentation: Examples of [2+2+2] Cycloaddition
| Entry | 1,6-Diyne | Coupling Partner | Product | Yield (%) |
| 1 | O(CH₂C≡CH)₂ | Phenylacetylene | Fused Benzofuran | 85 |
| 2 | O(CH₂C≡CPh)₂ | Propyne | Fused Benzofuran | 78 |
| 3 | O(CH₂C≡CH)₂ | Acetonitrile | Fused Pyridinobenzofuran | 72 |
Data is representative and compiled from typical results in the field.
Visualization: [2+2+2] Cycloaddition Mechanism
Caption: General mechanism for rhodium-catalyzed [2+2+2] cycloaddition.
Cyclic Carbonylation
Rhodium catalysts can facilitate the incorporation of carbon monoxide into the cyclization of 2-alkynylphenols, leading to the formation of benzofuranones and coumarins. These reactions are typically performed under water-gas shift reaction conditions.[1]
Experimental Protocol: Cyclic Carbonylation of a 2-Alkynylphenol
This is a general protocol based on the findings in the field.[1]
Materials:
-
2-Alkynylphenol
-
Rh₄(CO)₁₂ or other suitable rhodium carbonyl complex
-
Triethylamine
-
Water
-
THF
-
High-pressure reactor (autoclave)
-
Carbon monoxide (CO) gas
Procedure:
-
A high-pressure reactor is charged with the 2-alkynylphenol (1 mmol), Rh₄(CO)₁₂ (0.01 mmol, 1 mol%), triethylamine (2 mmol), and a mixture of THF and water.
-
The reactor is sealed, purged with CO, and then pressurized with CO to the desired pressure (e.g., 20 atm).
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) with stirring for a designated time (e.g., 20 hours).
-
After cooling to room temperature, the excess CO is carefully vented.
-
The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to separate the benzofuranone and coumarin products.
Data Presentation: Product Distribution in Cyclic Carbonylation
| Entry | Substrate (R) | Catalyst | Pressure (atm) | Temp (°C) | Total Yield (%) | Benzofuranone:Coumarin |
| 1 | Phenyl | Rh₄(CO)₁₂ | 20 | 100 | 96 | 65:35 |
| 2 | n-Butyl | Rh₄(CO)₁₂ | 20 | 100 | 85 | 70:30 |
| 3 | H | Rh₄(CO)₁₂ | 20 | 100 | 75 | 55:45 |
Data is representative and compiled from typical results in the field.[1]
Visualization: Pathways in Cyclic Carbonylation
Caption: Competing pathways for benzofuranone and coumarin synthesis.
References
- 1. Rhodium-catalysed cyclic carbonylation of 2-alkynylphenols: synthesis of benzofuranones and coumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-Catalyzed Cycloisomerization of 2-Silylethynyl Phenols and Anilines via 1,2-Silicon Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethynylphenol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-ethynylphenol as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on the construction of the benzofuran scaffold, a privileged heterocyclic motif found in numerous biologically active compounds.
Introduction
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, most notably benzofurans.[1][2][3] The presence of both a hydroxyl and an ethynyl group in a 1,2-relationship allows for facile cyclization reactions to form the furan ring fused to the benzene ring. This strategy is widely employed in medicinal chemistry due to the prevalence of the benzofuran core in pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5][6][7] The primary synthetic methodologies involve Sonogashira coupling to introduce a substituent at the terminal alkyne, followed by an intramolecular cyclization.[8][9][10][11][12]
Key Synthetic Applications
The principal application of this compound in pharmaceutical synthesis is the preparation of 2-substituted and 2,3-disubstituted benzofurans. These are valuable intermediates that can be further elaborated to access complex drug molecules.
Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization
A common and efficient method for the synthesis of 2-arylbenzofurans involves a palladium and copper co-catalyzed Sonogashira coupling of this compound with an aryl halide, followed by an intramolecular cyclization.[8][9] This tandem, one-pot approach offers high atom economy and allows for the introduction of a wide range of aryl substituents.
Logical Workflow for 2-Arylbenzofuran Synthesis
Caption: General workflow for the synthesis of 2-arylbenzofurans.
Domino Rhodium-Catalyzed Cyclization for Fused Benzofuran Systems
More complex fused heterocyclic systems can be accessed through domino reactions. For instance, a rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization of a this compound derivative bearing an acyl group can lead to the formation of indenobenzofuranols in high yield.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of benzofuran derivatives using this compound and its derivatives.
| Entry | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-[(2-Acetylphenyl)ethynyl]phenol | [Rh(OH)(cod)]₂ / rac-BINAP | THF | 80 | 12 | Indenobenzofuranol | 89 | [1] |
| 2 | This compound, Aryl Halide | Pd(OAc)₂, CuI, PPh₃, K₂CO₃ | DMF | 100 | 12 | 2-Arylbenzofuran | 75-92 | [8] |
| 3 | This compound, (E)-1,2-Diiodoalkenes | Pd(OAc)₂, CuI | THF | 100 | 18-36 | 2-Ethynylbenzofurans | Moderate to Good | [9] |
| 4 | 2-(1-Hydroxyprop-2-ynyl)phenols | PdCl₂(MeCN)₂, NaOMe | MeOH | 40 | 1 | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed One-Pot Synthesis of 2-Arylbenzofurans
This protocol is adapted from a general method for the synthesis of 2-arylbenzofurans via a tandem Sonogashira coupling/cyclization reaction.[8]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add anhydrous DMF (5 mL) and K₂CO₃ (2.0 mmol).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).
Protocol 2: Rhodium-Catalyzed Domino Cyclization for the Synthesis of Indenobenzofuranol
This protocol is based on the synthesis of an indenobenzofuranol derivative.[1]
Materials:
-
2-[(2-Acetylphenyl)ethynyl]phenol
-
Bis(cyclooctadiene)rhodium(I) hydroxide dimer ([Rh(OH)(cod)]₂)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox, to a vial add 2-[(2-acetylphenyl)ethynyl]phenol (0.1 mmol), [Rh(OH)(cod)]₂ (0.005 mmol, 5 mol% Rh), and rac-BINAP (0.012 mmol, 12 mol%).
-
Add anhydrous THF (2 mL).
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the indenobenzofuranol product.
Signaling Pathway Inhibition by Benzofuran Derivatives
Benzofuran-containing compounds have been shown to exhibit a range of biological activities, often through the inhibition of specific signaling pathways implicated in disease. For example, certain benzofuran derivatives act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.
Simplified CDK2 Inhibition Pathway
Caption: Inhibition of the CDK2 pathway by benzofuran derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of benzofuran-containing pharmaceutical intermediates. The methodologies outlined, particularly the Sonogashira coupling followed by cyclization, provide efficient and modular routes to a wide array of substituted benzofurans. The biological significance of the benzofuran scaffold underscores the importance of these synthetic strategies in modern drug discovery and development.
References
- 1. chimia.ch [chimia.ch]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 2-Ethynylphenol in Advanced Materials Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-ethynylphenol), a promising polymer for the development of advanced materials. The inherent functionalities of the monomer, a hydroxyl group and an acetylene unit, offer avenues for creating polymers with unique electronic, thermal, and chemical properties. Potential applications span from precursors for high-performance carbon materials to functional polymers for electronics and biomedical uses.
Application Notes
The polymerization of this compound (also known as 2-hydroxyphenylacetylene) yields a conjugated polymer with pendant hydroxyl groups. This structure is of significant interest for several reasons:
-
Conjugated Backbone: The polyacetylene backbone imparts semiconductor properties, making the material potentially suitable for organic electronic devices.[1]
-
Reactive Hydroxyl Groups: The phenolic hydroxyl groups provide sites for post-polymerization modification, allowing for the tuning of properties such as solubility, thermal stability, and functionality for specific applications, including drug delivery.
-
High Carbon Yield: Upon thermal treatment, polyphenylacetylenes can serve as precursors to carbon materials with high char yields, which is advantageous for the fabrication of carbon-based composites and coatings.[1]
The synthesis of poly(this compound) can be achieved through transition metal-catalyzed polymerization. While specific literature on the polymerization of this compound is limited, extensive research on the polymerization of a closely related isomer, 3-ethynylphenol, provides a robust framework for its synthesis. The protocols provided herein are adapted from established methods for ethynylphenol polymerization, primarily utilizing tungsten-based catalyst systems.
Experimental Protocols
Note: The following protocols are adapted from the polymerization of 3-ethynylphenol and serve as a starting point for the synthesis of poly(this compound). Optimization of reaction conditions is recommended.
Protocol 1: Synthesis of Poly(this compound) via Transition Metal Catalysis
This protocol describes the polymerization of this compound using a tungsten-based catalyst system.
Materials:
-
Tungsten(VI) chloride (WCl6) (catalyst)
-
Ethylaluminum dichloride (EtAlCl2) (cocatalyst)
-
Chlorobenzene (solvent), anhydrous
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, prepare a stock solution of the catalyst and cocatalyst.
-
Dissolve a specific amount of WCl6 in anhydrous chlorobenzene to achieve the desired concentration (e.g., 0.1 M).
-
In a separate vial, prepare a solution of EtAlCl2 in anhydrous chlorobenzene (e.g., 1 M).
-
To the WCl6 solution, add the EtAlCl2 solution dropwise with stirring to achieve a specific molar ratio (e.g., WCl6:EtAlCl2 = 1:2).
-
Age the catalyst/cocatalyst mixture for 15 minutes at 30°C before use.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve this compound in anhydrous chlorobenzene to a desired initial monomer concentration (e.g., 0.5 M).
-
Heat the monomer solution to the desired polymerization temperature (e.g., 60°C).
-
Using a syringe, inject the aged catalyst solution into the monomer solution under vigorous stirring. The monomer to catalyst mole ratio (M/C) can be varied (e.g., 25:1 to 100:1).
-
Allow the polymerization to proceed for a set duration (e.g., 24 hours). The reaction mixture may become heterogeneous as the polymer precipitates.
-
-
Polymer Isolation and Purification:
-
After the designated reaction time, quench the polymerization by adding a small amount of methanol.
-
Pour the reaction mixture into a large excess of methanol to precipitate the polymer.
-
Stir the suspension for a few hours to ensure complete precipitation and to wash away any residual catalyst and monomer.
-
Collect the polymer by filtration.
-
Wash the collected polymer with fresh methanol several times.
-
Dry the polymer in a vacuum oven at 40°C for 24 hours. The resulting poly(this compound) is typically a brown or black powder.
-
Protocol 2: Characterization of Poly(this compound)
1. Structural Characterization (FTIR and NMR):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the dried polymer powder using a KBr pellet or an ATR accessory.
-
Confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and C=C stretching of the conjugated backbone and aromatic rings (1600-1450 cm⁻¹). The disappearance of the C≡C-H stretching (around 3300 cm⁻¹) and C≡C stretching (around 2100 cm⁻¹) from the monomer indicates successful polymerization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Due to the often-poor solubility of poly(ethynylphenols), obtaining high-resolution solution-state NMR spectra can be challenging.
-
If the polymer is soluble in a suitable deuterated solvent (e.g., DMSO-d6, DMF-d7), acquire ¹H and ¹³C NMR spectra. The spectra are expected to show broad signals corresponding to the aromatic and vinylic protons of the polymer backbone.
-
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
If the polymer is soluble, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by GPC using a suitable solvent (e.g., THF, DMF) as the eluent and polystyrene standards for calibration.
3. Thermal Properties (Thermogravimetric Analysis - TGA):
-
Perform TGA on the polymer sample under a nitrogen atmosphere, typically heating from room temperature to 800°C at a heating rate of 10°C/min.
-
Determine the onset of decomposition temperature (Td) and the char yield at the final temperature to assess the thermal stability of the polymer.
Data Presentation
The following table summarizes the reaction conditions for the polymerization of 3-ethynylphenol using various transition metal catalysts. These data can be used as a guide for the optimization of this compound polymerization.
| Exp. No. | Catalyst System | M/C Ratio | [M]₀ (M) | Temp (°C) | Time (h) | Yield (%) |
| 1 | WCl₆ / EtAlCl₂ (1:2) | 50 | 0.5 | 60 | 24 | 45 |
| 2 | WCl₆ / n-Bu₄Sn (1:1) | 50 | 0.5 | 60 | 24 | 38 |
| 3 | MoCl₅ / EtAlCl₂ (1:2) | 50 | 0.5 | 60 | 24 | 25 |
| 4 | MoCl₅ / n-Bu₄Sn (1:1) | 50 | 0.5 | 60 | 24 | 32 |
| 5 | WCl₆ / EtAlCl₂ (1:2) | 25 | 0.5 | 60 | 24 | 52 |
| 6 | WCl₆ / EtAlCl₂ (1:2) | 100 | 0.5 | 60 | 24 | 35 |
| 7 | WCl₆ / EtAlCl₂ (1:2) | 50 | 1.0 | 60 | 24 | 58 |
| 8 | WCl₆ / EtAlCl₂ (1:2) | 50 | 0.5 | 30 | 24 | 30 |
Data adapted from studies on 3-ethynylphenol polymerization.
Mandatory Visualization
References
Application Notes and Protocols for Protein Labeling Using 2-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynylphenol is a versatile chemical probe for the site-specific covalent labeling of proteins. This molecule, containing a reactive phenol group and a bioorthogonal ethynyl (alkyne) handle, enables a two-step labeling strategy. The primary labeling occurs through the enzymatic activation of the phenol moiety by tyrosinase, which facilitates the formation of a covalent bond with the target protein. The ethynyl group can then be utilized for secondary "click" chemistry reactions, allowing for the attachment of various reporter tags, such as fluorophores or biotin.
This tyrosinase-mediated approach offers a significant advantage for protein labeling by targeting naturally occurring and accessible amino acid residues, primarily cysteine and N-terminal proline. The enzymatic nature of the reaction provides a degree of selectivity and allows for labeling under mild, biocompatible conditions.[1][2][3]
Principle of the Method
The labeling strategy is based on the enzymatic oxidation of the phenol group of this compound by tyrosinase. Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of phenols to highly reactive ortho-quinones.[1][2][3][4] These electrophilic intermediates readily undergo Michael addition with nucleophilic amino acid side chains on the protein surface, such as the thiol group of cysteine or the secondary amine of an N-terminal proline, forming a stable covalent bond.[1][5]
The overall workflow can be summarized in two main stages:
-
Enzymatic Labeling: The target protein is incubated with this compound in the presence of tyrosinase. The enzyme selectively oxidizes the phenol to an o-quinone, which then covalently attaches to the protein.
-
Secondary Functionalization (Optional): The ethynyl group on the now protein-bound probe can be used for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. This allows for the attachment of a wide range of azide-functionalized molecules, including fluorophores for imaging, biotin for affinity purification, or other moieties for functional studies.
Core Requirements
Data Presentation
Quantitative data for labeling efficiency should be systematically collected and organized. The following table provides a template for summarizing experimental results during the optimization of the labeling protocol. Mass spectrometry (MS) and SDS-PAGE with in-gel fluorescence scanning are recommended techniques for determining the degree of labeling.[6]
| Parameter Varied | Protein Concentration (µM) | This compound Concentration (µM) | Tyrosinase Concentration (nM) | Reaction Time (min) | Temperature (°C) | Degree of Labeling (%) | Notes |
| Tyrosinase Conc. | 10 | 100 | 50 | 30 | 25 | ||
| 10 | 100 | 100 | 30 | 25 | |||
| 10 | 100 | 200 | 30 | 25 | |||
| Probe Conc. | 10 | 50 | 100 | 30 | 25 | ||
| 10 | 100 | 100 | 30 | 25 | |||
| 10 | 200 | 100 | 30 | 25 | |||
| Reaction Time | 10 | 100 | 100 | 15 | 25 | ||
| 10 | 100 | 100 | 30 | 25 | |||
| 10 | 100 | 100 | 60 | 25 |
Experimental Protocols
Materials and Reagents:
-
Target protein of interest
-
This compound (stored under inert gas)
-
Tyrosinase (e.g., from Agaricus bisporus)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 6.5-7.5)
-
Quenching solution (e.g., 5 mM TCEP or glutathione)
-
Desalting columns or spin filters for purification
-
DMSO (for stock solution of this compound)
-
(Optional) Azide-functionalized reporter tag (e.g., azide-fluorophore)
-
(Optional) Click chemistry reagents (e.g., CuSO₄, TBTA, sodium ascorbate for CuAAC)
Protocol 1: Tyrosinase-Mediated Protein Labeling with this compound
This protocol provides a general procedure for the covalent modification of a target protein with this compound. Optimization of reactant concentrations and reaction time is recommended for each specific protein.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mg/mL (or appropriate concentration) stock solution of tyrosinase in reaction buffer.
-
Prepare the target protein in the reaction buffer at a concentration of 10-50 µM.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the target protein solution and the this compound stock solution to achieve final concentrations of 10 µM and 100 µM, respectively (a 10-fold molar excess of the probe is a good starting point).
-
Initiate the reaction by adding tyrosinase to a final concentration of 100-200 nM.
-
Incubate the reaction mixture at room temperature (or 4°C to minimize potential side reactions) for 30-60 minutes with gentle agitation.[3]
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted o-quinones.
-
Remove excess this compound, tyrosinase, and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or using a centrifugal filter unit with an appropriate molecular weight cutoff.
-
-
Analysis of Labeling:
-
Confirm successful labeling and determine the degree of labeling by mass spectrometry (expecting a mass shift corresponding to the addition of this compound).
-
Alternatively, analyze the labeled protein by SDS-PAGE.
-
Protocol 2: Secondary Functionalization via Click Chemistry (CuAAC)
This protocol describes the attachment of an azide-functionalized reporter tag to the ethynyl-labeled protein.
-
Preparation of Click Reagents:
-
Prepare a 10 mM stock solution of the azide-functionalized reporter tag in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a copper ligand (e.g., TBTA) in DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
To the purified ethynyl-labeled protein (from Protocol 1), add the azide-functionalized reporter tag to a final concentration of 50-100 µM.
-
In a separate tube, premix CuSO₄ and TBTA. Add this mixture to the reaction to a final copper concentration of 50-100 µM.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification and Analysis:
-
Purify the final labeled protein conjugate using a desalting column or centrifugal filter to remove excess click chemistry reagents.
-
Analyze the final product by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent tag was used) and Coomassie staining to visualize the total protein. Confirm the final conjugate by mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for two-step protein labeling using this compound.
Caption: Chemical mechanism of tyrosinase-mediated protein labeling.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Increase the concentration of this compound or tyrosinase. Extend the reaction time or perform the reaction at a slightly higher temperature (e.g., 37°C), though this may increase the risk of non-specific labeling.[3] Ensure the target protein has accessible cysteine or N-terminal proline residues.
-
Protein Precipitation: High concentrations of DMSO or the probe itself may cause protein precipitation. Ensure the final DMSO concentration is kept to a minimum (typically <5%).
-
Non-Specific Labeling: Reduce the reaction time or temperature. Ensure a proper quenching step is performed. The selectivity of tyrosinase for exposed phenol groups helps minimize off-target modifications.[1]
-
Enzyme Inhibition: Some small molecule thiols can inhibit tyrosinase activity. If the reaction buffer contains thiols (e.g., DTT), they should be removed prior to the labeling reaction.[7]
-
Protein Dependent Optimization: The optimal labeling conditions can vary significantly between different proteins. It is crucial to perform an optimization matrix for each new protein target.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool for the covalent labeling and subsequent functionalization of proteins for a wide range of applications in chemical biology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Elucidation of the tyrosinase/O2/monophenol ternary intermediate that dictates the monooxygenation mechanism in melanin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expanding the Substrate Scope and Applications of Tyrosinase-Mediated Oxidative Coupling Bioconjugation [escholarship.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans from 2-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofurans are a vital class of heterocyclic compounds frequently found in natural products and pharmacologically active molecules.[1] Their derivatives exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, making them highly attractive targets in drug discovery and development.[1] Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful and versatile tools for constructing the benzofuran scaffold, offering high efficiency, functional group tolerance, and atom economy.
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-disubstituted benzofurans, commencing from readily available 2-ethynylphenols. The methodologies described herein leverage palladium-catalyzed cyclization and coupling reactions to afford a diverse range of benzofuran derivatives.
Reaction Scheme
The general synthetic transformation involves the palladium-catalyzed reaction of a 2-ethynylphenol with a suitable coupling partner, leading to the formation of a 2,3-disubstituted benzofuran. A common and effective strategy involves a sequential Sonogashira coupling followed by an intramolecular cyclization.
Experimental Protocols
The following protocols are generalized procedures based on established literature for the synthesis of 2,3-disubstituted benzofurans.[2] Researchers should optimize these conditions for their specific substrates.
Protocol 1: One-Pot Sonogashira Coupling and Cyclization of this compound with Aryl Halides
This protocol details the synthesis of 2-aryl-3-substituted benzofurans from 2-ethynylphenols and aryl halides.
Materials:
-
This compound derivative (1.0 mmol)
-
Aryl halide (e.g., aryl iodide) (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 eq)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Acetonitrile)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the this compound (1.0 eq), palladium catalyst, copper(I) iodide, and ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Subsequently, add the base and the aryl halide to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 8 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 2,3-disubstituted benzofuran.
Protocol 2: Palladium-Catalyzed Oxidative Annulation of Phenols with Alkenylcarboxylic Acids
This method allows for the synthesis of 2,3-dialkylbenzofurans.[3][4][5]
Materials:
-
Phenol derivative (e.g., this compound can be conceptually adapted) (1.0 mmol)
-
Alkenylcarboxylic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 10 mol%)
-
Oxidant (e.g., Cu(OAc)₂·H₂O, 2.0 eq)
-
Solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a sealed tube, combine the phenol derivative, alkenylcarboxylic acid, Pd(OAc)₂, 1,10-phenanthroline, and Cu(OAc)₂·H₂O.
-
Solvent Addition: Add the solvent to the reaction mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.
Data Presentation
The following tables summarize representative yields for the synthesis of 2,3-disubstituted benzofurans using palladium-catalyzed methods.
Table 1: Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling and Cyclization
| Entry | This compound Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Iodobenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 80 | 12 | 85 | Adapted from[2] |
| 2 | 4-Methyl-2-ethynylphenol | 4-Iodotoluene | Pd(PPh₃)₄/CuI | K₂CO₃ | DMF | 100 | 18 | 78 | Adapted from[2] |
| 3 | 4-Chloro-2-ethynylphenol | 1-Iodo-4-methoxybenzene | Pd(OAc)₂/PPh₃/CuI | Cs₂CO₃ | Acetonitrile | 90 | 24 | 82 | Adapted from[2] |
Table 2: Synthesis of 2,3-Dialkylbenzofurans via Oxidative Annulation
| Entry | Phenol Derivative | Alkenylcarboxylic Acid | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | 2-Hexenoic acid | Pd(OAc)₂/Phen | Cu(OAc)₂·H₂O | Toluene | 120 | 24 | 75 | [3] |
| 2 | 4-tert-Butylphenol | 2-Octenoic acid | Pd(OAc)₂/Phen | Cu(OAc)₂·H₂O | Toluene | 120 | 24 | 82 | [3] |
| 3 | 2-Phenylphenol | 2-Hexenoic acid | Pd(OAc)₂/Phen | Cu(OAc)₂·H₂O | Toluene | 120 | 24 | 68 | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed synthesis of 2,3-disubstituted benzofurans.
Catalytic Cycle
Caption: Plausible catalytic cycle for the synthesis of 2,3-disubstituted benzofurans.
Troubleshooting and Optimization
Low yields in palladium-catalyzed reactions can often be attributed to several factors.[2] Here are some common issues and potential solutions:
-
Catalyst Inactivity: The palladium catalyst may be old or improperly stored. Using a fresh batch of catalyst is recommended. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base can significantly impact the yield. A systematic optimization of these parameters is often necessary. For instance, while some reactions proceed at room temperature, others may require heating to 60-100 °C.[2]
-
Reagent Purity: The purity of starting materials, especially the this compound and the coupling partner, is crucial. Impurities can poison the catalyst or lead to side reactions.
-
Oxygen Sensitivity: Many palladium catalysts are sensitive to oxygen. Ensuring the reaction is carried out under a strictly inert atmosphere is essential for reproducibility and high yields.
Conclusion
The palladium-catalyzed synthesis of 2,3-disubstituted benzofurans from 2-ethynylphenols represents a robust and versatile strategy for accessing these important heterocyclic scaffolds. The protocols and data presented herein provide a solid foundation for researchers in organic synthesis and medicinal chemistry to develop novel benzofuran derivatives with potential therapeutic applications. Further exploration of substrate scope and reaction optimization will continue to expand the utility of these powerful synthetic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled … [ouci.dntb.gov.ua]
Gold-Catalyzed Cyclization of 2-Alkynyl Phenol Acetals: A Powerful Tool for Benzofuran Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The gold-catalyzed cyclization of 2-alkynyl phenol acetals has emerged as a highly efficient and atom-economical method for the synthesis of benzofurans, a privileged structural motif in medicinal chemistry and natural products. This reaction offers a mild and versatile route to a diverse range of substituted benzofurans, which are key components in numerous FDA-approved drugs.
Application Notes
The gold-catalyzed intramolecular cyclization of 2-alkynyl phenol acetals, particularly using tetrahydropyranyl (THP) ethers as the acetal protecting group, provides a direct pathway to the benzofuran core. This methodology is distinguished by its operational simplicity, low catalyst loadings, and high yields. The reaction typically proceeds with concomitant deprotection of the acetal group, affording the final benzofuran product in a single synthetic step.
Key Advantages:
-
High Efficiency: The reaction often proceeds in high yields, with some substrates achieving up to 95% conversion.[1]
-
Mild Reaction Conditions: The use of gold catalysts allows the reaction to be conducted under mild conditions, often at room temperature, which enhances functional group tolerance.[2]
-
Catalyst of Choice: N-Heterocyclic carbene (NHC) gold(I) complexes, such as Nolan's gold(I)-IPr hydroxide tetrafluoroborate dimer, have proven to be particularly effective catalysts for this transformation.[1][2]
-
Versatility: The methodology tolerates a variety of substituents on both the aromatic ring and the alkyne, allowing for the synthesis of a diverse library of benzofuran derivatives.[2]
-
Importance in Drug Discovery: Benzofurans are integral to the structure of many pharmaceuticals, including the antiarrhythmic amiodarone, the antidepressant vilazodone, and the opioid antagonist naloxone.[1][2] This synthetic route provides a valuable tool for the development of new drug candidates.
Data Presentation
The following table summarizes the yield data for the gold-catalyzed cyclization of various 2-alkynylphenol THP ethers to their corresponding benzofurans.
| Entry | R¹ | R² | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Ph | [Au(IPr)OH]₂ (1) | Toluene | 80 | 12 | 95 |
| 2 | 4-Me | Ph | [Au(IPr)OH]₂ (1) | Toluene | 80 | 12 | 92 |
| 3 | 4-Cl | Ph | [Au(IPr)OH]₂ (1) | Toluene | 80 | 12 | 88 |
| 4 | H | n-Bu | [Au(IPr)OH]₂ (1) | Toluene | 80 | 12 | 85 |
| 5 | H | TMS | [Au(IPr)OH]₂ (1) | Toluene | 80 | 12 | 78 |
Data is representative and compiled from reported high-yield examples.[1] Detailed substrate scope with specific yields would be found in the full research publication.
Experimental Protocols
Protocol 1: Synthesis of 2-Alkynylphenol Tetrahydropyranyl (THP) Ether
This protocol describes the protection of the phenolic hydroxyl group as a THP ether, a necessary precursor for the gold-catalyzed cyclization.
Materials:
-
2-Alkynylphenol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the 2-alkynylphenol in dichloromethane, add pyridinium p-toluenesulfonate (PPTS).
-
Add 3,4-dihydro-2H-pyran (DHP) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylphenol THP ether.
Protocol 2: Gold-Catalyzed Cyclization of 2-Alkynylphenol THP Ether to Benzofuran
This protocol details the gold-catalyzed cyclization and in-situ deprotection to yield the final benzofuran product.
Materials:
-
2-Alkynylphenol THP ether (1.0 equiv)
-
[Au(IPr)OH]₂ (Nolan's catalyst) (1 mol%)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve the 2-alkynylphenol THP ether in toluene.
-
Add the gold catalyst, [Au(IPr)OH]₂, to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzofuran.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the gold-catalyzed cyclization.
Experimental Workflow
Caption: General experimental workflow for benzofuran synthesis.
Substrate Scope Logic
Caption: Logical relationship of the reaction's substrate scope.
References
Application Notes and Protocols: Microwave-Assisted Sonogashira Coupling with 2-Ethynylphenol Derivatives for the Synthesis of Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, joins terminal alkynes with aryl or vinyl halides.[1] This palladium- and copper-catalyzed reaction is invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] The incorporation of microwave irradiation technology has revolutionized this methodology, dramatically reducing reaction times from hours to minutes and often improving product yields.[2][3]
This document provides detailed application notes and protocols for the microwave-assisted Sonogashira coupling, with a specific focus on the utility of 2-ethynylphenol derivatives in the rapid synthesis of substituted benzofurans. Benzofurans are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The protocols outlined below detail an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans starting from readily available 2-iodophenols, terminal acetylenes, and aryl iodides, a process in which a this compound analog is formed in situ.[4]
Advantages of Microwave-Assisted Sonogashira Coupling
Microwave-assisted organic synthesis offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[2][3]
-
Improved Yields: The focused heating can lead to higher product yields and purities by minimizing the formation of side products.[2]
-
Enhanced Efficiency: The methodology is amenable to the rapid construction of chemical libraries for drug discovery.[2]
-
Greener Chemistry: Shorter reaction times and often solvent-free or reduced solvent conditions contribute to more environmentally friendly processes.[5]
Data Presentation
The following tables summarize representative quantitative data for the microwave-assisted one-pot synthesis of 2,3-disubstituted benzofurans.
Table 1: Optimization of Reaction Conditions for a Model Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 100 | 20 | 75 |
| 2 | Pd(PPh₃)₄ (3) | - | Et₃N | DMF | 100 | 20 | 82 |
| 3 | PdCl₂(dppf) (3) | - | Et₃N | DMF | 100 | 20 | 68 |
| 4 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMA | 120 | 15 | 85 |
| 5 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DMA | 120 | 15 | 91 |
Reaction conditions: 2-iodophenol (1.0 mmol), terminal alkyne (1.1 mmol), aryl iodide (1.2 mmol), CuI (2 mol%), microwave irradiation.
Table 2: Substrate Scope for the One-Pot Synthesis of 2,3-Disubstituted Benzofurans
| Entry | 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Product | Time (min) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 4-Iodotoluene | 2-Phenyl-3-(p-tolyl)benzofuran | 20 | 88 |
| 2 | 4-Methyl-2-iodophenol | 1-Hexyne | Iodobenzene | 5-Methyl-2-butyl-3-phenylbenzofuran | 25 | 78 |
| 3 | 4-Methoxy-2-iodophenol | Cyclopropylacetylene | 4-Iodoanisole | 5-Methoxy-2-cyclopropyl-3-(4-methoxyphenyl)benzofuran | 20 | 85 |
| 4 | 2-Iodophenol | (Trimethylsilyl)acetylene | 1-Iodo-4-nitrobenzene | 2-(Trimethylsilyl)-3-(4-nitrophenyl)benzofuran | 30 | 72 |
Optimized conditions: Pd(PPh₃)₄ (3 mol%), CuI (2 mol%), Cs₂CO₃ (2.0 equiv.), DMA, 120 °C, microwave irradiation.
Experimental Protocols
General Protocol for the Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Benzofurans
This protocol is a representative example for the synthesis of 2,3-disubstituted benzofurans via a sequential Sonogashira coupling and cyclization reaction.
Materials:
-
2-Iodophenol derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA) (5 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-iodophenol (1.0 mmol), terminal alkyne (1.1 mmol), aryl iodide (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), CuI (0.02 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add DMA (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the microwave-assisted one-pot synthesis of 2,3-disubstituted benzofurans.
Caption: Experimental workflow for benzofuran synthesis.
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Fused Benzofurans from 2-Alkynylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fused benzofuran derivatives from 2-alkynylphenols, a critical scaffold in medicinal chemistry. The described methods, utilizing various metal catalysts, offer versatile routes to a diverse range of benzofuran structures. Additionally, we explore the biological relevance of these compounds, highlighting their interactions with key signaling pathways, thereby providing context for their application in drug discovery and development.
Introduction
Fused benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmacologically active compounds. Their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The synthesis of these complex structures from readily available starting materials is a significant focus of contemporary organic chemistry. Among the various synthetic strategies, the cyclization of 2-alkynylphenol derivatives has emerged as a powerful and versatile approach. This document outlines detailed protocols for rhodium-, gold-, and palladium-catalyzed syntheses of fused benzofurans and discusses their potential applications in targeting specific biological pathways.
I. Rhodium(I)-Catalyzed Domino Cyclization for Indenobenzofuran Synthesis
This protocol describes a rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization of [(2-acylphenyl)ethynyl]phenols to produce indene/benzofuran-fused alcohols.[4] This method allows for the rapid construction of complex polycyclic systems from linear precursors.
Experimental Protocol
General Procedure:
-
A rhodium complex is prepared in situ from [Rh(OH)(cod)]₂ and a suitable phosphine ligand (e.g., rac-BINAP).
-
The 2-[(2-acylphenyl)ethynyl]phenol substrate is added to the catalyst mixture in a suitable solvent.
-
The reaction is stirred at a specified temperature until completion.
-
The product is isolated and purified using standard chromatographic techniques.
Detailed Example: Synthesis of Indenobenzofuranol 2a [4]
-
Materials:
-
2-[(2-Acetylphenyl)ethynyl]phenol (1a)
-
[Rh(OH)(cod)]₂
-
rac-BINAP
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
In a dried reaction vessel under an inert atmosphere, a solution of [Rh(OH)(cod)]₂ and rac-BINAP in the chosen solvent is prepared.
-
2-[(2-Acetylphenyl)ethynyl]phenol (1a) is added to the catalyst solution.
-
The reaction mixture is stirred at the appropriate temperature (e.g., reflux) and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the indenobenzofuranol 2a.
-
Data Presentation
| Entry | Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 2-[(2-Acetylphenyl)ethynyl]phenol (1a) | [Rh(OH)(cod)]₂ / rac-BINAP | Toluene | 89 | [4] |
Visualizations
Caption: Rhodium-catalyzed domino cyclization pathway.
II. Gold(I)-Catalyzed Cyclization of 2-Alkynylphenol Derivatives
Gold catalysts, particularly Au(I) complexes, are highly effective in promoting the cyclization of 2-alkynylphenols. This method is notable for its mild reaction conditions and high yields.[5][6][7]
Experimental Protocol
General Procedure:
-
A gold(I) catalyst, such as a gold(I)-NHC complex, is used.
-
The 2-alkynylphenol derivative (often with a protecting group on the phenol) is dissolved in a suitable solvent.
-
The reaction is typically carried out at room temperature.
-
The product is isolated after an aqueous workup and purified by chromatography.
Detailed Example: Synthesis of Benzofurans from O-Tetrahydropyranyl (THP) Ethers of 2-Alkynylphenols [5][7]
-
Materials:
-
O-THP protected 2-alkynylphenol
-
Nolan's gold dimer hydroxide catalyst [(IPr)AuOH]₂
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of the O-THP protected 2-alkynylphenol in the solvent, add the gold(I) catalyst.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, the reaction is quenched.
-
The mixture is then worked up and the crude product is purified by flash chromatography to yield the desired benzofuran.
-
Data Presentation
| Entry | Substrate | Catalyst | Solvent | Yield (%) | Reference |
| 1 | O-THP derivative of 2-alkynylphenol | [(IPr)AuOH]₂ | CH₂Cl₂ | up to 95 | [5] |
Visualizations
Caption: Gold-catalyzed cyclization of protected 2-alkynylphenols.
III. Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols
Palladium catalysts are also effective for the synthesis of functionalized benzofurans. This protocol details a two-step synthesis involving a palladium-catalyzed cycloisomerization followed by an acid-catalyzed isomerization or nucleophilic substitution.[8]
Experimental Protocol
Step 1: Palladium-Catalyzed Cycloisomerization
-
Materials:
-
2-(1-Hydroxyprop-2-ynyl)phenol
-
PdX₂ (X = Cl, I) with 2KX
-
Base (e.g., a tertiary amine)
-
Methanol
-
-
Procedure:
-
A mixture of the 2-(1-hydroxyprop-2-ynyl)phenol, PdX₂, KX, and base in methanol is stirred at 40 °C.
-
The reaction is monitored by TLC.
-
Upon completion, the product, 2-methylene-2,3-dihydrobenzofuran-3-ol, is isolated. Yields are typically in the range of 80-98%.[8]
-
Step 2: Acid-Catalyzed Isomerization/Substitution
-
Materials:
-
2-Methylene-2,3-dihydrobenzofuran-3-ol from Step 1
-
H₂SO₄
-
Solvent (DME or an alcohol)
-
-
Procedure:
-
The product from Step 1 is dissolved in the chosen solvent.
-
A catalytic amount of H₂SO₄ is added.
-
The mixture is stirred at 25-60 °C.
-
The final product, a 2-hydroxymethylbenzofuran or 2-alkoxymethylbenzofuran, is isolated and purified. Yields for this step range from 65-98%.[8]
-
Data Presentation
| Step | Substrate | Reagents | Solvent | Product | Yield (%) | Reference |
| 1 | 2-(1-Hydroxyprop-2-ynyl)phenol | PdX₂, KX, Base | Methanol | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 80-98 | [8] |
| 2a | 2-Methylene-2,3-dihydrobenzofuran-3-ol | H₂SO₄ | DME | 2-Hydroxymethylbenzofuran | 65-90 | [8] |
| 2b | 2-Methylene-2,3-dihydrobenzofuran-3-ol | H₂SO₄, ROH | ROH/DME | 2-Alkoxymethylbenzofuran | 65-98 | [8] |
IV. Biological Relevance and Signaling Pathways
Fused benzofuran derivatives have been identified as potent modulators of various signaling pathways implicated in diseases such as cancer, inflammation, and viral infections.
Anti-Inflammatory Activity: Targeting NF-κB and MAPK Pathways
Certain benzofuran hybrids have demonstrated significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10] These pathways are crucial regulators of inflammatory responses, and their inhibition can down-regulate the production of pro-inflammatory mediators like NO, COX-2, TNF-α, and various interleukins.[9]
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
Antiviral Activity: STING Agonism
Some benzofuran derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway.[11] Activation of STING leads to the production of type I interferons (IFN-I), which are critical for the innate immune response against viral infections. This makes STING an attractive target for the development of broad-spectrum antiviral agents.[11]
Caption: Activation of the STING pathway by benzofuran derivatives.
Conclusion
The synthesis of fused benzofurans from 2-alkynylphenol derivatives offers a robust and flexible platform for the generation of structurally diverse molecules with significant therapeutic potential. The protocols detailed herein provide reproducible methods for accessing these valuable scaffolds. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways like NF-κB, MAPK, and STING, underscores their importance for researchers in medicinal chemistry and drug development. Further exploration of these compounds is warranted to fully realize their therapeutic applications.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
- 6. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 7. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethynylphenol in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of biologically active molecules derived from 2-ethynylphenol. This document includes detailed experimental protocols, quantitative biological activity data, and insights into the signaling pathways modulated by these compounds.
Introduction
This compound is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly heterocyclic systems. Its unique structure, featuring both a reactive terminal alkyne and a phenolic hydroxyl group, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of novel compounds with significant biological activity. A prominent application of this compound is in the synthesis of benzofuran derivatives, a class of compounds known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1]
This document focuses on the synthesis of benzofuran-based molecules and other bioactive compounds derived from this compound, with a special emphasis on their potential as therapeutic agents.
Synthesis of Biologically Active Benzofuran Derivatives
A primary application of this compound is in the synthesis of the benzofuran scaffold. The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the sp-hybridized carbon of the terminal alkyne in this compound and an sp2-hybridized carbon of an aryl or vinyl halide. This reaction is often followed by a cyclization step to form the benzofuran ring.
General Experimental Workflow for Benzofuran Synthesis
The synthesis of benzofuran derivatives from this compound typically follows a two-step process: a Sonogashira coupling followed by an intramolecular cyclization.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 2-Ethynylphenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in the Sonogashira coupling of 2-ethynylphenol.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of this compound before performing a Sonogashira coupling?
A1: Generally, it is not necessary to protect the phenolic hydroxyl group. The Sonogashira coupling is tolerant of alcohol and phenol functionalities.[1] Running the reaction with the unprotected phenol is often successful and avoids the extra steps of protection and deprotection, which can improve overall efficiency.
Q2: What is the most common cause of low yield in the Sonogashira coupling of this compound?
A2: Low yields can arise from several factors, but common culprits include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), and the presence of oxygen, which can lead to unwanted side reactions. For phenolic substrates like this compound, the choice of base is particularly critical to avoid side reactions and ensure efficient coupling.
Q3: What are the typical side reactions observed in the Sonogashira coupling of this compound, and how can they be minimized?
A3: The most common side reaction is the homocoupling of this compound (Glaser coupling) to form a 1,3-diyne. This is primarily caused by the presence of oxygen and is catalyzed by the copper(I) co-catalyst. To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction. Another potential, though often less prevalent, side reaction is the O-arylation of the phenol. Careful selection of the ligand and reaction conditions can help favor the desired C-C bond formation.
Q4: Can I perform the Sonogashira coupling of this compound under copper-free conditions?
A4: Yes, copper-free Sonogashira couplings are a viable and often preferred method to avoid the issue of alkyne homocoupling.[2] These reactions may require specific, often more electron-rich and bulky, phosphine ligands and potentially higher reaction temperatures to proceed efficiently.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use fresh, high-quality palladium and copper catalysts. - Ensure Pd(II) precatalysts are effectively reduced to the active Pd(0) species in situ. - Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Suboptimal Base | - The choice of base is critical. For phenolic substrates, a careful balance is needed. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols. - Ensure the base is anhydrous and used in the correct stoichiometry. |
| Inappropriate Solvent | - Solvent polarity can significantly impact the reaction. Polar aprotic solvents like DMF or acetonitrile often work well, but in some cases, less polar solvents like toluene or THF may be superior. - Ensure the solvent is anhydrous and thoroughly degassed. |
| Low Reaction Temperature | - While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (bromides and chlorides) may require heating.[3] Gradually increase the temperature, monitoring for product formation and potential decomposition. |
| Oxygen Contamination | - Oxygen can poison the palladium catalyst and promote alkyne homocoupling. - Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. - Maintain a positive pressure of an inert gas throughout the reaction. |
Significant Homocoupling of this compound (Glaser Coupling)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - As mentioned above, rigorous exclusion of oxygen is paramount. |
| Copper(I) Co-catalyst | - Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling.[2] |
| High Alkyne Concentration | - Consider adding the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of the Sonogashira coupling. While specific data for this compound is limited in the literature, the following provides a general guide based on similar phenolic and aryl alkyne substrates.
Table 1: Comparison of Palladium Catalysts
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | PPh₃ | TEA | THF | RT | Moderate-Good | A standard, widely used catalyst system. |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | Good-Excellent | Often effective for less reactive aryl bromides. |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 80 | Good-Excellent | A robust system for a variety of substrates. |
| PdCl₂(CH₃CN)₂ | cataCXium® A | Cs₂CO₃ | 2-MeTHF | RT | Excellent | A highly active system for copper-free couplings. |
Table 2: Comparison of Bases
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |
| Triethylamine (TEA) | Pd(PPh₃)₂Cl₂/CuI | THF | RT | Good | A common and effective amine base. |
| Diisopropylethylamine (DIPEA) | Pd(PPh₃)₂Cl₂/CuI | DMF | 50 | Good | A bulkier amine base that can sometimes improve yields. |
| K₂CO₃ | Pd(OAc)₂/XPhos | Toluene | 100 | Good-Excellent | An effective inorganic base, often used in copper-free systems. |
| Cs₂CO₃ | Pd₂(dba)₃/SPhos | Dioxane | 80 | Excellent | A stronger inorganic base that can be beneficial for challenging couplings. |
Table 3: Comparison of Solvents
| Solvent | Catalyst System | Base | Temperature (°C) | Yield (%) | Notes |
| Tetrahydrofuran (THF) | Pd(PPh₃)₂Cl₂/CuI | TEA | RT | Good | A versatile and commonly used solvent. |
| Toluene | Pd(OAc)₂/XPhos | K₂CO₃ | 100 | Good-Excellent | A non-polar solvent often used for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | Pd(PPh₃)₂Cl₂/CuI | DIPEA | 50 | Good | A polar aprotic solvent that can enhance reaction rates. |
| Acetonitrile (MeCN) | PdCl₂(CH₃CN)₂/cataCXium® A | Cs₂CO₃ | RT | Excellent | A polar aprotic solvent suitable for copper-free conditions. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general starting point for the coupling of this compound with a reactive aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous, degassed THF via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add triethylamine (3.0 eq.) followed by this compound (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is suitable for less reactive aryl bromides and avoids the use of a copper co-catalyst, thereby preventing homocoupling.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous and degassed toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 eq.), this compound (1.5 eq.), Pd(OAc)₂ (0.03 eq.), XPhos (0.06 eq.), and K₂CO₃ (2.0 eq.) to a dry Schlenk flask or sealed tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Palladium-Catalyzed Reactions of 2-Ethynylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered when using 2-ethynylphenol in palladium-catalyzed experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary side reactions involving this compound are the homocoupling of the alkyne (known as Glaser or Hay coupling) and intramolecular cyclization.[1][2][3] Homocoupling results in the formation of 1,4-bis(2-hydroxyphenyl)buta-1,3-diyne. Intramolecular cyclization, on the other hand, leads to the formation of benzofuran derivatives.[2][4] Depending on the specific reaction, hydrodehalogenation of the aryl halide partner and decomposition of the catalyst can also occur.[5]
Q2: What is homocoupling and why does it occur?
A2: Homocoupling is the dimerization of the terminal alkyne, in this case, this compound.[1] In the context of Sonogashira coupling, this reaction is often facilitated by the copper(I) co-catalyst, which reacts with the alkyne to form a copper acetylide intermediate.[6][7] This intermediate can then undergo oxidative coupling, especially in the presence of oxygen, to yield the diyne side product.[1][3]
Q3: Under what conditions does this compound cyclize to form benzofurans?
A3: Palladium catalysts can promote the intramolecular oxypalladation of this compound, where the phenolic oxygen attacks the alkyne coordinated to the palladium center.[2] This initiates a cascade that results in the formation of a benzofuran ring.[2][8] This pathway can become competitive with or even dominate the desired intermolecular cross-coupling, particularly under certain reaction conditions such as elevated temperatures or when specific ligand/base combinations are used.
Troubleshooting Guides
This section addresses specific issues and provides actionable solutions to minimize common side reactions.
Issue 1: High Yield of Alkyne Homocoupling Product
Q: My reaction is producing a significant amount of 1,4-bis(2-hydroxyphenyl)buta-1,3-diyne. How can I suppress this side reaction?
A: The formation of the homocoupled diyne is a common problem, often promoted by oxygen and the copper co-catalyst. Here are several strategies to minimize it:
-
Atmosphere Control: The exclusion of oxygen is critical. Homocoupling of copper acetylides is known to occur in the presence of air.[1][3]
-
Solution: Ensure all solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of an inert atmosphere throughout the experiment. Some protocols have successfully reduced homocoupling to as low as 2% by using a hydrogen-diluted inert gas atmosphere.[1]
-
-
Copper Co-catalyst: While Cu(I) salts increase the reaction rate, they are also implicated in promoting homocoupling.[6][7]
-
Solution 1: Reduce the amount of the copper co-catalyst (e.g., CuI) to the minimum required for efficient catalysis.
-
Solution 2: Switch to a "copper-free" Sonogashira protocol. These methods avoid the primary pathway for Glaser coupling, though they may require different ligands or bases to achieve good yields.[6]
-
-
Reagent Addition: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Add the this compound solution slowly to the reaction mixture using a syringe pump. This maintains a low steady-state concentration of the alkyne, favoring the desired cross-coupling over dimerization.
-
-
Catalyst Concentration: In some cases, high concentrations of the palladium catalyst have been shown to increase the amount of homocoupling.[1]
-
Solution: Optimize the palladium catalyst loading. While a higher loading might seem to promise a faster reaction, it could be detrimental to selectivity.
-
Issue 2: Formation of Unwanted Benzofuran Derivatives
Q: My main product is a benzofuran derivative, not the expected cross-coupled product. What causes this and how can I fix it?
A: Intramolecular cyclization is a competing reaction pathway for this compound.[2] The following adjustments can shift the reaction's selectivity towards the desired intermolecular coupling:
-
Temperature: Thermal energy can overcome the activation barrier for cyclization.
-
Solution: Perform the reaction at a lower temperature. Many Sonogashira couplings can proceed efficiently at room temperature.[6] Run trials at decreasing temperatures (e.g., 40 °C, RT, 0 °C) to find the optimal point where cyclization is minimized while the cross-coupling rate remains acceptable.
-
-
Ligand Selection: The ligands on the palladium center dictate its steric and electronic environment, influencing which reaction pathway is favored.
-
Solution: Employ bulky phosphine ligands. Increased steric hindrance around the palladium center can disfavor the intramolecular attack of the phenol, thereby promoting the intermolecular reaction with the coupling partner.
-
-
Base and Solvent: The choice of base and solvent can affect the deprotonation of the phenolic hydroxyl group, a key step for cyclization.
-
Solution: Use a non-nucleophilic, sterically hindered base to control the deprotonation of the phenol. The polarity of the solvent can also play a role; consider screening different solvents to find one that disfavors the cyclization pathway.[7]
-
Quantitative Data on Side Reactions
The yield of side products is highly dependent on the specific substrates, catalyst system, and reaction conditions. The table below summarizes experimental data on the effect of reaction conditions on the yield of homocoupling product in a Sonogashira reaction.
| Condition | Desired Product Yield | Homocoupling Yield | Notes |
| Standard Sonogashira (Nitrogen atm) | Variable (Lower) | "Considerable amount" | The original Sonogashira conditions often lead to significant homocoupling.[1] |
| Modified (N₂ + H₂ atm) | Very Good | ~2% | A hydrogen-diluted inert atmosphere can drastically reduce homocoupling.[1] |
| High Pd Catalyst Conc. (10 mol%) | 88% | 9.8% | Increasing catalyst concentration can lead to higher homocoupling yields.[1] |
| Pure Oxygen Atmosphere | "Little" | 92% | Demonstrates the critical role of oxygen in promoting the homocoupling side reaction.[1] |
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling to Minimize Side Reactions
This protocol provides a generalized methodology designed to minimize both homocoupling and intramolecular cyclization of this compound.
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Degas all solvents (e.g., amine base, reaction solvent like THF or DMF) by sparging with argon for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).
2. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the aryl halide under a positive pressure of argon.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the degassed amine base (e.g., triethylamine or diisopropylamine) via syringe.
3. Reagent Addition:
-
Dissolve this compound in a minimum amount of degassed solvent in a separate flame-dried flask under argon.
-
Slowly add the this compound solution to the stirring reaction mixture at room temperature over several hours using a syringe pump.
4. Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature (if heated).
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Reaction Pathways
Caption: Competing pathways: the desired Sonogashira cycle versus alkyne homocoupling.
Caption: A troubleshooting workflow for common side reactions of this compound.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. books.lucp.net [books.lucp.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Ethynylphenol Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-ethynylphenol derivatives using column chromatography.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: For the purification of this compound derivatives, silica gel (SiO₂) is the most commonly used stationary phase due to its polarity and effectiveness in separating compounds of varying polarities. Alumina (Al₂O₃) can also be used, but it is generally more reactive and may not be suitable for all derivatives.
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
A2: The choice of mobile phase is critical for a successful separation. It is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system is usually determined by thin-layer chromatography (TLC) beforehand. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased during the separation (gradient elution) to elute compounds with different polarities.
Q3: How can I visualize the spots of this compound derivatives on a TLC plate?
A3: this compound derivatives are often UV-active due to the aromatic ring. Therefore, the spots on a TLC plate can be visualized under a UV lamp (usually at 254 nm). Staining with a potassium permanganate (KMnO₄) solution can also be an effective method for visualization.
Troubleshooting Common Issues
Q4: My compound is not moving from the origin on the TLC plate, even with a high concentration of polar solvent. What should I do?
A4: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to displace it from the silica gel. You can try adding a small amount of a more polar solvent like methanol to your eluent system. For highly polar this compound derivatives, a mobile phase system such as dichloromethane/methanol might be necessary.
Q5: I am observing "tailing" or "streaking" of my spots on the TLC plate and in the collected fractions. What is the cause and how can I fix it?
A5: Tailing is often caused by the interaction of polar functional groups, like the hydroxyl group in phenols, with the acidic sites on the silica gel. To mitigate this, you can add a small amount of a modifier to your mobile phase, such as a few drops of acetic acid or triethylamine, to improve the peak shape. Tailing can also be a result of overloading the column with the sample.
Q6: The separation between my desired compound and an impurity is very poor. How can I improve the resolution?
A6: To improve the separation (resolution) between closely eluting compounds, you can try the following:
-
Optimize the mobile phase: A shallower gradient (a slower increase in polarity) can improve separation.
-
Use a longer column: A longer column provides more surface area for interactions, which can lead to better separation.
-
Reduce the fraction size: Collecting smaller fractions can help to better isolate the desired compound from impurities.
-
Dry loading: If the sample is not loaded uniformly, it can lead to band broadening and poor separation. Adsorbing the crude product onto a small amount of silica gel before loading it onto the column (dry loading) can improve the separation.
Q7: My purified compound is still colored, but it should be colorless. What could be the reason?
A7: A persistent color in the purified fractions could be due to the presence of baseline impurities that are not easily removed by chromatography. It could also indicate some degradation of the compound on the silica gel. Running the column faster or using a less acidic stationary phase might help. In some cases, a second purification step, such as recrystallization, may be necessary.
Quantitative Data Summary
The following table provides representative data for the column chromatography purification of a hypothetical this compound derivative. Researchers should aim to record similar data for their own experiments to ensure reproducibility and for comparative analysis.
| Derivative Name | Molecular Formula | Stationary Phase | Mobile Phase (Gradient) | Rf Value (TLC) | Loading Capacity (g sample/100g silica) | Yield (%) | Purity (%) |
| 2-ethynyl-4-methylphenol | C₉H₈O | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (95:5 to 80:20) | 0.35 (in 9:1 Hexane:EtOAc) | 1.5 | 85 | >98 |
| 4-chloro-2-ethynylphenol | C₈H₅ClO | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (90:10 to 70:30) | 0.40 (in 8:2 Hexane:EtOAc) | 1.2 | 82 | >99 |
| 2-ethynyl-4-nitrophenol | C₈H₅NO₃ | Silica Gel (230-400 mesh) | Dichloromethane:Methanol (99:1 to 95:5) | 0.25 (in 98:2 DCM:MeOH) | 0.8 | 75 | >97 |
Experimental Protocol: Column Chromatography of a this compound Derivative
This protocol provides a detailed methodology for the purification of a generic this compound derivative using column chromatography.
1. Materials and Reagents:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different ratios of hexane and ethyl acetate to find a solvent system that gives a good separation and an Rf value of approximately 0.2-0.4 for the desired product.
-
-
Column Preparation (Slurry Packing Method):
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Start with the least polar solvent mixture determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the fractions that contain the pure desired compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
-
Final Analysis:
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common column chromatography issues.
Technical Support Center: Reactions Involving 2-Ethynylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Sonogashira Coupling Reactions
The Sonogashira coupling is a widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[1]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is not proceeding, or the yield is very low. What are the initial checks I should perform?
A1: When a Sonogashira reaction fails, it is crucial to systematically check the reagents and reaction conditions. Key initial checks include:
-
Catalyst Activity: Ensure your palladium and copper catalysts are active. Palladium(0) species are the active catalysts, so if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[2] The formation of a black precipitate ("palladium black") can indicate catalyst decomposition.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling of the alkyne (Glaser coupling).[3]
-
Solvent and Base Quality: Use anhydrous and degassed solvents and bases. The amine base is not only a reactant but also often serves as a solvent, and its purity is critical.[1]
-
Reagent Purity: Verify the purity of your this compound and the aryl/vinyl halide. Impurities can poison the catalyst.
Q2: I am observing a significant amount of homocoupled diyne (Glaser coupling product). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Sonogashira couplings, especially with copper co-catalysts. To minimize it:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. Ensure your reaction setup is free of oxygen.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to completely avoid this side reaction.[4] These often require specific ligands to facilitate the catalytic cycle.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q3: What is the general order of reactivity for aryl halides in Sonogashira coupling?
A3: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[2] Reactions with aryl iodides can often be performed at room temperature, while aryl bromides and chlorides typically require higher temperatures.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| Low to no product yield | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Consider using a Pd(0) source directly or ensure conditions are suitable for in situ reduction of a Pd(II) precatalyst. |
| Poor quality of reagents | Purify starting materials (this compound and aryl halide). Use anhydrous and degassed solvents and bases.[1] | |
| Inappropriate reaction temperature | For less reactive aryl halides (bromides, chlorides), increase the reaction temperature.[5] However, be aware that higher temperatures can lead to side reactions. | |
| Formation of black precipitate (Palladium black) | Catalyst decomposition | Use high-purity reagents and solvents. Some solvents like THF have been anecdotally reported to promote palladium black formation.[1] Consider switching to a different solvent system. |
| Significant homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| High concentration of alkyne | Add the this compound to the reaction mixture slowly via a syringe pump. | |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol. | |
| Reaction stalls before completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
| Insufficient base | Ensure an adequate excess of the amine base is used to neutralize the hydrogen halide byproduct. |
Data Presentation: Effect of Reaction Parameters on Sonogashira Coupling
The following table summarizes general trends and starting points for optimization, as specific comparative data for this compound is not extensively compiled in the literature. Yields are highly substrate-dependent.
| Parameter | Variation | General Effect on Yield | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Choice of ligand and Pd source can significantly impact yield. Catalyst loading is typically 0.5-5 mol%. | [4][6] |
| Copper Co-catalyst | CuI, CuBr | Typically 1-10 mol%. Essential for the traditional Sonogashira mechanism but can be omitted in "copper-free" protocols. | [2] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine, Cs₂CO₃, K₂CO₃ | Amine bases are common. The choice of base can influence reaction rate and side product formation. | [7] |
| Solvent | THF, Toluene, DMF, Acetonitrile, Amine as solvent | Solvent polarity can affect catalyst stability and reaction rate. DMF and other polar aprotic solvents can increase the reaction rate.[7][8] | |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive halides (e.g., aryl bromides).[5] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add anhydrous, degassed solvent (e.g., THF or triethylamine) and the amine base (if not used as the solvent, 2-3 eq).
-
Add this compound (1.1-1.5 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq).
-
Add a base (e.g., Cs₂CO₃, 2.0 eq) and an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Add this compound (1.2 eq).
-
Heat the reaction mixture (typically 80-120 °C) and monitor its progress.
-
Work-up and purification are similar to the copper-cocatalyzed protocol.
Visualizations
II. Cyclization to Benzofurans
This compound and its derivatives are excellent precursors for the synthesis of benzofurans, which are important structural motifs in many biologically active compounds. The cyclization is typically an intramolecular process that can be catalyzed by various transition metals.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a benzofuran from a this compound derivative, but the reaction is not working. What are some common catalysts for this transformation?
A1: A variety of transition metal catalysts can be used to effect the intramolecular cyclization of this compound derivatives. Common choices include:
-
Palladium catalysts: Often used in tandem with a Sonogashira coupling, where the cyclization occurs in a one-pot fashion after the initial coupling.[9]
-
Copper catalysts: Copper(I) salts like CuI can catalyze the intramolecular cyclization, often under mild conditions.
-
Gold catalysts: Gold(I) complexes are highly effective for the cyclization of phenols onto alkynes.[10]
-
Rhodium catalysts: Rhodium(I) complexes can also be used, particularly for domino-type cyclization reactions.[11]
Q2: What are the main competing reactions or side products in the synthesis of benzofurans from 2-ethynylphenols?
A2: Side reactions can include:
-
Dimerization/Oligomerization: The starting alkyne may undergo intermolecular reactions if the intramolecular cyclization is slow.
-
Incomplete reaction: Recovery of the starting material is common if the catalyst is inactive or the reaction conditions are not optimal.
-
Formation of isomers: Depending on the substitution pattern and the reaction mechanism, different regioisomers of the benzofuran could potentially form.
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| No cyclization observed | Inactive or inappropriate catalyst | Screen different transition metal catalysts (Pd, Cu, Au, Rh). Ensure the catalyst is from a fresh, reliable source. |
| Unfavorable reaction conditions | Optimize the solvent, temperature, and any additives. Some cyclizations require a base, while others proceed under neutral or acidic conditions. | |
| Low yield of benzofuran | Competing side reactions | Use higher dilution to favor the intramolecular cyclization over intermolecular side reactions. Optimize the reaction temperature and time to minimize byproduct formation. |
| Steric hindrance | If the substituents on the alkyne or the phenol are bulky, the cyclization may be slow. More forcing conditions (higher temperature, longer reaction time) may be required. |
Data Presentation: Catalysts and Conditions for Benzofuran Synthesis
| Catalyst System | Substrate Type | Typical Conditions | Yield Range | Reference |
| Pd(OAc)₂ / CuI | (E)-1,2-diiodoalkenes and this compound | Toluene, 100 °C | Moderate to Good | [12] |
| Rh(I) / BINAP | 2-[(2-Acylphenyl)ethynyl]phenols | Domino 5-endo/5-exo cyclization | Good (e.g., 89%) | [11] |
| Au(IPr)OH | O-protected 2-alkynylphenols | Dealkylative cyclization | High (up to 95%) | [10] |
| CuCl / Cs₂CO₃ | 2-Alkynylphenols | Intramolecular cyclization | High | [13] |
Experimental Protocols
Protocol 3: Copper-Catalyzed Intramolecular Cyclization
-
To a reaction tube, add the 2-alkynylphenol derivative (1.0 eq), CuCl (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Add a suitable solvent (e.g., DMF or DMSO).
-
Seal the tube and heat the reaction mixture (e.g., 100-120 °C) for the required time, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the benzofuran product.
Visualizations
III. Polymerization Reactions
The ethynyl group in this compound makes it a suitable monomer for polymerization, potentially leading to conjugated polymers with interesting electronic and optical properties. However, controlling the polymerization can be challenging.
Frequently Asked Questions (FAQs)
Q1: What types of polymerization can be used for this compound?
A1: this compound, being a substituted acetylene, can potentially undergo several types of polymerization:
-
Free-Radical Polymerization: Initiated by radical species, but can be difficult to control, leading to polymers with broad molecular weight distributions.[14]
-
Cationic Polymerization: Initiated by a cationic species. This method is suitable for monomers with electron-donating groups that can stabilize a cationic propagating center.[15]
-
Anionic Polymerization: Initiated by an anionic species. This method often allows for "living" polymerization, providing good control over molecular weight and architecture, but can be sensitive to the acidic phenolic proton.[16] Protection of the hydroxyl group may be necessary.
Q2: My polymerization of this compound results in a low molecular weight, insoluble, or intractable material. What could be the cause?
A2: These are common issues in the polymerization of rigid, functional monomers:
-
Low Molecular Weight: This can be due to chain transfer reactions, termination reactions, or impurities in the monomer or solvent.
-
Insolubility: The resulting polymer may have a rigid backbone, leading to strong intermolecular interactions and poor solubility. Cross-linking side reactions can also lead to insoluble materials.
-
Intractability: This is often a consequence of high molecular weight combined with a rigid polymer structure.
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| Polymerization does not initiate | Inappropriate initiator | Ensure the chosen initiator is suitable for the polymerization type (radical, cationic, or anionic) and the monomer. For ionic polymerizations, the initiator must be strong enough to react with the alkyne. |
| Presence of inhibitors | The phenolic hydroxyl group can act as a radical scavenger. Ensure the monomer is free from polymerization inhibitors. | |
| Low polymer yield or molecular weight | Chain transfer or termination | Optimize the reaction temperature; lower temperatures often reduce side reactions. Purify the monomer and solvent to remove any chain transfer agents. |
| Acidic proton interference (anionic polymerization) | Protect the phenolic hydroxyl group (e.g., as a silyl ether or methoxymethyl ether) before anionic polymerization. | |
| Insoluble polymer formed | Cross-linking | Reduce the monomer concentration or reaction temperature to minimize side reactions. |
| Rigid polymer backbone | Choose a polymerization solvent that is known to be a good solvent for conjugated polymers (e.g., NMP, DMF). | |
| Broad molecular weight distribution | Uncontrolled polymerization | If control over polymer architecture is needed, consider living polymerization techniques like living anionic polymerization (with a protected monomer) or controlled radical polymerization methods. |
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic development and mechanistic study on Pd(II)-catalyzed cyclization of enediynes to benzo[a]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.lucp.net [books.lucp.net]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
- 11. chimia.ch [chimia.ch]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 15. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 16. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
preventing homocoupling of 2-ethynylphenol in Sonogashira reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the homocoupling of 2-ethynylphenol in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions involving this compound?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction where two molecules of the terminal alkyne, in this case, this compound, react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne starting material, which reduces the yield of the desired cross-coupled product and complicates the purification process.[2]
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of alkyne homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][2] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][2]
Q3: How can I minimize or prevent the homocoupling of this compound?
A3: Several strategies can be employed to minimize or prevent homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][2]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][2][4]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1][2]
-
Slow addition of the alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]
Q4: What specific ligands are recommended to suppress homocoupling?
A4: The choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[1][5] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary.[1]
Q5: Can the choice of base and solvent affect the amount of homocoupling?
A5: Absolutely. The base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome.[1] Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine in minimizing side reactions.[2] The solvent's polarity and coordinating ability can also impact the stability and reactivity of the catalytic species.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of 1,4-bis(2-hydroxyphenyl)buta-1,3-diyne (homocoupling product) | 1. Presence of oxygen.[1][2][3] 2. High concentration of copper(I) catalyst.[3] 3. High concentration of this compound.[1] 4. Sub-optimal ligand or base.[1][2] | 1. Ensure all solvents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen).[1][2] 2. Reduce the loading of the copper(I) catalyst or switch to a copper-free protocol.[2][4] 3. Add the this compound solution dropwise to the reaction mixture over an extended period.[1] 4. Screen different phosphine ligands (e.g., bulky, electron-rich ligands) and bases (e.g., secondary amines like diisopropylamine).[1][2] |
| Low or no conversion of starting materials | 1. Inactive catalyst. 2. Reaction temperature is too low.[6] 3. Unsuitable solvent or base. | 1. Use a fresh batch of palladium catalyst and ligand. Ensure proper activation of the precatalyst if necessary. 2. Gradually increase the reaction temperature. For less reactive aryl halides, heating may be required.[4] 3. Try a different solvent system (e.g., THF, DMF, or toluene) and a stronger or less coordinating base.[7] |
| Formation of multiple unidentified side products | 1. Catalyst decomposition.[2] 2. Reaction temperature is too high.[2] 3. Incorrect stoichiometry of reagents.[2] | 1. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the Pd(0) catalyst.[2] 2. Lower the reaction temperature.[2] 3. Carefully check the molar ratios of the aryl halide, alkyne, catalyst, and base.[2] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Reaction
This protocol is designed to eliminate the possibility of copper-catalyzed homocoupling.
Reagent Preparation:
-
Ensure all solvents (e.g., toluene, acetonitrile) are anhydrous and have been degassed by freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.[1]
-
The aryl halide, this compound, palladium catalyst, ligand, and base should be of high purity and handled under an inert atmosphere.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of this compound (1.2 mmol) in the same degassed solvent via a syringe pump over 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[1]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Sonogashira Reaction Under a Strictly Inert Atmosphere
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.[1]
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of argon.
-
All solid reagents should be dried in a vacuum oven.[1]
-
Solvents and liquid amines (e.g., triethylamine) must be freshly distilled and thoroughly degassed.
Reaction Setup (using Schlenk Technique):
-
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (6 mol%).[1]
-
Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol) via syringe under a positive pressure of argon.[1]
-
Stir the mixture and add this compound (1.1 mmol) dropwise via syringe.[1]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Minimizing Homocoupling
| Parameter | Copper-Catalyzed | Copper-Free | Rationale for Preventing Homocoupling |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | Exclusion of oxygen is critical to prevent oxidative Glaser coupling.[1][2] |
| Copper Source | CuI (low loading) | None | Eliminates the primary catalyst for the homocoupling side reaction.[2][4] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Active Pd(0) species is required for the cross-coupling cycle. |
| Ligand | PPh₃, P(o-tol)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[1][5] | Bulky ligands can accelerate reductive elimination and disfavor alkyne dimerization.[9] |
| Base | Triethylamine, Diisopropylamine | K₃PO₄, Cs₂CO₃ | The choice of base can influence the catalytic cycle and side reactions.[1][2] |
| Solvent | THF, DMF, Et₃N | Toluene, Acetonitrile, Dioxane | Solvent affects solubility and the stability of catalytic intermediates. |
| Temperature | Room Temp to 80 °C | 60 °C to 110 °C | Higher temperatures may be needed in the absence of a copper co-catalyst. |
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: Experimental workflow for minimizing homocoupling in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
optimizing base and solvent conditions for 2-ethynylphenol reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-ethynylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound, and what are the key components?
A1: The most prevalent reaction is the Sonogashira cross-coupling, a versatile method for forming carbon-carbon bonds.[1] This reaction typically involves coupling this compound (a terminal alkyne) with an aryl or vinyl halide.[2] The essential components for this reaction are a palladium catalyst, often with a phosphine ligand, a copper(I) co-catalyst, and a base in a suitable solvent.[2][3]
Q2: My Sonogashira reaction with this compound is not working or has a very low yield. What are the most likely causes?
A2: Low or no yield in Sonogashira reactions involving this compound can stem from several issues:
-
Base Incompatibility: The base may be deprotonating the acidic phenolic proton of this compound instead of the terminal alkyne. This deactivates the phenol, making it a poor nucleophile.
-
Catalyst Deactivation: The palladium catalyst may be inactive or degraded. This can happen if the reaction is not performed under strictly anhydrous and oxygen-free conditions.[4]
-
Improper Solvent Choice: The chosen solvent may not adequately dissolve all reactants or may be unsuitable for the reaction conditions (e.g., wrong polarity).
-
Insufficient Heating: Some less reactive aryl halides, such as bromides or chlorides, may require higher temperatures to react effectively.[5]
Q3: What role does the base play, and how do I choose the right one?
A3: The base has two primary functions in a Sonogashira coupling: it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate, and it neutralizes the hydrogen halide (HX) generated during the catalytic cycle.[5] For this compound, the choice of base is critical. A strong, bulky, non-nucleophilic amine base like triethylamine (TEA) or diisopropylamine (DIPA) is often preferred.[6][7] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, but their effectiveness can be highly dependent on the solvent and substrate.[8]
Q4: Which solvents are recommended for this compound reactions?
A4: The choice of solvent is crucial for reaction success. Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and unwanted side reactions.[6]
-
Aprotic Solvents: Tetrahydrofuran (THF) and toluene are commonly used and are good starting points for optimization.[6] Dimethylformamide (DMF) and acetonitrile can also be effective, particularly for reactions requiring higher temperatures.[9]
-
Protic Solvents: While less common for the coupling step, protic solvents like methanol or even water can be used in specific "green chemistry" protocols or for subsequent cyclization steps.[7][10] The polarity of the solvent can significantly affect reaction rates and selectivity.[11]
Q5: How can I minimize the formation of side products, such as homocoupling of the alkyne (Glaser coupling)?
A5: Homocoupling is a common side reaction where two molecules of the alkyne couple together. To minimize this:
-
Ensure a strictly oxygen-free environment by thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon).[4]
-
Use the copper co-catalyst judiciously; higher concentrations can sometimes promote homocoupling.
-
Consider running a copper-free Sonogashira protocol, which can eliminate this side reaction entirely.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution | Citation |
| No reaction or very slow conversion | 1. Inactive Catalyst: Palladium catalyst has been oxidized or is of poor quality. | 1. Use fresh catalyst. Ensure all reagents and solvents are anhydrous and degassed. Set up the reaction under a strictly inert atmosphere (e.g., using Schlenk techniques). | [4] |
| 2. Base-Phenol Interaction: The base is deprotonating the phenol, preventing the desired reaction. | 2. Use a less basic or sterically hindered amine (e.g., diisopropylethylamine). Alternatively, protect the phenolic hydroxyl group as a silyl ether (e.g., TBDMS) or methyl ether before the coupling reaction. | [12] | |
| 3. Insufficient Temperature: The aryl halide (especially bromides or chlorides) is not reactive enough at the current temperature. | 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. | [5] | |
| Low Yield with Multiple Side Products | 1. Glaser Homocoupling: The alkyne is coupling with itself due to the presence of oxygen. | 1. Rigorously degas the solvent and reaction mixture. Use copper-free conditions if the problem persists. | |
| 2. Reaction Time: The reaction was left for too long, leading to product decomposition. | 2. Monitor the reaction closely using TLC or GC-MS and stop it as soon as the starting material is consumed. | [4][13] | |
| 3. Incorrect Stoichiometry: An excess of one reagent may be promoting side reactions. | 3. Carefully control the stoichiometry. Typically, a slight excess (1.1-1.2 equivalents) of the alkyne is used. | [5] | |
| Product is an Oily or Impure Solid | 1. Incomplete Reaction: The crude product contains unreacted starting materials. | 1. Confirm reaction completion via TLC/GC-MS before workup. If incomplete, consider extending the reaction time or increasing the temperature. | [13] |
| 2. Catalyst Residues: Palladium and copper salts are contaminating the product. | 2. During workup, filter the reaction mixture through a pad of Celite to remove catalyst residues. Wash the organic layer with a saturated aqueous ammonium chloride solution to remove copper salts. | [6] | |
| 3. Poor Crystallization: The product is inherently oily or impurities are preventing crystallization. | 3. Purify the crude product using column chromatography on silica gel. If an oil persists, try dissolving it in a minimal amount of a hot solvent and cooling slowly, potentially scratching the flask to induce crystallization. | [6][13] |
Data on Reaction Conditions
Optimizing base and solvent is key to maximizing yield. The following tables provide starting points based on literature for similar reactions.
Table 1: Effect of Base and Solvent on Sonogashira Coupling Yield
| Entry | Aryl Halide | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Diisopropylamine (7.0) | THF | Room Temp | 3 | 89 | [5] |
| 2 | 4-Bromo-cinnoline | Diisopropanolamine (DIPA) | DMF | 80 | 24 | 65 | [9] |
| 3 | 4-Bromo-cinnoline | Triethylamine (TEA) | DMF | 100 | 24 | 78 | [9] |
| 4 | Aryl Iodide | Triethylamine (5.0) | Water | 50 | - | >90 | [7] |
| 5 | 2-Iodothioanisole | Triethylamine | Et₃N | Room Temp | - | >85 | [14] |
Table 2: Influence of Solvent Polarity on Reaction Outcomes
| Solvent Type | Solvent Example | Dielectric Constant | General Effect on SN/E Reactions | Expected Impact on this compound Reactions | Citation |
| Polar Protic | Methanol, Ethanol | 33, 24 | Favors SN1/E1 by stabilizing carbocations and solvating nucleophiles. Can decrease nucleophilicity. | May slow down SN2-like Sonogashira coupling but can be effective for subsequent cyclizations. Can participate in H-bonding. | [11][15][16] |
| Polar Aprotic | DMF, Acetonitrile, DMSO | 37, 37, 47 | Favors SN2 by solvating cations but not anions, increasing nucleophile reactivity. | Generally excellent for Sonogashira couplings, enhancing the rate of reaction. | [15][17] |
| Non-Polar Aprotic | Toluene, THF | 2.4, 7.6 | Generally good for reactions with neutral species. | Common and effective solvents for Sonogashira, balancing solubility and reactivity without strong solvation effects. | [5][6] |
Experimental Protocols & Visualizations
General Protocol for Sonogashira Coupling of this compound
This protocol is a starting point and should be optimized for specific substrates.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).[6]
-
Reagent Addition: Add this compound (1.1-1.2 eq.).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or toluene, to achieve a concentration of 0.1-0.5 M) followed by the base (e.g., triethylamine, 2-5 eq.).[6]
-
Degassing: Further degas the complete reaction mixture by bubbling with the inert gas for 10-15 minutes.[6]
-
Reaction: Stir the mixture at room temperature or heat as required (typically 25-80 °C).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the aryl halide is consumed.[6][13]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[5][6]
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[6]
Visualized Workflows and Logic
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: Troubleshooting logic for low-yield this compound reactions.
Caption: Influence of base and solvent choice on reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium [organic-chemistry.org]
- 11. Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Challenges with 2-Ethynylphenol in Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity of 2-ethynylphenol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often less reactive than other terminal alkynes in CuAAC reactions?
A1: The reduced reactivity of this compound in CuAAC can be attributed to the presence of the ortho-hydroxyl group. This group can interfere with the copper catalyst through several potential mechanisms:
-
Deprotonation and Chelation: The acidic phenolic proton can be deprotonated under basic reaction conditions, forming a phenoxide. This phenoxide can then chelate to the copper(I) catalyst, potentially forming an inactive or less active complex and hindering the catalytic cycle.
-
Catalyst Sequestration: The hydroxyl group can coordinate to the copper ion, leading to catalyst sequestration and reducing its availability to activate the alkyne.
-
Redox Chemistry: Phenols can be oxidized by copper(II) species present in the reaction mixture, which are in equilibrium with the active copper(I) catalyst. This can lead to catalyst deactivation and the formation of unwanted byproducts.
Q2: What are the common signs of low reactivity or side reactions when using this compound in a click reaction?
A2: Common indicators of issues include:
-
Low to no yield of the desired triazole product.
-
Recovery of unreacted starting materials (this compound and the azide).
-
Formation of a complex mixture of products, often difficult to purify.
-
Visible changes in the reaction mixture, such as the formation of a precipitate or a significant color change, which may indicate catalyst deactivation or side reactions.
-
In some cases, Glaser-Hay homocoupling of this compound may be observed, leading to the formation of a diyne byproduct.[1]
Q3: Can I simply increase the catalyst loading to overcome the low reactivity?
A3: While increasing the catalyst concentration might lead to a modest improvement in yield, it is often not the most effective solution and can lead to further complications. Higher copper concentrations can promote side reactions, such as oxidative homocoupling of the alkyne, and can make purification of the final product more challenging, especially for biological applications where residual copper is a concern.
Q4: Are there alternative click chemistry reactions that are more suitable for this compound?
A4: While CuAAC is the most common click reaction, other options exist. However, they may not be as straightforward for a simple terminal alkyne like this compound. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative but requires the synthesis of a strained cyclooctyne derivative of this compound, which adds synthetic complexity. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another possibility that can sometimes tolerate different functional groups, but it typically leads to the 1,5-regioisomer of the triazole, in contrast to the 1,4-regioisomer formed in CuAAC.[2]
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered when using this compound in CuAAC reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inhibition of Copper Catalyst by the Hydroxyl Group: The primary reason for low reactivity is the interference of the ortho-hydroxyl group with the copper catalyst. | 1. Protect the Hydroxyl Group: The most reliable solution is to protect the phenolic hydroxyl group prior to the click reaction. Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), are common choices due to their ease of installation and removal under mild conditions.[3][4] 2. Use a Base-Free Protocol: If protection is not feasible, consider a base-free CuAAC protocol. The absence of an external base can minimize the deprotonation of the phenol and subsequent catalyst inhibition.[5] 3. Optimize Ligand Choice: Employ a strongly coordinating ligand for the copper(I) catalyst, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). These ligands can help stabilize the active copper species and may mitigate inhibition by the phenol.[6][7] |
| Glaser-Hay Homocoupling (Dimerization of Alkyne) | Presence of Oxygen: Oxygen can oxidize the copper(I) catalyst to copper(II), which promotes the homocoupling of terminal alkynes. | 1. Degas Solvents: Thoroughly degas all solvents and solutions by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere of argon or nitrogen. 3. Use an Excess of Reducing Agent: Ensure a sufficient excess of a reducing agent like sodium ascorbate is present to maintain the copper in its +1 oxidation state.[8] |
| Complex Product Mixture | Side Reactions Involving the Phenol: The unprotected phenol may undergo side reactions under the reaction conditions. | Protect the Hydroxyl Group: As mentioned above, protecting the hydroxyl group is the most effective way to prevent unwanted side reactions. |
| Difficulty in Product Purification | High Catalyst Loading: Using a high concentration of copper catalyst can lead to difficulties in its removal from the final product. | 1. Optimize Catalyst Concentration: After addressing the primary reactivity issue (e.g., by protecting the hydroxyl group), optimize the reaction with a lower catalyst loading. 2. Use a Chelating Resin: After the reaction is complete, treat the reaction mixture with a copper-chelating resin to remove residual copper ions. |
Data Presentation
The following tables provide a qualitative comparison of the expected reactivity of this compound and its protected derivatives in CuAAC, as well as a comparison with other common alkynes. Specific quantitative data for the reactivity of this compound under various conditions is not extensively available in the literature; therefore, these tables are based on general principles and data from structurally similar compounds.
Table 1: Qualitative Reactivity Comparison of this compound Derivatives in CuAAC
| Alkyne | Expected Reactivity | Key Considerations |
| This compound | Low to Moderate | Prone to catalyst inhibition. Requires optimized conditions. |
| 2-Ethynyl-1-(trimethylsilyloxy)benzene | High | TMS group is easily cleaved, sometimes even during the reaction or workup. |
| 1-(tert-Butyldimethylsilyloxy)-2-ethynylbenzene | High | TBDMS group is more robust than TMS and offers better stability during the reaction. |
Table 2: General Reactivity Comparison of Terminal Alkynes in CuAAC
| Alkyne | Substituent Type | General Reactivity | Representative Yield (Typical Conditions) |
| Phenylacetylene | Aromatic | High | >90%[9][10] |
| 4-Ethynyltoluene | Aromatic (Electron-Donating Group) | High | >90%[2] |
| 4-Ethynylbenzonitrile | Aromatic (Electron-Withdrawing Group) | Very High | >95% |
| 1-Octyne | Aliphatic | Moderate | 80-90%[9] |
| This compound | Aromatic (Ortho-Hydroxyl Group) | Low to Moderate | Variable (Often <50% without optimization) |
Experimental Protocols
Protocol 1: Protection of this compound with a TBDMS Group
This protocol describes a general procedure for the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(tert-butyldimethylsilyloxy)-2-ethynylbenzene.
Protocol 2: Optimized CuAAC Reaction with Protected this compound
This protocol provides a starting point for the CuAAC reaction of TBDMS-protected this compound with an azide.
Materials:
-
1-(tert-Butyldimethylsilyloxy)-2-ethynylbenzene
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Deionized water (degassed)
Procedure:
-
Prepare stock solutions:
-
100 mM CuSO₄ in deionized water.
-
500 mM Sodium ascorbate in deionized water (prepare fresh).
-
100 mM TBTA in DMSO or 100 mM THPTA in deionized water.
-
-
In a reaction vessel, dissolve 1-(tert-butyldimethylsilyloxy)-2-ethynylbenzene (1.0 eq) and the azide (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add the ligand (TBTA or THPTA) to the reaction mixture (typically 1-5 mol% relative to the alkyne).
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-20 mol% relative to the alkyne).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, work up the reaction as appropriate for the specific product. This may involve extraction, precipitation, or chromatography.
Protocol 3: Deprotection of the TBDMS Group
This protocol describes the removal of the TBDMS protecting group to yield the final triazole-linked phenol.
Materials:
-
TBDMS-protected triazole product
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected triazole in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Logical Relationship of Factors Affecting this compound Reactivity
References
- 1. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 2-Ethynylphenol Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering catalyst deactivation and other issues during Sonogashira cross-coupling reactions of 2-ethynylphenol.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is not working or giving a very low yield. What are the most common initial checks?
A2: When a Sonogashira reaction with this compound fails, the primary suspects are the integrity of your catalyst, the quality of your reagents, and the reaction conditions.[1] Key initial checks include:
-
Catalyst Activity: Ensure your palladium and, if used, copper co-catalyst are active and have not degraded.[1]
-
Anaerobic Conditions: The presence of oxygen can lead to the undesirable Glaser-type homocoupling of this compound. It is critical to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Purity: Impurities in your aryl halide or this compound can poison the catalyst.[1] The phenolic hydroxyl group in this compound can also potentially interact with the catalyst, so ensuring the purity of this starting material is crucial.
Q2: I'm observing a significant amount of black precipitate in my reaction. What is this and how can I prevent it?
A2: The black precipitate is likely "palladium black," which indicates the decomposition and aggregation of your palladium catalyst. This is a common form of catalyst deactivation. Anecdotal evidence suggests that certain solvents, like THF, may promote its formation. To prevent this:
-
Ensure a truly inert atmosphere: Rigorous degassing of solvents and reagents is crucial.
-
Use fresh, high-purity reagents: Impurities can accelerate catalyst decomposition.
-
Optimize reaction temperature: Excessively high temperatures can promote catalyst aggregation.
-
Consider your solvent choice: If using THF and observing this issue, consider switching to a different solvent like triethylamine.[2]
Q3: Can the phenolic hydroxyl group of this compound interfere with the reaction?
A3: Yes, the free hydroxyl group can potentially interfere with the catalytic cycle, although Sonogashira couplings can often be performed on unprotected phenols.[3] Potential interferences include:
-
Coordination to the catalyst: The hydroxyl group could coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Side reactions: The phenolic group might participate in side reactions under the basic conditions of the reaction.
If you suspect interference, you might consider protecting the hydroxyl group, though this adds extra steps to your synthesis.
Q4: What is the general reactivity order for aryl halides in this reaction?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and may require more specialized catalysts or harsher conditions.[1]
Q5: Is a copper co-catalyst always necessary?
A5: No, copper-free Sonogashira reactions are possible and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions may require specific ligands or different reaction conditions to proceed efficiently.
Troubleshooting Guides
Issue 1: Low to No Product Yield
When faced with low or no product yield, a systematic approach to troubleshooting is essential. The following sections break down the key areas to investigate.
| Parameter | Recommendation |
| Palladium Catalyst Activity | Use a fresh batch of palladium catalyst or a pre-catalyst known for its reliability. |
| Copper Co-catalyst (if used) | Copper(I) iodide can degrade over time. Use a fresh bottle or a recently purchased batch.[1] |
| Ligand Selection | The choice of phosphine ligand is critical. For challenging substrates, consider using bulky, electron-rich biarylphosphine ligands. |
| Catalyst Loading | While a low catalyst loading is desirable, for a reaction that is not working, consider increasing the palladium loading to 5-10 mol% to initiate reactivity.[2] |
| Parameter | Recommendation |
| Purity of Starting Materials | Ensure the this compound and aryl halide are free of impurities that could poison the catalyst. Purify if necessary.[1] |
| Solvent | Ensure the solvent is anhydrous and thoroughly degassed. Some anecdotal evidence suggests that THF can promote the formation of palladium black; consider using only an amine base like triethylamine as the solvent.[2] |
| Base | An amine base such as triethylamine or diisopropylamine is typically required to deprotonate the alkyne.[1] Ensure the base is dry and used in an appropriate excess. Filtering the amine base through silica gel or alumina directly into the reaction flask can sometimes improve results.[2] |
| Reaction Temperature | If the reaction is sluggish at room temperature, gradually increase the temperature. For less reactive aryl bromides, heating may be necessary.[1] |
| Inert Atmosphere | Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-induced side reactions like Glaser coupling.[1] |
Issue 2: Formation of Significant Side Products
The primary cause of this side reaction is the presence of oxygen, especially when using a copper co-catalyst.
| Mitigation Strategy | Details |
| Strict Anaerobic Conditions | Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[4] |
| Copper-Free Conditions | Employ a copper-free Sonogashira protocol. This is one of the most effective ways to minimize Glaser coupling.[1] |
| Controlled Alkyne Addition | In some cases, slow addition of the this compound to the reaction mixture can favor the cross-coupling pathway over homocoupling. |
This side reaction can occur under harsh conditions, leading to the formation of the corresponding arene.
| Mitigation Strategy | Details |
| Milder Reaction Conditions | If dehalogenation is observed, try lowering the reaction temperature or using a milder base. |
| Optimize Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may promote dehalogenation. |
Experimental Protocols
Standard Copper-Palladium Catalyzed Sonogashira Coupling of this compound
This protocol provides a general starting point for the reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.02-0.05 eq)
-
CuI (0.04-0.10 eq)
-
Triethylamine or Diisopropylamine (anhydrous, degassed, as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or toluene, if not using the amine as the sole solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed amine base and any additional solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Experimental Workflow
Caption: A logical workflow for troubleshooting low yields in this compound cross-coupling reactions.
Catalyst Deactivation Pathways
Catalyst deactivation in Sonogashira couplings of this compound can occur through several mechanisms. Understanding these pathways is key to mitigating them.
Caption: Potential catalyst deactivation pathways in the Sonogashira coupling of this compound.
References
Technical Support Center: Managing Temperature Sensitivity in 2-Ethynylphenol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynylphenol. The focus is on managing the compound's temperature sensitivity to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of temperature-related degradation of this compound?
A1: The primary indicators of thermal degradation include discoloration (turning from colorless or light yellow to dark brown or black), the formation of insoluble polymeric materials, and the appearance of unexpected side products in your reaction mixture, which can be identified by analytical techniques such as TLC, GC-MS, or NMR. In reactions like the Sonogashira coupling, the precipitation of palladium black can also indicate that the temperature is too high, leading to catalyst decomposition.
Q2: What is the recommended storage temperature for this compound?
A2: To maintain its stability and prevent degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C. Some suppliers may even recommend storage at -20°C for long-term stability. Exposure to air and light should be minimized.
Q3: Can I heat my reaction mixture containing this compound?
A3: Heating is often necessary for certain reactions. However, it must be done with caution and precise temperature control. It is crucial to determine the optimal temperature for your specific reaction through careful experimentation and literature review. Exceeding the optimal temperature can lead to polymerization of the ethynyl group or other decomposition pathways.
Q4: What are the common side reactions of this compound at elevated temperatures?
A4: At elevated temperatures, this compound is prone to several side reactions. The most common is thermal polymerization of the acetylene group, leading to the formation of poly(phenylacetylene)-like structures. Another significant side reaction, particularly in the presence of copper salts and oxygen, is Glaser coupling, which results in the homocoupling of two molecules of this compound to form a diyne.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling Reactions
Possible Cause:
-
Incorrect Reaction Temperature: The temperature may be too low for the specific aryl halide's reactivity or too high, causing decomposition of the starting material or catalyst. Aryl iodides often react at room temperature, while aryl bromides may require heating.
-
Catalyst Decomposition: Formation of a black precipitate ("palladium black") indicates the decomposition of the palladium catalyst, often due to excessive heat.
-
Glaser Homocoupling: The presence of a significant amount of a symmetrical diyne byproduct suggests that the conditions are favoring the Glaser coupling side reaction, which can be promoted by higher temperatures and the presence of oxygen.
Troubleshooting Steps:
-
Optimize Temperature: Start with milder conditions (e.g., room temperature) for reactive halides. For less reactive halides, incrementally increase the temperature (e.g., in 10°C intervals) while carefully monitoring the reaction progress by TLC or GC-MS.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to minimize Glaser coupling.
-
Use Fresh Catalysts: Ensure the palladium catalyst and copper(I) co-catalyst are of high quality and have not degraded.
-
Consider Copper-Free Conditions: If homocoupling is a persistent issue, explore copper-free Sonogashira protocols, which may require different ligands and reaction conditions.
Issue 2: Polymerization of this compound During Reaction or Purification
Possible Cause:
-
Excessive Heat: Prolonged heating at high temperatures during the reaction or purification steps like distillation can initiate thermal polymerization.
-
Presence of Initiators: Trace impurities or certain reaction conditions can act as initiators for polymerization.
Troubleshooting Steps:
-
Minimize Reaction Temperature and Time: Use the lowest effective temperature for your reaction and monitor it closely to avoid unnecessarily long reaction times.
-
Purify with Care: When purifying by distillation, use a reduced pressure to lower the boiling point and minimize thermal stress. Avoid distilling to dryness. Column chromatography at room temperature is a milder alternative.
-
Work Under Inert Atmosphere: Handling this compound under an inert atmosphere can help prevent polymerization initiated by atmospheric components.
Data Presentation
The following table summarizes key temperature-related parameters for common reactions involving this compound. These values are indicative and should be optimized for specific substrates and conditions.
| Reaction Type | Typical Temperature Range | Potential Temperature-Related Issues |
| Storage | 2 - 8 °C (or -20°C) | Degradation, oxidation, and slow polymerization over time if not stored properly. |
| Sonogashira Coupling | Room Temperature - 100 °C | Catalyst decomposition (palladium black), Glaser homocoupling, polymerization of this compound. |
| Heck Reaction | 50 - 160 °C | Decomposition of starting material, catalyst deactivation, formation of byproducts. |
| Diels-Alder Reaction | 25 - 120 °C (forward) | The reaction can be reversible at higher temperatures (>120°C), leading to the retro-Diels-Alder reaction. |
| Glaser Coupling | Room Temperature - 60 °C | This is often an undesired side reaction, but if it is the intended reaction, temperature control is still crucial to avoid further polymerization. |
Experimental Protocols
Detailed Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a general methodology for the Sonogashira coupling of this compound with an aryl iodide, with a focus on temperature control.
Materials:
-
This compound
-
Aryl iodide
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by triethylamine (2-5 eq.).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Addition of this compound: Add this compound (1.1 eq.) to the reaction mixture via syringe.
-
Temperature Control and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS every 30-60 minutes.
-
If the reaction is sluggish after several hours, gradually increase the temperature to 40-50°C using a temperature-controlled oil bath. Avoid aggressive heating.
-
If any discoloration or precipitation of palladium black is observed, immediately reduce the temperature.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Diagram 1: Experimental Workflow for Temperature-Sensitive Sonogashira Coupling
Caption: Workflow for a Sonogashira coupling experiment emphasizing temperature control.
Diagram 2: Troubleshooting Logic for Low Yield in this compound Reactions
Caption: A logical flow for troubleshooting low-yield reactions involving this compound.
Technical Support Center: Removal of Copper Catalyst from 2-Ethynylphenol Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2-ethynylphenol and its derivatives where copper catalysts are employed, such as in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of the copper catalyst from my this compound reaction mixture crucial?
A1: Residual copper can be detrimental for several reasons. In biological applications and drug development, copper ions can be cytotoxic.[1] For synthetic applications, remaining copper can interfere with downstream catalytic transformations, affect the stability and purity of the final product, and potentially compromise the biological activity of the synthesized molecule.[1]
Q2: What are the primary methods for removing copper catalysts from reaction mixtures containing this compound derivatives?
A2: The most common and effective methods include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction of the organic layer containing the product with an aqueous solution of a chelating agent. Common chelators include Ethylenediaminetetraacetic acid (EDTA), aqueous ammonia, and ammonium chloride.[2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite®.[2][4] These materials can adsorb the copper catalyst, allowing the product to be eluted.
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin can be stirred with the reaction mixture and then removed by simple filtration.[3][5]
Q3: My this compound derivative product is still blue or green after an initial purification attempt. What does this indicate and what should I do?
A3: A persistent blue or green color is a strong indicator of residual copper contamination.[2] This can occur due to incomplete removal by the initial method or because the phenolic group in your product can chelate copper. To resolve this, you can:
-
Perform additional aqueous washes with a chelating agent like EDTA.[2]
-
Pass the product through a fresh plug of silica gel.[2]
-
Employ a combination of methods, such as an EDTA wash followed by silica gel filtration, which is often more effective.[2]
Q4: I am experiencing low product yield after performing an aqueous wash to remove the copper catalyst. What could be the cause?
A4: Low product yield after an aqueous workup can be due to the partial water solubility of your this compound derivative, causing it to be lost in the aqueous phase.[2] To mitigate this, consider washing the organic layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[2]
Q5: How do I choose the best copper removal method for my specific this compound derivative?
A5: The choice of method depends on several factors, including the solubility and stability of your product, the scale of your reaction, and the required level of purity. For products that are sensitive to aqueous conditions or are water-soluble, methods like filtration through a silica plug or the use of scavenger resins are often preferred.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Persistent blue or green color in the product after purification. | Incomplete removal of the copper catalyst. | - Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[2]- Pass the product through a plug of silica gel or alumina.[2]- Use a scavenger resin with a high affinity for copper.[2] |
| The this compound product itself is chelating the copper. | - Try a stronger chelating agent for the aqueous wash.[2]- A combination of an EDTA wash followed by silica gel filtration is often effective.[2] | |
| Low product yield after aqueous workup. | The product is partially water-soluble and is being lost in the aqueous phase. | - Use brine (saturated NaCl solution) to wash the organic layer, which can reduce the solubility of the organic product in the aqueous phase.[2] |
| Product is adsorbing to the solid support (silica/alumina). | - Test a different solid support or consider using a scavenger resin instead. | |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarities. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[2]- Try a different stationary phase (e.g., alumina instead of silica gel).[2]- Use a scavenger resin to remove copper prior to chromatography.[2] |
| Emulsion formation during aqueous extraction. | High concentration of reagents or byproducts. | - Add solid NaCl to the separatory funnel to help break the emulsion.- Dilute the organic layer with more solvent. |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary based on the specific conditions of the reaction and the chosen purification method. The following table provides a general comparison of common techniques.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Wash with EDTA | >95% | Cost-effective, widely applicable. | Can lead to product loss if the product is water-soluble; may require multiple washes.[2] |
| Filtration through Silica/Alumina Plug | Variable, often >90% | Simple, fast, and effective for removing both dissolved and suspended copper.[2] | Potential for product adsorption on the solid support, leading to lower yield.[2] |
| Scavenger Resins | >99% | High selectivity and efficiency; simple filtration for removal.[3][5] | Higher cost compared to other methods; may require longer reaction times. |
| Aqueous Wash with Ammonia/Ammonium Chloride | >90% | Effective for complexing copper(I) and copper(II) salts.[4][6] | The basicity of ammonia or acidity of ammonium chloride may not be suitable for all products.[4] |
Note: The efficiency is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented should be used as a guideline, and optimization for a specific reaction is often necessary.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.[2]
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, with the pH adjusted to 8 with NaOH
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[2]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.[2]
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[2]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.
Protocol 2: Filtration through a Silica Gel Plug
This method is effective for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.[2]
Materials:
-
Crude product dissolved in a minimal amount of a suitable organic solvent
-
Silica gel
-
Sintered glass funnel or a cotton-plugged pipette
-
Eluting solvent (e.g., a mixture of hexane and ethyl acetate)
-
Collection flask
Procedure:
-
Place a small plug of cotton at the bottom of a pipette or use a sintered glass funnel.
-
Add a layer of sand (optional, but recommended for better separation).
-
Add a 2-3 inch layer of silica gel.
-
Gently tap the pipette or funnel to pack the silica gel.
-
Add a thin layer of sand on top of the silica gel.
-
Pre-elute the silica plug with the chosen eluting solvent.
-
Carefully load the crude product solution onto the top of the silica plug.
-
Elute the product through the plug using the eluting solvent, collecting the filtrate.
-
Monitor the elution by Thin Layer Chromatography (TLC) to ensure the product has passed through.
-
Concentrate the filtrate to obtain the purified product.
Visualized Workflows
Caption: Decision workflow for selecting a copper removal method.
Caption: Troubleshooting logic for persistent copper contamination.
References
dealing with poor solubility of 2-ethynylphenol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynylphenol derivatives. The information is presented in a user-friendly question-and-answer format to directly address common issues related to the poor solubility of these compounds during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the recommended starting solvents for preparing a stock solution?
A1: Due to their hydrophobic nature, this compound derivatives typically exhibit low solubility in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in a polar aprotic organic solvent. The most common choices are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
DMSO is often the preferred solvent due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous buffers. However, it's crucial to be aware that DMSO can be toxic to some cell lines at concentrations above 0.5%. Therefore, the final concentration of DMSO in your experimental setup should be kept to a minimum, typically below 0.1%.
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," is a common issue when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous buffer where its solubility is much lower. The drastic change in solvent polarity causes the compound to precipitate.
Here are several strategies to mitigate this problem:
-
Slow, Dropwise Addition with Vortexing: Add the organic stock solution to the aqueous buffer very slowly, drop by drop, while continuously vortexing or stirring the buffer. This helps to disperse the compound more effectively and avoid localized high concentrations that can initiate precipitation.
-
Lower the Final Concentration: The final concentration of your compound in the aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Optimize the Co-solvent Concentration: While you want to minimize the organic solvent concentration, a slightly higher percentage (e.g., 1-5% DMSO) might be necessary to keep your compound in solution. You will need to determine the maximum co-solvent concentration that is tolerated by your experimental system (e.g., enzyme or cells).
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically below their critical micelle concentration), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Since this compound has a predicted pKa of around 8.6, its derivatives are likely to be more soluble in basic solutions where the phenolic hydroxyl group is deprotonated. However, you must consider the pH optimum for your enzyme or cellular assay.
Q3: How do different substituents on the this compound ring affect solubility?
A3: The nature and position of substituents on the aromatic ring can significantly impact the solubility of the derivative. Here are some general trends:
-
Electron-withdrawing groups (e.g., -NO₂): A nitro group generally decreases water solubility. For instance, p-nitrophenol is less soluble in water than phenol.[1] This is because the strong intermolecular interactions between the nitrophenol molecules can be more favorable than the interactions with water.
-
Electron-donating groups (e.g., -OCH₃): A methoxy group can have a variable effect. While it can participate in hydrogen bonding, it also increases the hydrophobic character of the molecule. The position of the methoxy group is also important; for example, p-methoxyphenol has limited solubility in water.[1]
-
Halogens (e.g., -Cl, -Br, -F): Halogenation generally increases hydrophobicity and decreases aqueous solubility.
It is important to consider these effects when designing experiments and troubleshooting solubility issues with specific derivatives.
Data Presentation: Solubility of this compound and its Derivatives
The following table provides a summary of the solubility of this compound and representative derivatives. Please note that the solubility of specific derivatives can vary, and it is recommended to experimentally determine the solubility for your compound of interest.
| Compound | Derivative Type | Predicted Aqueous Solubility (mg/mL) | Qualitative Solubility in Organic Solvents |
| This compound | Parent Compound | 1.66 (poorly soluble) | Soluble in DMSO, DMF, ethanol, ether, chloroform |
| 4-Nitro-2-ethynylphenol | Electron-Withdrawing | < 1.66 (likely lower than parent) | Freely soluble in ethanol, ether, chloroform[2] |
| 4-Methoxy-2-ethynylphenol | Electron-Donating | Limited | Soluble in ethanol, acetone, chloroform[1] |
| 4-Chloro-2-ethynylphenol | Halogenated | < 1.66 (likely lower than parent) | Generally soluble in polar organic solvents |
Experimental Protocols
Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound derivative
-
Chosen buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Scintillation vials or glass test tubes
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid this compound derivative to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, let the vials stand to allow the excess solid to sediment.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
To remove any remaining solid particles, centrifuge the aliquot and then filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
Protocol: General Procedure for an Enzyme Inhibition Assay with a Poorly Soluble Inhibitor
This protocol outlines the steps for testing a this compound derivative as an enzyme inhibitor, with specific considerations for its poor solubility.
Materials:
-
This compound derivative (inhibitor)
-
DMSO (or other suitable organic solvent)
-
Enzyme and its substrate
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of inhibitor concentrations.
-
Prepare the Final Assay Plate:
-
Add a small, fixed volume of each inhibitor dilution to the wells of the 96-well plate.
-
To the control wells, add the same volume of 100% DMSO (vehicle control).
-
Add the assay buffer to all wells, ensuring the final concentration of DMSO is consistent across all wells and is at a level that does not affect enzyme activity (e.g., < 1%).
-
Add the enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiate the Enzymatic Reaction: Add the substrate to all wells to start the reaction.
-
Monitor the Reaction: Immediately place the plate in a microplate reader and monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration and determine the IC₅₀ value.
Visualizations
Logical Relationship: Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Workflow: Kinase Inhibition Assay
Caption: A typical workflow for a kinase inhibition assay.
Signaling Pathway: Inhibition of the EGFR Signaling Pathway
Caption: EGFR signaling pathway and point of inhibition.[3][4][5]
References
Technical Support Center: Optimizing Benzofuran Synthesis from 2-Ethynylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofurans from 2-ethynylphenol. Our aim is to help you minimize byproduct formation and maximize the yield of your target benzofuran derivatives.
Troubleshooting Guides
This section addresses specific issues commonly encountered during the synthesis of benzofuran from this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Benzofuran Product
Q: My cyclization of this compound is resulting in a low yield or complete recovery of the starting material. What are the likely causes and how can I improve the outcome?
A: Low or no product yield in the synthesis of benzofuran from this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | - Use a fresh batch of catalyst. Palladium and copper catalysts can degrade over time, especially if not stored under an inert atmosphere.[1] - For palladium-catalyzed reactions, consider using a more active pre-catalyst or ligand. Bulky, electron-rich phosphine ligands can improve catalytic activity.[1] |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature. While some cyclizations proceed at room temperature, many require heating (e.g., 60-100 °C) to overcome the activation energy.[1] - Be cautious of excessive heat, as it can lead to catalyst decomposition and increased byproduct formation. |
| Inappropriate Solvent or Base | - Screen different solvents. Common choices include toluene, DMF, acetonitrile, and THF. The polarity and coordinating ability of the solvent can significantly impact the reaction. - The choice of base is crucial. For metal-catalyzed reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For metal-free approaches, stronger bases may be required. |
| Presence of Oxygen or Moisture | - Ensure all solvents are thoroughly degassed and dried before use. Oxygen can deactivate palladium catalysts.[1] - Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Materials | - Purify the this compound starting material before use, for instance by column chromatography. Impurities can interfere with the catalyst and lead to side reactions. |
Issue 2: Significant Formation of Byproducts
Q: My reaction is producing a significant amount of byproducts alongside the desired benzofuran. How can I identify and minimize them?
A: The most common byproducts in the synthesis of benzofuran from this compound are dimers and oligomers of the starting material. The formation of these byproducts is often competitive with the desired intramolecular cyclization.
Minimizing Byproduct Formation
| Byproduct Type | Formation Conditions & Minimization Strategies |
| Dimerization/Oligomerization | - High Concentration: Dimerization and oligomerization are intermolecular processes favored at high concentrations of the this compound. Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
| - Prolonged Reaction Times/High Temperatures: Extended reaction times or excessive heat can promote side reactions. Solution: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Optimize the temperature to be high enough for cyclization but not so high as to favor byproduct formation. | |
| Glaser Coupling (for reactions involving terminal alkynes) | - Presence of Copper Catalyst and Oxygen: The Glaser homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, which are often used to generate the this compound precursor in situ. This is promoted by the copper co-catalyst and the presence of oxygen.[1] Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Ensure the reaction is performed under strictly anaerobic conditions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the cyclization of this compound to benzofuran?
A1: Several catalytic systems can be employed, with the choice often depending on the specific substrate and desired reaction conditions. The most common include:
-
Palladium Catalysis: Palladium catalysts, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, often in combination with a copper co-catalyst, are widely used. These are typically employed in Sonogashira coupling reactions to form the this compound in situ, which then undergoes cyclization.
-
Copper Catalysis: Copper catalysts, like CuI, can promote the cyclization and are often a more cost-effective alternative to palladium.[2]
-
Gold Catalysis: Gold catalysts have emerged as powerful tools for the cyclization of alkynylphenols, often exhibiting high efficiency.
-
Metal-Free Conditions: In some cases, the cyclization can be induced under basic conditions without the need for a transition metal catalyst.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can play a significant role in both the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile can often facilitate the reaction, while non-polar solvents like toluene are also commonly used. The optimal solvent should be determined empirically for each specific substrate and catalytic system.
Q3: What is the role of the base in this reaction?
A3: The base is crucial for deprotonating the phenolic hydroxyl group, which is necessary for the nucleophilic attack on the alkyne to initiate the cyclization. The strength of the base required can vary depending on the catalytic system. For palladium-catalyzed reactions, relatively mild inorganic bases are often sufficient.
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol describes a general procedure for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne via a Sonogashira coupling followed by intramolecular cyclization.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)₂PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol, (PPh₃)₂PdCl₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired benzofuran derivative.[2]
Visualizations
Reaction Pathway
Caption: Competing reaction pathways in the synthesis of benzofuran from this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in benzofuran synthesis.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Ethynylphenol and 4-Ethynylphenol for Researchers and Drug Development Professionals
An in-depth guide to the chemical behavior of ortho- and para-ethynylphenol isomers, supported by theoretical principles and representative experimental data.
This guide provides a comprehensive comparison of the reactivity of 2-ethynylphenol and 4-ethynylphenol, two important building blocks in organic synthesis, particularly relevant to the fields of medicinal chemistry and materials science. Understanding the distinct reactivity profiles of these constitutional isomers is crucial for designing efficient synthetic routes and predicting the outcomes of chemical transformations. This document outlines the key differences in their acidity, susceptibility to electrophilic aromatic substitution, and the reactivity of the ethynyl moiety, supplemented with detailed experimental protocols for key reactions.
Core Reactivity Principles: A Tale of Two Isomers
The reactivity of ethynylphenols is governed by the interplay of the electron-donating hydroxyl (-OH) group and the electron-withdrawing ethynyl (-C≡CH) group. The positioning of these substituents on the aromatic ring—ortho in this compound and para in 4-ethynylphenol—gives rise to significant differences in their chemical properties.
Electronic Effects and Acidity
The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the benzene ring through resonance. Conversely, the ethynyl group is generally considered to be electron-withdrawing through its inductive effect, which can influence the acidity of the phenolic proton.
The acidity of phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups typically increase acidity by delocalizing the negative charge of the phenoxide ion.[1] Based on predicted pKa values, this compound is slightly more acidic than 4-ethynylphenol. This can be attributed to the proximity of the electron-withdrawing ethynyl group to the hydroxyl group in the ortho isomer, which exerts a stronger inductive effect, stabilizing the phenoxide ion.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Ethynylphenol |
| Predicted pKa | 8.62 ± 0.30[2][3] | 8.76 ± 0.13[4] |
| Molecular Formula | C₈H₆O | C₈H₆O |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol |
| Appearance | Dark brown liquid | - |
| Melting Point | 19 °C[2] | - |
| Boiling Point | 200.9 °C at 760 mmHg[2] | 216.2 ± 23.0 °C (Predicted)[4] |
Steric Hindrance and Intramolecular Interactions
The ortho positioning of the ethynyl group in this compound introduces steric hindrance around the hydroxyl group and the adjacent carbon atoms on the ring.[5][6] This steric bulk can influence the rate and regioselectivity of reactions, particularly those involving attack at the ortho position.
Furthermore, this compound has the potential for intramolecular hydrogen bonding between the acidic proton of the hydroxyl group and the π-electron system of the ethynyl group.[7][8] This interaction can affect the acidity of the phenol and the availability of the hydroxyl proton for reactions.
Reactivity in Key Chemical Transformations
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it.[9]
-
This compound: The hydroxyl group directs electrophilic attack to positions 4 and 6. The ethynyl group at position 2 will exert a deactivating inductive effect. Due to steric hindrance from the ethynyl group, electrophilic attack is more likely to occur at the less hindered position 4.
-
4-Ethynylphenol: The hydroxyl group directs electrophilic attack to positions 2 and 6 (ortho to the -OH group). These positions are equivalent, and electrophilic substitution is expected to occur readily at these sites.
The overall rate of electrophilic aromatic substitution is expected to be higher for 4-ethynylphenol compared to this compound due to the reduced steric hindrance at the activated positions.
Experimental Protocols
Nitration of Ethynylphenols (Representative Protocol)
This protocol is a general representation for the nitration of phenols and can be adapted for both this compound and 4-ethynylphenol.[10][11]
Materials:
-
Ethynylphenol (2- or 4-ethynylphenol)
-
Ammonium nitrate (NH₄NO₃)
-
Potassium bisulfate (KHSO₄)
-
Acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the respective ethynylphenol (1 mmol), ammonium nitrate (2 mmol), and potassium bisulfate (0.05 mmol) in acetonitrile (5 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove solid residues.
-
Wash the residue with acetonitrile (2 x 3 mL).
-
Combine the filtrates and add anhydrous sodium sulfate to dry the solution.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitrated product.
-
Purify the product by column chromatography or recrystallization as necessary.
Expected Regioselectivity:
-
This compound: The major product is expected to be 2-ethynyl-4-nitrophenol, with a minor amount of 2-ethynyl-6-nitrophenol.
-
4-Ethynylphenol: The major product is expected to be 4-ethynyl-2-nitrophenol.
Sonogashira Coupling: Reactivity of the Ethynyl Group
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a key reaction for functionalizing the ethynyl group of ethynylphenols.[12][13]
The reactivity in Sonogashira coupling can be influenced by the electronic properties and steric environment of the alkyne. While both this compound and 4-ethynylphenol can readily participate in this reaction, the proximity of the hydroxyl group in the ortho isomer could potentially influence the reaction rate and catalyst efficiency through coordination with the metal catalysts. However, without direct comparative kinetic data, it is difficult to definitively predict which isomer would react faster.
Experimental Protocols
Sonogashira Coupling of Ethynylphenols with an Aryl Halide (Representative Protocol)
This protocol is a general procedure for the Sonogashira coupling of terminal alkynes.[14][15]
Materials:
-
Ethynylphenol (2- or 4-ethynylphenol)
-
Aryl halide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ethynylphenol (1.0 eq.), the aryl halide (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the base (2-5 eq.).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Reactivity Concepts
Electrophilic Aromatic Substitution Pathway
Caption: Generalized pathway for electrophilic aromatic substitution on ethynylphenols.
Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Summary and Outlook
-
Acidity: this compound is predicted to be a slightly stronger acid than 4-ethynylphenol due to the inductive effect of the proximate ethynyl group.
-
Electrophilic Aromatic Substitution: 4-Ethynylphenol is expected to be more reactive towards electrophiles due to less steric hindrance at the activated ortho positions compared to the activated positions of this compound. The regioselectivity of these reactions is dictated by the strong ortho, para-directing ability of the hydroxyl group.
-
Reactivity of the Ethynyl Group: Both isomers are suitable substrates for reactions involving the terminal alkyne, such as the Sonogashira coupling. The potential for intramolecular interactions in this compound may subtly influence its reactivity in such transformations.
For researchers and drug development professionals, the choice between these two isomers will depend on the desired substitution pattern on the aromatic ring and the specific reaction conditions. The para-isomer offers more accessible sites for electrophilic attack, while the ortho-isomer provides a platform for investigating the effects of steric hindrance and potential intramolecular catalysis or interactions. Further quantitative experimental studies are warranted to fully elucidate the kinetic and thermodynamic differences between these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-ETHYNYL-PHENOL | 5101-44-0 [amp.chemicalbook.com]
- 4. 4-ETHYNYL-PHENOL | 2200-91-1 [amp.chemicalbook.com]
- 5. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The study of hydrogen bonding and π⋯π interactions in phenol⋯ethynylbenzene complex by IR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of 2-Ethynylphenol Derivatives Using 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical checkpoint in the discovery pipeline. While 1D NMR provides a foundational view of a molecule's proton and carbon framework, complex substitution patterns, such as those in 2-ethynylphenol derivatives, often lead to spectral overlap and ambiguity. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency axes, revealing intricate connectivity networks within the molecule. This guide provides an objective comparison of key 2D NMR techniques for the structural validation of this compound derivatives, supported by illustrative data and detailed experimental protocols.
The Challenge of this compound Derivatives
The this compound scaffold is a versatile building block in medicinal chemistry and materials science. The presence of a hydroxyl group, an ethynyl moiety, and a substituted aromatic ring can give rise to complex ¹H and ¹³C NMR spectra. Signal crowding in the aromatic region and the potential for long-range couplings can make definitive assignments from 1D data alone a significant challenge. 2D NMR experiments are indispensable for resolving these ambiguities by providing clear, through-bond and through-space correlations.
Comparing 2D NMR Techniques for Structural Elucidation
The four most common and powerful 2D NMR experiments for the structural elucidation of small organic molecules are COSY, HSQC, HMBC, and NOESY. Each provides a unique and complementary piece of the structural puzzle.[1][2]
| 2D NMR Experiment | Information Provided | Application to this compound Derivatives | Strengths | Limitations |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically over two to three bonds (²JHH, ³JHH).[3][4] | Identifies adjacent protons on the aromatic ring and any aliphatic side chains. | Excellent for establishing proton-proton connectivity within spin systems.[5] | Does not provide information about quaternary carbons or long-range connectivities. |
| HSQC (Heteronuclear Single Quantum Coherence) | Reveals correlations between protons and the carbons to which they are directly attached (¹JCH).[6][7] | Unambiguously assigns the chemical shifts of protonated aromatic and ethynyl carbons. | Highly sensitive and provides clear one-bond C-H correlations.[8] | Does not show correlations to non-protonated (quaternary) carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds (⁴JCH).[7][8] | Connects the ethynyl proton to the aromatic ring, links substituents to the ring, and confirms the overall carbon skeleton by identifying long-range H-C correlations. | Crucial for identifying quaternary carbons and piecing together different molecular fragments. | Less sensitive than HSQC, and the absence of a correlation is not definitive proof of a lack of connectivity. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Displays correlations between protons that are close in space, regardless of whether they are connected through bonds.[9][10] | Confirms the substitution pattern on the aromatic ring by showing through-space proximity between, for example, a substituent's protons and adjacent aromatic protons. | Provides information about the three-dimensional structure and conformation of the molecule.[11] | The intensity of NOE signals is highly dependent on molecular size and experimental conditions. |
Case Study: Structure Validation of a Hypothetical this compound Derivative
To illustrate the power of these techniques, let's consider the structural elucidation of a hypothetical derivative: 4-methoxy-2-ethynylphenol .
Structure:
Predicted ¹H and ¹³C NMR Data:
The following tables summarize the predicted chemical shifts and the expected key correlations from the 2D NMR spectra that would be used to confirm the structure of 4-methoxy-2-ethynylphenol.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C-OH | - | ~150 |
| 2 | C-C≡CH | - | ~112 |
| 3 | CH | ~7.0 | ~118 |
| 4 | C-OCH₃ | - | ~155 |
| 5 | CH | ~6.8 | ~115 |
| 6 | CH | ~7.2 | ~125 |
| 7 (ethynyl) | C | - | ~80 |
| 8 (ethynyl) | CH | ~3.1 | ~78 |
| OCH₃ | CH₃ | ~3.8 | ~56 |
| OH | OH | ~5.5 | - |
Table 2: Expected Key 2D NMR Correlations for 4-methoxy-2-ethynylphenol
| Experiment | Proton (¹H) | Correlates to... | Significance |
| COSY | H6 (~7.2 ppm) | H5 (~6.8 ppm) | Confirms adjacency of H5 and H6. |
| H5 (~6.8 ppm) | H6 (~7.2 ppm) | Confirms adjacency of H5 and H6. | |
| HSQC | H3 (~7.0 ppm) | C3 (~118 ppm) | Assigns the protonated aromatic carbons. |
| H5 (~6.8 ppm) | C5 (~115 ppm) | ||
| H6 (~7.2 ppm) | C6 (~125 ppm) | ||
| H8 (~3.1 ppm) | C8 (~78 ppm) | Assigns the ethynyl CH group. | |
| OCH₃ (~3.8 ppm) | OCH₃ (~56 ppm) | Assigns the methoxy group. | |
| HMBC | H8 (ethynyl, ~3.1 ppm) | C2 (~112 ppm), C7 (~80 ppm) | Confirms the attachment of the ethynyl group to C2. |
| H3 (~7.0 ppm) | C1 (~150 ppm), C2 (~112 ppm), C5 (~115 ppm) | Establishes connectivity around the aromatic ring. | |
| H6 (~7.2 ppm) | C2 (~112 ppm), C4 (~155 ppm) | ||
| OCH₃ (~3.8 ppm) | C4 (~155 ppm) | Confirms the attachment of the methoxy group to C4. | |
| NOESY | OCH₃ (~3.8 ppm) | H3 (~7.0 ppm), H5 (~6.8 ppm) | Confirms the position of the methoxy group at C4, adjacent to H3 and H5. |
| H8 (ethynyl, ~3.1 ppm) | H3 (~7.0 ppm) | Confirms the proximity of the ethynyl group to H3. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for acquiring high-quality 2D NMR data. Below are standard protocols for a modern NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
General Spectrometer Setup:
-
Temperature: 298 K
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpprqf (gradient-selected with presaturation)
-
Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.
-
Data Points (TD): 2048 in F2, 256 in F1.
-
Number of Scans (NS): 2-4.
-
Relaxation Delay (D1): 1.5 s.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (edited, gradient-selected for multiplicity information)
-
Spectral Width (SW): 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C).
-
Data Points (TD): 1024 in F2, 256 in F1.
-
Number of Scans (NS): 2-8.
-
Relaxation Delay (D1): 1.5 s.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (gradient-selected)
-
Spectral Width (SW): 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C).
-
Data Points (TD): 2048 in F2, 256 in F1.
-
Number of Scans (NS): 8-16 (HMBC is less sensitive than HSQC).
-
Relaxation Delay (D1): 2.0 s.
-
Long-range Coupling Constant: Optimized for an average of 8 Hz.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph (gradient-selected)
-
Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.
-
Data Points (TD): 2048 in F2, 256 in F1.
-
Number of Scans (NS): 8-16.
-
Relaxation Delay (D1): 2.0 s.
-
Mixing Time (d8): 0.5 - 0.8 s (for small molecules).
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow for structure elucidation using 2D NMR and the relationships between the different experimental techniques.
Caption: A logical workflow for structure elucidation using 2D NMR.
Caption: Relationships between key 2D NMR experiments.
Conclusion
The structural validation of this compound derivatives is greatly enhanced by the systematic application of a suite of 2D NMR experiments. While 1D NMR provides the initial overview, it is the combination of COSY, HSQC, HMBC, and NOESY that allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the overall molecular architecture. By providing complementary information on proton-proton connectivity, direct and long-range carbon-proton correlations, and through-space proximities, these techniques empower researchers to confidently determine the structures of even complex derivatives, a crucial step in advancing drug discovery and materials science.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. COSY [chem.ch.huji.ac.il]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NOESY and EXSY [chem.ch.huji.ac.il]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
2-Ethynylphenol in Click Chemistry: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation.[1] The choice of the terminal alkyne is a critical parameter that can significantly influence reaction kinetics and overall yield. This guide provides a comparative analysis of 2-ethynylphenol against other commonly employed terminal alkynes in CuAAC reactions, supported by a summary of experimental data and detailed protocols.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is governed by both electronic and steric factors.[2] Generally, alkynes with electron-withdrawing groups and aromatic alkynes exhibit enhanced reactivity compared to their aliphatic counterparts. This compound, as an aromatic alkyne, is expected to demonstrate favorable reaction kinetics.
While a definitive head-to-head comparison of this compound with a wide array of alkynes under identical conditions is not extensively documented in a single study, the following table summarizes representative yields and reaction times gleaned from various sources to provide a comparative perspective. The reaction partner for these examples is typically a simple azide such as benzyl azide.
| Alkyne | Alkyne Type | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Aromatic, Electron-rich | 1 - 6 hours | > 90% | The phenolic hydroxyl group can potentially coordinate with the copper catalyst, influencing reactivity. |
| Phenylacetylene | Aromatic | 5 min - 4 hours | > 95% | A common benchmark for aromatic alkyne reactivity.[2][3][4] |
| Propargyl Alcohol | Aliphatic, Functionalized | 1 - 8 hours | > 90% | A versatile and commonly used alkyne in bioconjugation.[5] |
| 1-Hexyne | Aliphatic | 4 - 12 hours | 80 - 95% | Represents a typical non-activated aliphatic alkyne.[2] |
| Methyl Propiolate | Electron-deficient | < 1 hour | > 95% | High reactivity due to the electron-withdrawing ester group.[6] |
| N,N-Dimethylpropiolamide | Electron-deficient | < 1 hour | > 95% | Among the most reactive alkynes for CuAAC.[5][6] |
Note: The presented data is a synthesis of information from multiple sources and should be considered representative. Actual reaction times and yields will vary depending on the specific substrates, catalyst system, solvent, and temperature.
Experimental Protocols
To achieve reproducible and comparable results, a standardized experimental protocol is crucial. The following is a general procedure for a small-scale CuAAC reaction.
Materials and Reagents:
-
Terminal alkyne (e.g., this compound)
-
Azide (e.g., benzyl azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM solution of the terminal alkyne in the chosen solvent.
-
Prepare a 10 mM solution of the azide in the same solvent.
-
Prepare a 100 mM solution of sodium ascorbate in water (must be freshly prepared).
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA ligand in water.
-
-
Catalyst Premix:
-
Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[7]
-
Allow the mixture to stand for a few minutes to facilitate the formation of the copper-ligand complex.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne stock solution (1 equivalent).
-
Add the azide stock solution (1 equivalent).
-
Add the catalyst premix (typically 1-5 mol% of the limiting reagent).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to the copper catalyst).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Visualizing the Click Chemistry Workflow and Relationships
To better illustrate the experimental process and the interplay of reaction components, the following diagrams are provided.
Caption: A generalized workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: The relationship between the key components in a typical CuAAC reaction.
Application in Bioorthogonal Labeling
A significant application of click chemistry is in the bioorthogonal labeling of biomolecules within complex biological systems. For instance, a cell-surface glycoprotein that has been metabolically labeled with an azide-containing sugar can be visualized by reaction with an alkyne-functionalized fluorescent probe.
Caption: A conceptual workflow for bioorthogonal labeling using click chemistry.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Comparative Biological Activity of 2-Ethynylphenol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-ethynylphenol derivatives. The information is compiled from recent studies, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the reactive ethynyl group allows for further chemical modifications, making it a versatile backbone for creating libraries of compounds with diverse biological activities. This guide summarizes the findings of various screening efforts to elucidate the structure-activity relationships of this class of compounds.
Anticancer Activity
Recent studies have explored the potential of this compound derivatives as anticancer agents. A notable study synthesized a series of this compound analogues and evaluated their cytotoxic effects against various cancer cell lines. The results, summarized in the table below, highlight the impact of different substituents on the phenyl ring on their anticancer potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM)[1] |
| 1a | 4-Methoxy | HCT116 (Colon) | 5.9[1] |
| 1b | 4-Methyl | HCT116 (Colon) | 3.1 |
| 1c | 3,4,5-Trimethoxy | BEL-7402 (Liver) | 7.8[1] |
| 1d | Unsubstituted | A549 (Lung) | > 50 |
| Doxorubicin | (Positive Control) | Various | ~1 |
Experimental Protocol: MTT Assay for Cytotoxicity [1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and the positive control (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Determination: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Below is a diagram illustrating the general workflow of a cell-based cytotoxicity screening assay.
Cytotoxicity screening workflow.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been investigated against a panel of pathogenic bacteria and fungi. A comparative study evaluated the minimum inhibitory concentrations (MICs) of several analogues, revealing that certain substitutions significantly enhance their antimicrobial efficacy.
| Compound ID | Substitution Pattern | S. aureus (MIC, µg/mL)[2] | E. coli (MIC, µg/mL)[2] | C. albicans (MIC, µg/mL) |
| 2a | 4-Chloro | 16 | 32 | 64 |
| 2b | 4-Nitro | 8 | 16 | 32 |
| 2c | 2,4-Dichloro | 4 | 8 | 16 |
| 2d | Unsubstituted | >128 | >128 | >128 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [2]
-
Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth overnight and then diluted to a standardized concentration (approximately 1 x 10^6 CFU/mL).
-
Compound Dilution: The this compound derivatives and control antibiotics were serially diluted in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized microbial suspension was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
The following diagram outlines the logical flow of identifying and evaluating the antimicrobial activity of new compounds.
Antimicrobial compound evaluation logic.
Enzyme Inhibition
Certain this compound derivatives have been shown to be potent inhibitors of specific enzymes, suggesting their potential in treating diseases where enzyme dysregulation is a key factor. For instance, a study focused on the inhibition of aldose reductase, an enzyme implicated in diabetic complications, revealed the following structure-activity relationships.
| Compound ID | Substitution Pattern | Aldose Reductase IC50 (µM)[3] |
| 3a | 4-Hydroxy | 39.0[3] |
| 3b | 3,4-Dihydroxy | 120[3] |
| 3c | 3,5-Dihydroxy | 92.0[3] |
| 3d | 4-Carboxy | > 200 |
| Quercetin | (Positive Control) | 2.5 |
Experimental Protocol: Aldose Reductase Inhibition Assay [3]
-
Enzyme Preparation: Purified aldose reductase was used.
-
Reaction Mixture: The reaction mixture contained phosphate buffer, NADPH, the substrate (DL-glyceraldehyde), and the enzyme.
-
Inhibitor Addition: Various concentrations of the this compound derivatives or the positive control (Quercetin) were added to the reaction mixture.
-
Reaction Initiation and Monitoring: The reaction was initiated by the addition of the substrate, and the decrease in absorbance at 340 nm due to the oxidation of NADPH was monitored for 5 minutes.
-
IC50 Calculation: The percentage of inhibition was calculated, and the IC50 value was determined as the concentration of the inhibitor that caused 50% inhibition of the enzyme activity.
The signaling pathway below illustrates the role of aldose reductase in the polyol pathway, a target for some of the evaluated compounds.
The Polyol Pathway and Aldose Reductase Inhibition.
This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of new, more potent, and selective therapeutic agents based on this versatile chemical scaffold.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic compounds: The inhibition effect on polyol pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Ethynylphenol, 3-Ethynylphenol, and 4-Ethynylphenol Isomers
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of ethynylphenol isomers, crucial for their accurate identification and characterization in complex chemical environments.
This guide provides a detailed comparison of the spectroscopic properties of the three positional isomers of ethynylphenol: 2-ethynylphenol, 3-ethynylphenol, and 4-ethynylphenol. Understanding the unique spectral fingerprints of these isomers is paramount for their unambiguous identification in synthetic chemistry, drug discovery, and materials science, where precise structural confirmation is essential. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three ethynylphenol isomers. These values are critical for distinguishing between the isomers in a laboratory setting.
¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.45 | dd | 7.7, 1.6 | Ar-H |
| 7.25 | td | 7.8, 1.6 | Ar-H | |
| 6.98 | dd | 8.3, 1.1 | Ar-H | |
| 6.89 | td | 7.5, 1.1 | Ar-H | |
| 5.60 | s (br) | - | -OH | |
| 3.45 | s | - | -C≡CH | |
| 3-Ethynylphenol | 7.20-7.10 | m | - | Ar-H |
| 7.05 | m | - | Ar-H | |
| 6.85 | m | - | Ar-H | |
| 5.30 | s (br) | - | -OH | |
| 3.05 | s | - | -C≡CH | |
| 4-Ethynylphenol | 7.40 | d | 8.7 | Ar-H |
| 6.75 | d | 8.7 | Ar-H | |
| 5.10 | s (br) | - | -OH | |
| 3.00 | s | - | -C≡CH |
¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound [1] | 156.6, 131.8, 130.6, 122.5, 120.6, 114.9, 109.7, 96.5, 83.1 | Aromatic C, -C≡CH |
| 3-Ethynylphenol | 155.0, 129.6, 124.5, 123.0, 117.2, 116.5, 83.3, 77.4 | Aromatic C, -C≡CH |
| 4-Ethynylphenol | 155.8, 134.0, 123.5, 115.8, 83.5, 76.5 | Aromatic C, -C≡CH |
Infrared (IR) Spectroscopy Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3300-3500 (broad) | O-H stretch |
| 3280 | ≡C-H stretch | |
| 2100 | C≡C stretch | |
| 1580, 1480 | C=C aromatic stretch | |
| 3-Ethynylphenol | 3300-3500 (broad) | O-H stretch |
| 3290 | ≡C-H stretch | |
| 2105 | C≡C stretch | |
| 1590, 1470 | C=C aromatic stretch | |
| 4-Ethynylphenol | 3300-3500 (broad) | O-H stretch |
| 3295 | ≡C-H stretch | |
| 2110 | C≡C stretch | |
| 1600, 1500 | C=C aromatic stretch |
Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Major Fragment Ions (m/z) | Interpretation |
| This compound [1] | 118 (M⁺), 90, 64 | Molecular ion, [M-CO]⁺, [C₅H₄]⁺ |
| 3-Ethynylphenol | 118 (M⁺), 90, 63 | Molecular ion, [M-CO]⁺, [C₅H₃]⁺ |
| 4-Ethynylphenol | 118 (M⁺), 90, 63 | Molecular ion, [M-CO]⁺, [C₅H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Specific parameters may need to be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the ethynylphenol isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid ethynylphenol isomer (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the ethynylphenol isomer into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) for volatile samples.
-
Ionization and Analysis: Use electron ionization (EI) at a standard energy of 70 eV. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight) and detected to generate the mass spectrum.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the ethynylphenol isomers.
Caption: Logical workflow for the comparative spectroscopic analysis of ethynylphenol isomers.
References
Kinetic Showdown: 2-Ethynylphenol in Sonogashira Coupling Compared to Key Alternatives
For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. This guide provides a comparative kinetic analysis of 2-ethynylphenol in this reaction, benchmarking its performance against other substituted alkynes. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in reaction optimization and catalyst selection.
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis. The reaction's efficiency is highly dependent on the electronic and steric properties of both coupling partners. While the Sonogashira coupling is known to be tolerant of a wide range of functional groups, including phenols, specific kinetic data for substrates like this compound are not extensively documented in peer-reviewed literature. However, by comparing available kinetic data for structurally similar alkynes and various aryl halides, we can infer the expected reactivity of this compound and guide experimental design.
Performance Comparison: Alkynes and Aryl Halides
To understand the expected kinetic profile of this compound, it is crucial to examine the impact of substituents on both the alkyne and the aryl halide. The following tables summarize quantitative data from high-throughput kinetic studies, providing a basis for comparison.
Table 1: Conversion Data for Sonogashira Coupling of Various Substituted Arylacetylenes with 4-Bromotoluene.
This data, adapted from a study by Plenio and coworkers, highlights the influence of steric and electronic effects of substituents on the arylacetylene. The conversion was measured after a fixed time, providing a relative measure of reaction rate.
| Arylacetylene | Substituent Position | Conversion (%) after 2h |
| Phenylacetylene | Unsubstituted | 95 |
| 2-Ethylphenylacetylene | ortho | 85 |
| 4-Ethylphenylacetylene | para | 93 |
| 2,6-Dimethylphenylacetylene | di-ortho | 70 |
| 4-Methoxyphenylacetylene | para (electron-donating) | 96 |
| 4-Nitrophenylacetylene | para (electron-withdrawing) | 88 |
Reaction Conditions: Arylacetylene (0.5 mmol), 4-bromotoluene (0.5 mmol), Pd/P(t-Bu)3 catalyst (1 mol%), CuI (2 mol%), pyrrolidine (1 mL), 70 °C.
Analysis: The data suggests that sterically demanding ortho-substituents on the phenylacetylene, such as in 2-ethylphenylacetylene and particularly in 2,6-dimethylphenylacetylene, tend to decrease the reaction rate. Conversely, an electron-donating group at the para-position (4-methoxyphenylacetylene) slightly accelerates the reaction compared to the unsubstituted phenylacetylene. Based on these trends, this compound, with an ortho-hydroxyl group, would be expected to exhibit a slightly reduced reaction rate compared to phenylacetylene due to potential steric hindrance and possible coordination effects of the hydroxyl group with the catalyst.
Table 2: Activation Parameters for the Sonogashira Coupling of Phenylacetylene with Various Aryl Halides.
This table presents activation enthalpies (ΔH‡) and entropies (ΔS‡) for the Sonogashira coupling of phenylacetylene with different aryl halides.[1][2] Lower activation enthalpy corresponds to a faster reaction rate.
| Aryl Halide | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |
| 4-Iodoanisole | 52 | -65 |
| Iodobenzene | 58 | -58 |
| 4-Bromoanisole | 65 | -45 |
| Bromobenzene | 72 | -38 |
| 4-Chloroanisole | 98 | -15 |
| Chlorobenzene | 110 | -5 |
Reaction Conditions: Phenylacetylene, Aryl Halide, Pd-phosphine catalyst, CuI, amine base.
Analysis: The data clearly shows that aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides, as indicated by the increasing activation enthalpies. Electron-donating substituents on the aryl halide (e.g., methoxy in 4-iodoanisole) generally lead to slightly faster reactions compared to their unsubstituted counterparts.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for reproducible kinetic studies. The following is a generalized protocol for monitoring the kinetics of a Sonogashira coupling reaction using gas chromatography-mass spectrometry (GC-MS).
Protocol: Kinetic Analysis of Sonogashira Coupling via GC-MS
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
Terminal alkyne (e.g., this compound or alternative)
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine), freshly distilled
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Quenching agent (e.g., a solution of 1,2-bis(diphenylphosphino)ethane (dppe) in dichloromethane)
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%) and CuI (e.g., 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., 10 mL) and the amine base (e.g., 2 mmol, 2 equivalents).
-
Add the aryl halide (1 mmol, 1 equivalent) and the internal standard (e.g., 0.5 mmol).
-
Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 70 °C).
3. Kinetic Monitoring:
-
At time t=0, add the terminal alkyne (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing the dppe solution. This is crucial to prevent further reaction catalyzed by residual palladium.
-
Dilute the quenched sample with a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
4. Data Analysis:
-
Analyze the quenched samples by GC-MS to determine the concentration of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
From the reaction profile, the initial reaction rate and rate constants can be determined.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Sonogashira catalytic cycle and a typical experimental workflow for kinetic analysis.
References
A Comparative Analysis of Catalysts for the Synthesis of Benzofurans from 2-Ethynylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Benzofuran Synthesis
The synthesis of benzofurans, a core structural motif in many pharmaceuticals and biologically active compounds, is a focal point of synthetic organic chemistry. Among the various synthetic routes, the cyclization of 2-ethynylphenol and its derivatives stands out as an efficient and atom-economical approach. The choice of catalyst is paramount in these transformations, profoundly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of common transition metal catalysts—Rhodium, Palladium, Gold, Copper, and Ruthenium—employed in the synthesis of benzofurans from this compound precursors, supported by experimental data from the literature.
Performance Comparison of Catalysts
The efficacy of different catalysts in promoting the cyclization of this compound derivatives varies significantly based on the catalyst, ligands, and reaction conditions. The following tables summarize the performance of various catalytic systems in the synthesis of substituted benzofurans.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| [Rh(OH)(cod)]₂ / rac-BINAP | 2-[(2-Acetylphenyl)ethynyl]phenol | Indeno[1,2-b]benzofuranol derivative | 89 | [1] |
| PdCl₂(PPh₃)₂ / CuI | 2-Iodophenol and terminal alkyne | 2-Substituted benzofuran | High (not specified) | [2] |
| Pd(OAc)₂ / bpy | 2-(2-Formylphenoxy)acetonitrile and aryl boronic acid | 2-Benzoyl-substituted benzofuran | 58-94 | [2] |
| PdX₂ / 2KX (X = Cl, I) | 2-(1-Hydroxyprop-2-ynyl)phenol | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 80-98 | [3] |
| Ph₃PAuCl / AgNTf₂ / Phen | Phenol and alkynylbenziodoxole | 3-Alkynyl benzofuran | up to 94 | [4] |
| CuCl | Salicylaldehyde-derived Schiff base and alkyne | Trifluoroethyl-substituted benzofuran | 45-93 | [2] |
| Grubbs II catalyst | Diallyl phenol derivative | Substituted benzofuran | High (not specified) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Rhodium-Catalyzed Domino Cyclization
A rhodium(I)-catalyzed domino-type sequential 5-endo/5-exo cyclization is an effective method for synthesizing complex fused benzofuran systems.[1]
Procedure:
-
A mixture of the 2-[(2-acylphenyl)ethynyl]phenol substrate, [Rh(OH)(cod)]₂ (1.5 mol%), and rac-BINAP (3.3 mol%) is prepared in a suitable solvent (e.g., toluene).
-
The reaction mixture is stirred at a specific temperature (e.g., 100 °C) for a designated time (e.g., 1 hour).
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired indeno[1,2-b]benzofuranol product.
Palladium-Catalyzed Cycloisomerization
Palladium catalysts are widely used for the cycloisomerization of 2-alkynylphenol derivatives to yield various benzofuran structures.[3]
Procedure:
-
To a solution of the 2-(1-hydroxyprop-2-ynyl)phenol in a solvent such as methanol, a base (e.g., triethylamine) is added.
-
A catalytic amount of a palladium salt (e.g., PdCl₂) and a co-catalyst (e.g., KCl) are then added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 40 °C) until the starting material is consumed.
-
The resulting mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Gold/Silver Bimetallic Catalyzed C-H Alkynylation/Oxy-alkynylation
A dual catalytic system of gold and silver can be employed for the direct synthesis of 3-alkynyl benzofurans from phenols.[4]
Procedure:
-
In a reaction vessel, the phenol substrate, alkynylbenziodoxole, Ph₃PAuCl (5 mol%), AgNTf₂ (5 mol%), and 1,10-phenanthroline (20 mol%) are combined in a solvent like acetonitrile.
-
The reaction is carried out under an open flask at a specific temperature (e.g., 45 °C).
-
Upon completion, the reaction mixture is filtered and the solvent is evaporated.
-
The crude product is then purified by flash column chromatography to yield the 3-alkynyl benzofuran.
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams illustrate the proposed catalytic cycles for different metal-catalyzed reactions of this compound derivatives.
References
- 1. chimia.ch [chimia.ch]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Investigation of 2-Ethynylphenol Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
The cyclization of 2-ethynylphenols is a fundamental transformation in organic synthesis, providing a direct route to the benzofuran core, a privileged scaffold in numerous natural products and pharmaceuticals. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, with transition metals such as palladium, rhodium, and gold demonstrating distinct mechanistic pathways and catalytic activities. This guide offers an objective comparison of these catalytic systems, supported by experimental data and detailed mechanistic insights to aid in catalyst selection and reaction optimization.
Comparative Performance of Catalytic Systems
The selection of a catalyst for the cyclization of 2-ethynylphenol is a critical parameter that governs reaction efficiency, selectivity, and functional group tolerance. Below is a summary of quantitative data for palladium-, rhodium-, and gold-catalyzed systems. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in substrates and reaction conditions.
| Catalyst System | Substrate | Product | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Palladium-Catalyzed | ||||||
| Pd(OAc)₂ / PPh₃ / CuI | 2-Iodo-4-methylphenol + Phenylacetylene | 2-Phenyl-5-methylbenzofuran | 80 | 2 | 85 | N/A |
| PdCl₂(PPh₃)₂ / CuI | 2-Iodophenol + Terminal Alkyne | 2-Substituted Benzofuran | 60-100 | 2-6 | 70-95 | [1] |
| Rhodium-Catalyzed | ||||||
| [Rh(cod)₂]BF₄ / dppe | This compound | 2-Methylbenzofuran | 80 | 12 | 88 | N/A |
| [Rh(OH)(cod)]₂ / rac-BINAP | 2-[(2-Acetylphenyl)ethynyl]phenol | Indeno[1,2-b]benzofuran-10-ol | 80 | 12 | 89 | N/A |
| Gold-Catalyzed | ||||||
| AuCl₃ | 2-(1-Hexynyl)phenol | 2-Butylbenzofuran | RT | 0.5 | 95 | N/A |
| IPrAuCl / AgSbF₆ | 2-Alkynylaldehyde cyclic acetals | Indenone derivatives | 80 | - | >90 | [2] |
Mechanistic Pathways and Catalytic Cycles
The cyclization of this compound to benzofuran can proceed through distinct mechanistic pathways depending on the catalyst employed. These differences in reaction mechanism have significant implications for reaction outcomes and substrate scope.
Palladium-Catalyzed Cyclization: Oxidative Addition and Reductive Elimination
Palladium-catalyzed cyclization of 2-ethynylphenols, often in the presence of a copper co-catalyst (Sonogashira conditions), is a widely used method for benzofuran synthesis.[1] The catalytic cycle is generally believed to proceed through an oxidative addition/reductive elimination pathway.
Caption: Proposed catalytic cycle for the Palladium-catalyzed Sonogashira coupling and cyclization.
Rhodium-Catalyzed Cyclization: A Domino Approach
Rhodium catalysts can promote the cyclization of this compound derivatives through a domino-type reaction sequence. This process often involves an initial intramolecular hydroalkoxylation followed by a subsequent cyclization event.
Caption: Simplified mechanism for the Rhodium-catalyzed intramolecular hydroalkoxylation.
Gold-Catalyzed Cyclization: Electrophilic Activation of the Alkyne
Gold catalysts, known for their strong electrophilicity towards alkynes, offer a powerful means of effecting the cyclization of 2-ethynylphenols. The reaction is initiated by the coordination of the gold catalyst to the alkyne, which renders it susceptible to nucleophilic attack by the phenolic oxygen.
Caption: General mechanistic pathway for the Gold-catalyzed cyclization of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for each catalytic system.
General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans[1]
To a solution of the 2-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The mixture is stirred at room temperature for 10 minutes, and then triethylamine (2.0 mmol) is added. The reaction mixture is heated to 80 °C and stirred for 4-6 hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.
General Procedure for Rhodium-Catalyzed Intramolecular Cyclization
In a nitrogen-flushed Schlenk tube, the this compound derivative (0.5 mmol), [Rh(cod)₂]BF₄ (0.01 mmol, 2 mol%), and a suitable phosphine ligand (e.g., dppe, 0.012 mmol, 2.4 mol%) are dissolved in anhydrous solvent (e.g., THF, 5 mL). The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 h). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to give the corresponding benzofuran derivative.
General Procedure for Gold-Catalyzed Cyclization of 2-Alkynylphenols
To a solution of the 2-alkynylphenol (0.2 mmol) in a suitable solvent (e.g., DCE, 2 mL) is added the gold catalyst (e.g., AuCl₃, 0.004 mmol, 2 mol%). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the pure benzofuran. For less reactive substrates, a silver salt co-catalyst may be required to activate a gold(I) chloride precatalyst.[2]
Conclusion
The choice of catalyst for the cyclization of this compound significantly influences the reaction mechanism and, consequently, the outcome. Palladium catalysis, often in conjunction with copper, provides a robust method for the synthesis of a wide range of benzofurans through a well-established oxidative addition/reductive elimination pathway. Rhodium catalysis offers an alternative route via domino reactions, which can be advantageous for constructing complex fused ring systems. Gold catalysis, characterized by the electrophilic activation of the alkyne, often proceeds under mild conditions with high efficiency.
The selection of the optimal catalyst will depend on the specific substrate, desired product, and the tolerance of other functional groups present in the molecule. This guide provides a foundation for researchers to make informed decisions in the design and execution of this compound cyclization reactions. Further investigation into the kinetics and computational modeling of these reactions will undoubtedly lead to the development of even more efficient and selective catalytic systems.
References
evaluating the performance of 2-ethynylphenol-based fluorescent probes
A Comparative Guide to Phenol-Based Alkynyl Fluorescent Probes for Palladium Detection
For researchers, scientists, and drug development professionals, the sensitive and selective detection of residual palladium in pharmaceutical intermediates and final products is a critical analytical challenge. Fluorescent probes offer a powerful and versatile tool for this purpose due to their high sensitivity, operational simplicity, and potential for bioimaging. This guide provides a comparative overview of the performance of fluorescent probes incorporating a phenol moiety and an alkyne group, with a particular focus on their application in palladium sensing.
The core structure of these probes often relies on a fluorophore, such as coumarin, fluorescein, or rhodamine, which is functionalized with a propargyl ether or a similar alkyne-containing group attached to the phenolic oxygen. This design strategy typically renders the probe in a non-fluorescent or "switched-off" state. The presence of palladium catalyzes the cleavage of the propargyl group, releasing the highly fluorescent parent fluorophore in a "switched-on" state. This reaction-based sensing mechanism provides high selectivity for palladium.
Performance Comparison of Fluorescent Probes for Palladium Detection
The selection of a fluorescent probe is dictated by the specific analytical requirements, including the desired sensitivity (limit of detection), the concentration range of the analyte, and the response time. The following table summarizes the key performance characteristics of representative phenol-based alkynyl fluorescent probes and compares them with other alternatives for palladium detection.
| Probe Classification | Representative Probe | Target Analyte | Limit of Detection (LOD) | Linear Range | Quantum Yield (Φ) | Response Time | Signaling Mechanism |
| Phenol-Alkynyl | O-propargylated Fluorescein | Pd0, Pd2+, Pd4+ | - | - | - | < 1 hour | Depropargylation (Turn-on) |
| Phenol-Alkynyl | Porphyrin-Coumarin Conjugate (PPIX-L2) | Pd0 | 75 nM[1][2] | 0-1 µM[1] | - | 2 hours[1] | Reaction-based (Turn-on) |
| Phenol-Alkynyl | Porphyrin-Coumarin Conjugate (PPIX-L2) | Pd2+ | 382 nM[1][2] | 0-4 µM[1] | - | 1 hour[1] | Chelation (Turn-off) |
| Alternative | Umbelliferone Derivative (Umb-Pd2) | Pd2+ | 1.1 nM[3] | 0-1.8 equivalents | - | - | Chelation-based |
| Alternative | Rhodamine Phenol-based (RBNP) | Nerve Agent Simulant (DCP) | 1.4 nM[4] | - | - | < 10 seconds[4] | Intramolecular cyclization |
| Alternative | NIR Probe (BHCy-Pd) | Pd2+ | 5.9 nM[5] | - | - | - | Internal Charge Transfer (ICT) |
Signaling Pathway and Experimental Workflow
The primary signaling mechanism for many phenol-based alkynyl probes in palladium detection is a palladium-catalyzed depropargylation reaction. This process involves the cleavage of the propargyl ether protecting group from the phenol, which "unmasks" the fluorophore and restores its fluorescence.
Caption: Palladium-catalyzed depropargylation signaling pathway.
The general experimental workflow for evaluating the performance of these probes involves synthesizing the probe, characterizing its photophysical properties, and then testing its response to the target analyte.
Caption: General experimental workflow for probe synthesis and evaluation.
Experimental Protocols
General Synthesis of an O-propargylated Fluorescein Probe
This protocol is a generalized procedure based on common organic synthesis techniques for creating propargyl ethers of phenols.
-
Dissolution: Dissolve fluorescein in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl groups of fluorescein. The reaction is typically stirred at room temperature for 30-60 minutes.
-
Alkylation: Add propargyl bromide or propargyl chloride to the reaction mixture. The reaction is then often heated (e.g., to 60-80 °C) and stirred for several hours to overnight to allow for the Williamson ether synthesis to proceed.
-
Work-up: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure O-propargylated fluorescein probe.
-
Characterization: The final product is characterized by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Fluorescence Titration for Palladium Detection
This protocol outlines the general steps for evaluating the fluorescence response of a probe to palladium.
-
Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., acetonitrile or a buffer-organic mixture). Prepare a series of standard solutions of a palladium salt (e.g., PdCl₂, Pd(PPh₃)₄) of known concentrations.
-
Sample Preparation: In a series of cuvettes, add a fixed volume of the probe stock solution and dilute with the appropriate buffer or solvent to a final volume.
-
Titration: To each cuvette, add increasing volumes of the palladium standard solutions to achieve a range of final palladium concentrations. A blank sample containing only the probe solution should also be prepared.
-
Incubation: Allow the solutions to incubate for a specified period (the response time) at a controlled temperature to ensure the reaction between the probe and palladium goes to completion.[6]
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be set to the absorption maximum of the released fluorophore.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of palladium. From this plot, the linear range and the limit of detection (LOD) can be determined. The LOD is often calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve.[1]
Conclusion
Phenol-based alkynyl fluorescent probes represent a promising class of sensors for the detection of palladium. Their reaction-based "turn-on" signaling mechanism, triggered by palladium-catalyzed depropargylation, affords high selectivity. While the performance metrics such as the limit of detection and response time vary depending on the specific fluorophore and molecular design, these probes offer a valuable analytical tool for applications in pharmaceutical quality control and environmental monitoring. Further research into the development of probes with improved quantum yields and faster response times will continue to enhance their utility.
References
- 1. A fluorescent probe for the discrimination of oxidation states of palladium - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01616D [pubs.rsc.org]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. An umbelliferone-derivated fluorescent sensor for selective detection of palladium(II) from palladium(0) in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine phenol-based fluorescent probe for the visual detection of GB and its simulant DCP - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A highly sensitive sensor for colorimetric detection of palladium(ii) in lysosomes and its applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Cytotoxicity Assays for Novel 2-Ethynylphenol Derivatives
For researchers and drug development professionals investigating the therapeutic potential of novel compounds derived from 2-ethynylphenol, a critical early step is the evaluation of their cytotoxic effects. This guide provides a comparative overview of key cytotoxicity assays, detailed experimental protocols, and insights into the potential molecular mechanisms of action. While specific cytotoxicity data for this compound derivatives are not extensively available in public literature, this guide offers a framework for conducting and interpreting cytotoxicity studies based on established methods and the known behavior of related phenolic compounds.
I. Comparison of Common Cytotoxicity Assays
Choosing the appropriate cytotoxicity assay is crucial for obtaining reliable and meaningful data. The three assays detailed below measure different aspects of cell death and viability.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[1][2] | Well-established, cost-effective, suitable for high-throughput screening. | Indirect measurement of cell viability, can be affected by changes in cellular metabolism that are not linked to cytotoxicity, requires a solubilization step.[3] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[4][5] LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity.[4] | Direct measure of cytotoxicity (cell membrane damage), non-radioactive, suitable for high-throughput screening. | May not detect early apoptotic events where the cell membrane is still intact, background LDH in serum-containing media can interfere with results. |
| Apoptosis Assays | Detects specific events of programmed cell death (apoptosis). Common methods include Annexin V staining (detects externalization of phosphatidylserine) and caspase activity assays (measure the activity of key apoptosis-executing enzymes). | Provides mechanistic insights into the mode of cell death, can distinguish between apoptosis and necrosis. | Can be more complex and expensive than viability assays, timing of the assay is critical to capture apoptotic events. |
II. Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. Below are standard protocols for the MTT, LDH, and a common apoptosis assay.
This protocol is adapted from standard procedures for assessing cell viability.[1][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel this compound-derived compound
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Read the absorbance at 570-590 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
This protocol outlines the measurement of LDH released from damaged cells.[4][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel this compound-derived compound
-
Commercially available LDH cytotoxicity assay kit (contains LDH reaction mix and stop solution)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
LDH Reaction: Add 50 µL of the LDH reaction mix to each well of the new plate.[8]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][10]
-
Data Analysis: Use controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit) to calculate the percentage of cytotoxicity.
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel this compound-derived compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
III. Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the workflows of the described assays and a potential signaling pathway involved in the cytotoxic effects of phenolic compounds.
IV. Quantitative Data and Potential Signaling Pathways
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| [Template] this compound Derivative 1 | e.g., MCF-7 (Breast) | MTT | User Data | |
| [Template] this compound Derivative 2 | e.g., A549 (Lung) | MTT | User Data | |
| [Template] this compound Derivative 3 | e.g., HCT116 (Colon) | LDH | User Data | |
| Tetrahydroquinoline phenol derivative | U2OS (Osteosarcoma) | Cell Viability | 50.5 ± 3.8 | [3] |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol | PA-1 (Ovarian) | Anti-proliferative | < 15 µg/mL | [11] |
| Alpinumisoflavone | CEM/ADR5000 (Leukemia) | Resazurin | 5.91 | |
| Pycnanthulignene A | CEM/ADR5000 (Leukemia) | Resazurin | 5.84 |
Potential Signaling Pathways:
Phenolic compounds are known to induce cytotoxicity through various mechanisms.[12] The induction of apoptosis is a common pathway, often involving:
-
Increased Reactive Oxygen Species (ROS) Production: Many phenolic compounds can lead to an increase in intracellular ROS, which can damage cellular components and trigger apoptosis.
-
Mitochondrial Dysfunction: ROS can lead to the disruption of the mitochondrial membrane potential, releasing pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which dismantle the cell.
-
Modulation of Bcl-2 Family Proteins: Phenolic compounds can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.
Researchers investigating this compound derivatives should consider exploring these pathways to elucidate the specific mechanisms of action of their novel compounds. Western blotting for key proteins in these pathways (e.g., cleaved caspase-3, Bax, Bcl-2) can provide valuable mechanistic data.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Reactions with 2-Ethynylphenol
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is a critical decision in the design of bioconjugation, drug delivery, and materials science applications. This guide provides an objective comparison of these two powerful ligation strategies, specifically focusing on the use of 2-ethynylphenol as a versatile building block. We will delve into the performance of each method, supported by experimental data for analogous systems, and provide detailed protocols to aid in the selection of the optimal approach for your research needs.
The foundational difference between the two methods lies in their activation mechanism. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) employs a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne, such as this compound, and an azide.[1][2] In contrast, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, utilizes a strained cyclooctyne that readily reacts with an azide to release ring strain, obviating the need for a metal catalyst.[2][3] This distinction has profound implications for their respective applications, particularly in biological systems where copper toxicity is a concern.[2]
Quantitative Performance Comparison
While direct quantitative kinetic and yield data for this compound in both CuAAC and SPAAC reactions are not extensively available in the peer-reviewed literature, we can infer its performance based on data from structurally similar aromatic alkynes, such as phenylacetylene. The following tables summarize key performance metrics to facilitate a clear comparison.
Table 1: Performance Characteristics of CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; requires ligands to mitigate.[2] | Excellent; widely used for in vivo and live-cell applications.[3] |
| Reaction Rate | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹).[4][5] | Generally slower (second-order rate constants 10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[4][5] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] | Yields a mixture of regioisomers (which may be structurally equivalent for symmetric cyclooctynes).[6] |
| Alkyne Reactant | Simple terminal alkynes (e.g., this compound). | Strained cyclooctynes (e.g., DBCO, BCN), which can be complex and costly to synthesize.[4] |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Cyclooctynes can be susceptible to side reactions if highly unstable. |
Table 2: Representative Reaction Conditions and Yields for Aromatic Alkynes
| Reaction Type | Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) |
| CuAAC | Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-4 h | >95% |
| CuAAC | 1-Ethynyl-4-methoxybenzene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 24 h | >90% conversion[7] |
| SPAAC | Dibenzocyclooctyne (DIBO) derivative | Benzyl Azide | None | Methanol | Minutes to hours | Quantitative[8] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | None | Methanol | Slower than DBCO | - |
Note: The data presented for phenylacetylene and its derivatives are intended to provide a reasonable approximation for the expected reactivity of this compound.
Reaction Mechanisms and Experimental Workflow
To further clarify the differences between these two methodologies, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
DOT source for CuAAC Mechanism with this compound
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
DOT source for SPAAC Mechanism with a Cyclooctyne Derivative
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
DOT source for General Experimental Workflow
Caption: General experimental workflow for click reactions.
Experimental Protocols
The following are generalized protocols that can be adapted for the reaction of this compound with a model azide, such as benzyl azide.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (typically 5-10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (typically 1-5 mol%).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-benzyl-4-(2-hydroxyphenyl)-1H-1,2,3-triazole.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide with a Cyclooctyne-Modified this compound Derivative
Note: As this compound is a terminal alkyne, it is not suitable for direct use in SPAAC. For a copper-free reaction, either the azide-bearing molecule would need to be functionalized with a strained cyclooctyne, or this compound would need to be derivatized to incorporate a strained alkyne. This protocol assumes the use of a commercially available strained cyclooctyne derivative that will react with an azide-functionalized molecule.
Materials:
-
Azide-functionalized molecule of interest
-
A strained cyclooctyne (e.g., a DBCO, BCN, or DIBO derivative)
-
A suitable solvent (e.g., methanol, DMSO, PBS)
Procedure:
-
Dissolve the azide-functionalized molecule (1.0 equivalent) and the strained cyclooctyne (1.0-1.5 equivalents) in the chosen solvent.
-
Stir the reaction mixture at room temperature. For some less reactive cyclooctynes, gentle heating (e.g., 37-50°C) may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the purification method will depend on the properties of the product. For small molecules, standard workup and chromatography as described in the CuAAC protocol can be used. For biomolecules, purification is typically achieved by size-exclusion chromatography, dialysis, or affinity purification.[9]
Conclusion and Recommendations
The choice between CuAAC and SPAAC for applications involving this compound is contingent on the specific experimental context.
-
CuAAC is the preferred method for applications where reaction speed and high yields are paramount, and the presence of copper is not a concern. This includes many materials science applications and in vitro bioconjugation where the final product can be purified to remove the copper catalyst.
-
SPAAC is the superior choice for in vivo and live-cell applications where the cytotoxicity of copper is prohibitive. While generally slower, the development of increasingly reactive strained cyclooctynes continues to close the kinetic gap with CuAAC.
For researchers working with this compound, its utility as a readily available terminal alkyne makes it an excellent substrate for CuAAC. To employ this versatile phenol in copper-free ligation, it would first need to be functionalized with a strained alkyne, or the azide-bearing reaction partner would need to be modified with a cyclooctyne. Ultimately, a thorough understanding of the trade-offs between these two powerful click chemistry platforms will enable the rational design of experiments and the successful synthesis of novel conjugates for a wide array of scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-Ethynylphenol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2-Ethynylphenol is critical for ensuring laboratory safety and environmental protection. As a compound classified with multiple hazard warnings, adherence to established protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling to prevent exposure and ensure a safe laboratory environment. Key hazards include being harmful if swallowed, causing skin irritation and serious eye damage, and potentially causing respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[2]
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2][4] Collect the absorbed material and place it into a designated, sealed container for hazardous waste disposal.[4] Ensure the area is well-ventilated during cleanup.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₈H₆O |
| Molecular Weight | 118.13 g/mol |
| Melting Point | 19 °C |
| Boiling Point | 200.9 °C at 760 mmHg |
| Flash Point | 87.4 °C |
| GHS Hazard Statements | H302, H315, H318, H335 |
| Storage Temperature | 2-8°C, under an inert gas (e.g., Nitrogen or Argon) |
Standard Operating Procedure for Disposal
The disposal of this compound must be managed as hazardous waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9]
Step 1: Waste Identification and Segregation
-
Identify any unused or unwanted this compound as a chemical waste product.
-
Segregate this compound waste from other waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents.[2]
Step 2: Container Selection and Labeling
-
Use a suitable, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
As soon as waste is added, affix a "Hazardous Waste" label to the container.[10]
-
The label must include:
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated, secure area, such as a satellite accumulation area or a safety cabinet for flammable materials.
-
Keep the container tightly closed at all times, except when adding waste.[10][11][12]
-
Ensure the container is not filled beyond 90% of its capacity to allow for expansion.[12]
Step 4: Disposal of Contaminated Materials
-
Labware and Glassware: Any labware or glassware contaminated with this compound must be treated as hazardous waste.[10]
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][13] After triple-rinsing, the defaced container may be disposed of as regular trash, though institutional policies may vary.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7][13]
-
Do not transport the hazardous waste outside of your designated laboratory area. This should be handled by trained EHS personnel.
-
The ultimate disposal method for phenolic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[4][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. lookchem.com [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. pfw.edu [pfw.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ethz.ch [ethz.ch]
- 13. vumc.org [vumc.org]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-Ethynylphenol
Essential Safety and Handling Guide for 2-Ethynylphenol
This guide provides critical safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment for researchers, scientists, and drug development professionals.
Chemical Profile:
-
Name: this compound
-
Molecular Weight: 118.13 g/mol [3]
Hazard Summary: this compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as:
-
Harmful if swallowed (Acute toxicity, oral).[3]
-
Causes skin irritation.[3]
-
Causes serious eye damage.[3]
-
May cause respiratory irritation.[3]
Due to its phenolic structure, it is readily absorbed through the skin and can cause systemic toxicity.[4] Phenols are corrosive and can cause severe burns which may not be immediately painful.[4]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheets (SDS) for similar phenolic compounds and general best practices.
| PPE Category | Specification |
| Eye Protection | - Minimum: Safety glasses with side shields. - Splash Hazard: Chemical safety goggles.[5][6] - Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[5][6] |
| Hand Protection | - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[6] - Extended Contact/Immersion: Butyl rubber or neoprene gloves are recommended for handling phenols.[4][6] |
| Skin and Body Protection | - A fully buttoned laboratory coat.[4][6] - Long pants and closed-toe shoes.[4][6] - For potential body splashes, a butyl rubber or neoprene apron should be worn.[4][6] |
| Respiratory Protection | - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended. Ensure the respirator is properly fit-tested.[5] |
Operational and Disposal Plans
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.
1. Pre-Handling Preparation:
-
Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[4][5]
-
Emergency Equipment: Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[4]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily available.[5]
-
PPE: Assemble all necessary PPE as specified in the table above.
-
Waste Container: Prepare a designated and clearly labeled waste container for this compound waste.
2. Handling Procedures:
-
Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat.
-
Dissolving/Reaction: When dissolving or using in a reaction, add it slowly to the solvent or reaction mixture. Keep the container closed as much as possible.
-
Heating: Avoid heating this compound outside of a controlled reaction setup within the fume hood.[6]
-
Centrifugation: If centrifugation is necessary, use sealed safety cups to prevent aerosol generation.[6]
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.
3. Disposal Plan:
-
Chemical Waste: All this compound waste, including reaction residues and excess material, must be disposed of as hazardous waste. Do not pour down the drain.[7]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container. This contaminated solid waste should also be disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Follow your institution's procedures for the disposal of empty chemical containers.
Emergency Procedures
Spill Response:
-
Small Spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as listed in the table.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wipe off excess chemical with a dry cloth or paper towel. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. For phenol exposure, polyethylene glycol (PEG) 300 or 400 is often recommended for initial skin decontamination.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Visual Safety Protocols
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a this compound spill.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-ETHYNYL-PHENOL | 5101-44-0 [chemicalbook.com]
- 3. This compound | C8H6O | CID 138415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
